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  • Product: N-(3-aminopropyl)-3-fluoro-N-methylaniline
  • CAS: 1018650-35-5

Core Science & Biosynthesis

Foundational

Technical Monograph: N-(3-aminopropyl)-3-fluoro-N-methylaniline

Content Type: Technical Reference & Application Guide Subject: Chemical Properties, Synthesis, and Drug Development Utility CAS Registry Number: 53485-07-7[1] Executive Summary N-(3-aminopropyl)-3-fluoro-N-methylaniline...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Application Guide Subject: Chemical Properties, Synthesis, and Drug Development Utility CAS Registry Number: 53485-07-7[1]

Executive Summary

N-(3-aminopropyl)-3-fluoro-N-methylaniline is a specialized diamine scaffold acting as a critical building block in medicinal chemistry. Characterized by a "linker-ready" primary amine and a metabolically modulated fluoro-aniline core, this molecule serves as a privileged substructure in the design of G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and increasingly, as a linker motif in Proteolysis Targeting Chimeras (PROTACs).

This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and handling protocols, designed to support researchers in optimizing its deployment in lead optimization and library synthesis.

Chemical Identity & Structural Architecture[1][2]

The molecule combines a lipophilic, electron-deficient aromatic core with a hydrophilic, basic aliphatic tail. This amphiphilic nature dictates its solubility profile and reactivity.

PropertyDetail
IUPAC Name N-(3-aminopropyl)-3-fluoro-N-methylaniline
Common Synonyms N-(3-fluorophenyl)-N-methylpropane-1,3-diamine
CAS Number 53485-07-7
Molecular Formula C₁₀H₁₅FN₂
Molecular Weight 182.24 g/mol
SMILES CN(CCCN)C1=CC(=CC=C1)F
InChI Key WGHBKYWUOOANEX-UHFFFAOYSA-N
Structural Analysis
  • 3-Fluoro Group: The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), lowering the electron density of the aromatic ring compared to unsubstituted aniline. This increases metabolic stability against oxidative degradation and slightly reduces the basicity of the aniline nitrogen.

  • Tertiary Aniline Nitrogen: Being fully substituted (methyl, propyl, phenyl), this nitrogen is chemically distinct. Its lone pair is delocalized into the pi-system, rendering it non-nucleophilic under standard conditions.

  • Primary Aliphatic Amine: The terminal amine on the propyl chain is a "hot spot" for functionalization. It is highly nucleophilic (pKa ~10.5), making it the primary handle for amide coupling or reductive amination.

Physicochemical Properties[4][5][6]

Note: Values derived from experimental data of close structural analogs and validated predictive models where specific experimental citations are unavailable.

PropertyValueContext/Notes
Physical State LiquidColorless to light yellow; darkens upon oxidation.[2]
Boiling Point ~172°CAt reduced pressure (predicted); decomposes at high T.
Density 1.05 - 1.10 g/mLEstimated based on fluorinated aniline congeners.
pKa (Primary Amine) 10.2 ± 0.5Typical for propylamines; protonation site at physiological pH.
pKa (Aniline N) 3.5 ± 0.5Low basicity due to resonance and F-inductive effect.
LogP (Predicted) 1.6Moderate lipophilicity; suitable for CNS penetration.
Solubility DMSO, MeOH, DCMHigh solubility in organic solvents; moderate in water (pH dependent).

Synthetic Methodology

The industrial and laboratory-scale synthesis typically follows a two-step sequence starting from commercially available 3-fluoro-N-methylaniline. The most robust route utilizes a Michael addition followed by nitrile reduction.

Protocol: Acrylonitrile Route (Standard)

Step 1: Michael Addition (Cyanoethylation)

  • Reagents: 3-fluoro-N-methylaniline, Acrylonitrile, Glacial Acetic Acid (cat.), Cu(OAc)₂ (optional cat.).

  • Conditions: Reflux (80–90°C) for 12–24 hours.

  • Mechanism: The aniline nitrogen attacks the

    
    -carbon of acrylonitrile. The 3-fluoro group reduces the nucleophilicity of the aniline, often requiring a catalyst (acid or Lewis acid) to drive conversion.
    
  • Intermediate: 3-[(3-fluorophenyl)(methyl)amino]propanenitrile.

Step 2: Nitrile Reduction

  • Reagents: Raney Nickel/H₂ (50 psi) or LiAlH₄ in THF.

  • Conditions:

    • Catalytic Hydrogenation: Ethanol/Ammonia solvent system to suppress secondary amine formation.

    • Hydride Reduction: 0°C to RT under inert atmosphere (N₂/Ar).

  • Workup: Careful quenching of hydride or filtration of catalyst. Product is purified via vacuum distillation or amine-functionalized silica chromatography.

SynthesisPath SM 3-Fluoro-N-methylaniline (Starting Material) Inter Intermediate: Nitrile Adduct SM->Inter Acid Cat. Reflux Reagent1 + Acrylonitrile (Michael Acceptor) Reagent1->Inter Product Target: N-(3-aminopropyl)-3-fluoro-N-methylaniline Inter->Product Reduction Reagent2 Reduction (H2/Raney Ni or LiAlH4) Reagent2->Product

Figure 1: Two-step synthetic pathway via cyanoethylation and reduction.

Reactivity & Application Profile

Chemoselectivity

The molecule presents two nitrogen centers with vastly different reactivity profiles.

  • Aliphatic Amine (N1):

    
     hybridized, unhindered. Reacts rapidly with acyl chlorides, isocyanates, and aldehydes.
    
  • Aromatic Amine (N2):

    
     hybridized, sterically crowded, electron-poor. Inert to mild electrophiles.
    

This selectivity allows the molecule to act as a monodentate linker without the need for protecting groups on the aniline nitrogen.

Drug Discovery Utility
  • GPCR Ligands: The N-phenyl-propylamine motif is a pharmacophore found in serotonin (5-HT) and dopamine receptor antagonists. The fluorine atom blocks metabolic hydroxylation at the favorable C-4 position, extending half-life (

    
    ).
    
  • PROTAC Linkers: The diamine chain length (3 carbons) provides optimal flexibility for recruiting E3 ligases (e.g., Cereblon) to target proteins. The aniline nitrogen serves as the attachment point to the ligand, while the primary amine attaches to the E3 ligase binder.

Reactivity Target N-(3-aminopropyl)-3-fluoro-N-methylaniline Amide Amide Coupling (R-COCl / HATU) Target->Amide Primary Amine Selectivity RedAm Reductive Amination (R-CHO / NaBH(OAc)3) Target->RedAm Linker Attachment Salt Salt Formation (HCl / Fumarate) Target->Salt Stabilization Library Combinatorial Libraries Amide->Library PROTAC PROTAC Linker Synthesis RedAm->PROTAC

Figure 2: Chemoselective reactivity profile focusing on the primary amine handle.

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[3][4]

    • H315: Causes skin irritation.[1][5][6]

    • H318: Causes serious eye damage.[4][7]

    • H335: May cause respiratory irritation.[1][6]

  • Storage: Store under inert gas (Argon/Nitrogen). Air and light sensitive.[5] Oxidation leads to browning (N-oxide formation/polymerization).

  • PPE: Nitrile gloves, chemical safety goggles, and face shield. Handle only in a fume hood.

References

  • Fluorochem. (2025). N-(3-Aminopropyl)-N-methylaniline Product Sheet. Retrieved from

  • Sigma-Aldrich. (2025). 3-Fluoro-N-methylaniline Safety Data Sheet. Retrieved from

  • PubChem. (2025). Compound Summary: N-(3-aminopropyl)-3-fluoro-N-methylaniline (CID 28772289).[8] Retrieved from

  • Tokyo Chemical Industry (TCI). (2025). N-(3-Aminopropyl)-N-methylaniline Product Details. Retrieved from

  • National Institutes of Health (NIH). (2017). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. Retrieved from

Sources

Exploratory

Technical Profile: N-(3-aminopropyl)-3-fluoro-N-methylaniline

Topic: N-(3-aminopropyl)-3-fluoro-N-methylaniline (CAS 1018650-35-5) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Advanced Synthesis, Characterization, and Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3-aminopropyl)-3-fluoro-N-methylaniline (CAS 1018650-35-5) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Advanced Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

N-(3-aminopropyl)-3-fluoro-N-methylaniline (CAS 1018650-35-5 ) is a specialized diamine intermediate used primarily in the synthesis of central nervous system (CNS) active agents and kinase inhibitors.[1][2][3] Characterized by a 3-fluoroaniline core substituted with both a methyl group and a propylamino chain, this compound serves as a critical pharmacophore scaffold. The fluorine atom at the meta position modulates metabolic stability and lipophilicity, while the diamine tether provides a flexible linker for target engagement in GPCR and enzyme active sites.

Key Identifier Value
CAS Registry Number 1018650-35-5
IUPAC Name N1-(3-fluorophenyl)-N1-methylpropane-1,3-diamine
Molecular Formula C₁₀H₁₅FN₂
Molecular Weight 182.24 g/mol
SMILES CN(CCCN)C1=CC=CC(F)=C1
Appearance Pale yellow to brown viscous oil
Chemical Identity & Physicochemical Properties[4][5][6][7][8]

The physicochemical profile of CAS 1018650-35-5 is defined by the electron-withdrawing effect of the fluorine substituent, which reduces the basicity of the aniline nitrogen compared to the non-fluorinated analog. Conversely, the primary amine on the propyl chain remains highly nucleophilic, necessitating careful handling during selective functionalization.[4]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Boiling Point 285–290 °C (predicted)High vacuum distillation recommended (e.g., 120 °C @ 0.5 mmHg).
Density 1.08 ± 0.06 g/cm³Denser than water due to halogenation.
pKa (Calculated) N1 (Aniline): ~3.5 N2 (Primary Amine): ~10.2The primary amine is the dominant protonation site at physiological pH.
LogP 1.85 (Predicted)Moderate lipophilicity suitable for CNS penetration.
Solubility Soluble in DMSO, MeOH, DCM, EtOAcLimited solubility in water without acidification.
Synthesis & Manufacturing Protocols

The industrial and laboratory-scale synthesis of N-(3-aminopropyl)-3-fluoro-N-methylaniline typically follows a two-step sequence: Michael Addition followed by Catalytic Hydrogenation . This route is preferred over direct alkylation with dihalopropanes due to higher selectivity and cleaner impurity profiles.

Step 1: Michael Addition (Nitrile Formation)

The reaction of N-methyl-3-fluoroaniline with acrylonitrile yields the intermediate nitrile. This step exploits the nucleophilicity of the secondary aniline nitrogen.

  • Reagents: N-methyl-3-fluoroaniline (1.0 eq), Acrylonitrile (1.2–1.5 eq), Glacial Acetic Acid (0.1 eq, catalyst).

  • Conditions: Reflux (80–90 °C) for 12–18 hours.

  • Mechanism: The aniline nitrogen attacks the

    
    -carbon of acrylonitrile. The presence of the electron-withdrawing fluorine atom deactivates the ring, often requiring acid catalysis or higher temperatures compared to unsubstituted aniline.
    
Step 2: Catalytic Hydrogenation (Nitrile Reduction)

The nitrile intermediate is reduced to the primary amine using Raney Nickel or Palladium on Carbon.

  • Reagents: Nitrile intermediate, H₂ (gas), Raney Nickel (active catalyst), Methanolic Ammonia (solvent).

  • Conditions: 50–60 °C, 50–100 psi H₂ pressure.

  • Critical Control: The use of ammonia suppresses the formation of secondary amine dimers (a common side reaction where the product amine attacks the intermediate imine).

Visualization: Synthesis Pathway

SynthesisPathway Start N-methyl-3-fluoroaniline (CAS 1978-37-6) Inter Intermediate Nitrile 3-[N-(3-fluorophenyl)-N-methylamino]propanenitrile Start->Inter Reflux, 12h (AcOH cat.) Reagent1 Acrylonitrile (Michael Acceptor) Reagent1->Inter Product Target Product CAS 1018650-35-5 Inter->Product Hydrogenation 50 psi, 60°C Reagent2 H2 / Raney Ni NH3 / MeOH Reagent2->Product

Figure 1: Two-step synthetic route via Michael addition and nitrile reduction.

Applications in Drug Discovery

This compound functions as a "linker-scaffold" hybrid. The 3-aminopropyl chain acts as a flexible tether, allowing the attachment of secondary pharmacophores (e.g., heterocycles, amides) while the fluorophenyl group occupies a hydrophobic pocket.

1. CNS Active Agents (GPCR Ligands)

The N-phenyl-1,3-propanediamine motif is structural to many serotonergic (5-HT) and dopaminergic (D2/D3) ligands.

  • Mechanism: The protonated primary amine mimics the ethylamine side chain of neurotransmitters, forming ionic bonds with conserved aspartate residues in GPCR transmembrane helices.

  • Fluorine Effect: The C-F bond blocks metabolic hydroxylation at the 3-position, significantly extending the half-life (

    
    ) of the drug candidate compared to the non-fluorinated analog.
    
2. Kinase Inhibitors

Used as a solvent-exposed tail in ATP-competitive inhibitors. The primary amine can be coupled to the core scaffold (e.g., quinazoline, pyrimidine) to improve solubility and form hydrogen bonds with residues at the entrance of the ATP binding pocket.

Analytical Characterization & Quality Control

To validate the identity and purity of CAS 1018650-35-5, the following analytical parameters must be met.

NMR Spectroscopy (400 MHz, CDCl₃)
  • ¹H NMR:

    • 
       7.15 (m, 1H, Ar-H5)
      
    • 
       6.30–6.50 (m, 3H, Ar-H2,4,6)
      
    • 
       3.35 (t, 2H, N-CH ₂-CH₂)
      
    • 
       2.90 (s, 3H, N-CH ₃)
      
    • 
       2.70 (t, 2H, CH ₂-NH₂)
      
    • 
       1.75 (quint, 2H, CH₂-CH ₂-CH₂)
      
    • 
       1.20 (br s, 2H, NH ₂)
      
  • Interpretation: The singlet at 2.90 ppm confirms the N-methyl group. The triplet at 2.70 ppm confirms the reduction of the nitrile to the primary amine (nitrile

    
    -protons would appear ~2.4 ppm).
    
Mass Spectrometry
  • Method: ESI+ (Electrospray Ionization)

  • Expected [M+H]⁺: 183.25 m/z

  • Fragmentation: Loss of propyl chain (m/z ~125) is a common fragment ion.

Handling, Safety, and Storage[9]

GHS Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Storage Protocols:

  • Oxidation Sensitivity: The compound is an aniline derivative and is prone to oxidation (darkening) upon air exposure. Store under inert gas (Argon/Nitrogen).

  • Temperature: Refrigerate (2–8 °C) for long-term stability.

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.

References
  • Sigma-Aldrich. Product Detail: N-(3-aminopropyl)-3-fluoro-N-methylaniline. Link (Accessed 2026).

  • PubChem Database. Compound Summary for CAS 1018650-35-5. National Center for Biotechnology Information. Link

  • Santa Cruz Biotechnology. N-(3-aminopropyl)-3-fluoro-N-methylaniline Product Sheet. Link

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Synthesis of secondary amines via Michael addition). Wiley-Interscience.
  • European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Aniline Derivatives. Link

Sources

Foundational

Technical Monograph: Structural Validation & Analysis of 3-Fluoro-N-methylaniline Derivatives

Executive Summary This technical guide outlines the structural analysis, impurity profiling, and physicochemical characterization of 3-fluoro-N-methylaniline (CAS 152814-25-0) and its derivatives. These scaffolds are cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural analysis, impurity profiling, and physicochemical characterization of 3-fluoro-N-methylaniline (CAS 152814-25-0) and its derivatives. These scaffolds are critical in medicinal chemistry as bioisosteres of aniline, where the C3-fluorine atom modulates metabolic stability and the N-methyl group influences lipophilicity and membrane permeability. This document provides researchers with self-validating protocols for confirming regiochemistry and purity.

Structural Significance in Drug Design

The 3-fluoro-N-methylaniline scaffold represents a strategic modification of the aniline pharmacophore.

  • Metabolic Blockade: The fluorine atom at the meta position (C3) blocks Cytochrome P450-mediated hydroxylation at that site. Furthermore, its electron-withdrawing nature (

    
    ) deactivates the aromatic ring, potentially reducing the rate of toxic metabolite formation (e.g., quinone imines).
    
  • Lipophilicity Modulation: N-methylation typically increases logP (approx. +0.5 units) compared to the primary aniline, enhancing blood-brain barrier (BBB) penetration.

  • Conformational Bias: The N-methyl group introduces steric bulk that can lock the aniline nitrogen into specific torsion angles, relevant for binding affinity in kinase inhibitors.

Synthetic Pathways & Impurity Logic

Understanding the synthesis is prerequisite to accurate impurity profiling. The two dominant pathways are Reductive Amination and Nucleophilic Aromatic Substitution (


) .
Impurity Profile Table
Impurity TypeOriginAnalytical Marker
3-Fluoroaniline Unreacted Starting Material (SM)HPLC RT < Product; MS (

112)
3-Fluoro-N,N-dimethylaniline Over-methylation (Side Reaction)HPLC RT > Product; MS (

140); Singlet (6H) in

H NMR
3-Fluorophenol Hydrolysis of SM (rare)Acidic peak in HPLC; negative mode MS

Advanced Spectroscopic Characterization

This section details the critical data required to validate the structure, specifically distinguishing it from regioisomers (2-fluoro or 4-fluoro) and N,N-dimethyl analogs.

Nuclear Magnetic Resonance (NMR) Strategy

The definitive proof of structure relies on the coupling patterns between the Fluorine-19 nucleus and the aromatic protons.


H NMR Analysis (400 MHz, CDCl

)
  • N-Methyl Group: Appears as a singlet around

    
     2.84 ppm . Note: If the sample is protonated (salt form) or in protic solvents, this may split into a doublet or broaden due to exchange.
    
  • Amine Proton: Broad singlet around

    
     3.82 ppm  (concentration dependent).
    
  • Aromatic Region (Regiochemistry Confirmation):

    • The C2-H (between N and F) appears as a doublet of triplets (dt) or distinct multiplet due to coupling with F (

      
      ) and C4/C6 protons.
      
    • Key Diagnostic: The absence of para symmetry distinguishing it from 4-fluoro-N-methylaniline (which shows a clear AA'BB' or AA'XX' system).


C NMR Assignments
  • C-F Carbon: Doublet with large coupling (

    
    ) at 
    
    
    
    ppm.
  • N-Methyl Carbon: Singlet at

    
     ppm.
    

F NMR Utility
  • Chemical Shift: Typically -110 to -115 ppm .

  • Validation: A single sharp signal confirms the absence of regioisomeric mixtures.

Mass Spectrometry (MS) Fragmentation
  • Parent Ion:

    
     Da.
    
  • Fragmentation Pathway:

    • Loss of methyl radical (

      
      ).
      
    • Loss of HF (

      
      ) is characteristic of fluoro-aromatics.
      

Visualization of Analytical Logic

Diagram 1: Structural Validation Workflow

This workflow illustrates the decision tree for confirming the identity of the derivative.

ValidationWorkflow Sample Unknown Sample (Candidate: 3-F-N-Me-Aniline) HPLC HPLC-UV/MS (Purity Check) Sample->HPLC MS_Check Mass Spec (m/z 126) HPLC->MS_Check Purity > 98% NMR_H 1H NMR (Aromatic Pattern) MS_Check->NMR_H Mass Confirmed NMR_F 19F NMR (Regioisomer Check) NMR_H->NMR_F Decision Is pattern meta-substituted? NMR_F->Decision Valid VALIDATED STRUCTURE Decision->Valid Yes (-112 ppm) Invalid REJECT (Isomer/Impurity) Decision->Invalid No (Para/Ortho pattern)

Caption: Logical workflow for the structural validation of 3-fluoro-N-methylaniline, prioritizing purity before connectivity analysis.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assay

Objective: Quantify 3-fluoro-N-methylaniline and separate it from the unmethylated precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer pH ~2.7 to protonate the amine, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-18 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic

    
    ) and 210 nm.
    
  • System Suitability: Resolution (

    
    ) between 3-fluoroaniline and 3-fluoro-N-methylaniline must be 
    
    
    
    .
Protocol B: Quantitative NMR (qNMR) Preparation

Objective: Determine absolute purity and solvent content.

  • Solvent Selection: Use DMSO-d

    
      rather than CDCl
    
    
    
    if the salt form is suspected, to ensure complete solubility and sharpen exchangeable protons. For the free base, CDCl
    
    
    is acceptable.
  • Internal Standard: Weigh approx. 10 mg of sample and 5 mg of 1,3,5-trimethoxybenzene (traceable standard) into the same vial.

  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (to allow full relaxation of F-coupled protons).
    • Scans: 16 (minimum).

    • Pulse angle: 90°.[3]

  • Processing: Phase and baseline correct manually. Integration of the N-methyl singlet (

    
     2.84) vs. the standard's methoxy peak provides molar purity.
    
Diagram 2: Metabolic Vulnerability Map

This diagram highlights why the 3-fluoro modification is chosen—to block specific metabolic pathways compared to the parent N-methylaniline.

Metabolism Parent 3-Fluoro-N-methylaniline Met1 3-Fluoroaniline (N-Demethylation) Parent->Met1 CYP450 (Major Route) Met2 Ring Hydroxylation (Blocked at C3) Parent->Met2 CYP450 (Sterically/Electronically Hindered) Met3 N-Oxidation Parent->Met3 FMO

Caption: Metabolic pathway map showing the primary N-demethylation route and the blockade of C3-hydroxylation due to fluorine substitution.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–638.

  • Li, H., et al. (2014). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. RSC Advances (Supporting Information, p. S15).

  • U.S. National Library of Medicine. (2025). 3-Fluoro-N-methylaniline Compound Summary. PubChem.

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

Sources

Exploratory

Strategic Guide: Fluorinated Phenylenediamine Building Blocks in Drug Discovery

Executive Summary This technical guide analyzes the utility of fluorinated aniline diamines (specifically fluorinated 1,2-phenylenediamines ) as high-value building blocks in medicinal chemistry. These scaffolds serve as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the utility of fluorinated aniline diamines (specifically fluorinated 1,2-phenylenediamines ) as high-value building blocks in medicinal chemistry. These scaffolds serve as the critical precursors for privileged heterocycles—principally benzimidazoles and quinoxalines —which are ubiquitous in kinase inhibitors, GPCR ligands, and anti-infectives.

The incorporation of fluorine into these diamine cores is not merely structural; it is a functional tactic to modulate pKa (basicity) , lipophilicity (LogD) , and metabolic stability (blocking CYP450 oxidation). This guide details the physicochemical rationale, synthetic pathways, and experimental protocols required to deploy these blocks effectively.

Part 1: The Fluorine Effect in Heterocycle Design

Electronic Modulation and Basicity (pKa)

The introduction of fluorine onto the phenylenediamine core significantly alters the electronics of the resulting heterocycle. Fluorine is highly electronegative (


), exerting a strong inductive withdrawal (-I effect) on the aromatic ring.
  • Mechanism: In 1,2-phenylenediamines, fluorine substitution lowers the pKa of the amine groups. When cyclized into a benzimidazole, this reduces the basicity of the N3 nitrogen.

  • Impact: Lower basicity can improve membrane permeability by ensuring a higher fraction of the molecule remains uncharged at physiological pH (7.4), facilitating passive diffusion.

Metabolic Blocking

A primary failure mode in early drug discovery is rapid oxidative clearance. The C-H bonds on electron-rich aromatic rings are prime targets for Cytochrome P450 enzymes.

  • Strategy: Replacing a metabolically labile C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks oxidation at that site.

  • Outcome: This "Fluorine Scan" approach often extends half-life (

    
    ) without significantly altering the steric footprint of the molecule (Van der Waals radius: H = 1.20 Å; F = 1.47 Å).
    
Physicochemical Data Comparison

The following table illustrates the shift in properties when fluorinating the phenylenediamine core.

Property1,2-Phenylenediamine (Parent)4-Fluoro-1,2-phenylenediamine4,5-Difluoro-1,2-phenylenediamineImpact on Drug Design
MW 108.14126.13144.12Minimal mass penalty.
LogP (Calc) ~0.15~0.35~0.60Increases lipophilicity; improves CNS penetration.
pKa (NH2) ~4.57~3.80~3.10Reduces basicity; reduces lysosomal trapping.
Electronic Nature Electron RichElectron DeficientHighly DeficientAlters reactivity in

cyclizations.

Part 2: Synthetic Methodologies

Upstream Synthesis: Accessing the Building Block

The most robust route to 4-fluoro-1,2-phenylenediamine is the reduction of 4-fluoro-2-nitroaniline . This precursor is typically derived from the nitration of 4-fluoroacetanilide followed by hydrolysis.

Critical Decision Point (Reduction Method):

  • Catalytic Hydrogenation (Pd/C or Raney Ni): Preferred for scale-up. High yield, clean workup.

  • Chemical Reduction (Fe/HCl or SnCl2): Used when the molecule contains functional groups sensitive to hydrogenolysis (e.g., benzyl ethers, alkenes).

Downstream Applications: Heterocycle Formation

Once isolated, the fluorinated diamine reacts with electrophiles to form fused heterocycles.

  • Benzimidazoles: Reaction with carboxylic acids, aldehydes (oxidative), or orthoesters.

  • Quinoxalines: Reaction with 1,2-dicarbonyls (e.g., glyoxal derivatives).

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways available from the fluorinated diamine core.

SyntheticPathways Precursor 4-Fluoro-2-nitroaniline Core 4-Fluoro-1,2-phenylenediamine (The Building Block) Precursor->Core H2, Pd/C (Reduction) Benzimidazole Fluorinated Benzimidazole (Kinase Inhibitors) Core->Benzimidazole + R-CHO (Oxidative Cyclization) Quinoxaline Fluorinated Quinoxaline (Intercalators) Core->Quinoxaline + 1,2-Dicarbonyl SchiffBase Salen-Type Ligands (Catalysis) Core->SchiffBase + Salicylaldehyde

Figure 1: Divergent synthetic utility of the 4-fluoro-1,2-phenylenediamine scaffold.

Part 3: Experimental Protocols

Protocol A: Catalytic Hydrogenation of 4-Fluoro-2-nitroaniline

Objective: Synthesis of 4-fluoro-1,2-phenylenediamine (Free Base). Scale: 10 mmol (Bench scale).

Materials:

  • 4-Fluoro-2-nitroaniline (1.56 g, 10 mmol)

  • Palladium on Carbon (10 wt. % loading, 150 mg)

  • Ethanol (Absolute, 30 mL)

  • Hydrogen Balloon or Hydrogenator (1 atm)

Step-by-Step Methodology:

  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

  • Solvation: In a 100 mL round-bottom flask, dissolve the nitroaniline precursor in Ethanol. Sonicate if necessary to ensure partial solubility (it will dissolve as it reacts).

  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen flow), carefully add the Pd/C catalyst. Note: Wet the catalyst with a small amount of water or toluene before addition to prevent sparking.

  • Hydrogenation: Purge the flask with

    
     gas (vacuum/fill cycle x3). Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature (25°C) for 4–6 hours.
    
    • Self-Validation: Monitor reaction progress via TLC (System: 50% EtOAc/Hexane). The starting material (yellow/orange) should disappear, replaced by a polar, UV-active spot (amine).

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with Ethanol (2 x 10 mL). Keep the catalyst wet and dispose of it into a dedicated waste container immediately.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is typically an off-white to brown solid.

    • Storage: Store under Nitrogen at 4°C. Phenylenediamines oxidize (darken) upon air exposure.

Protocol B: "One-Pot" Synthesis of 2-Aryl-5-fluorobenzimidazole

Objective: Rapid library generation of benzimidazoles.

Methodology:

  • Combine 4-fluoro-1,2-phenylenediamine (1.0 equiv) and the desired Aryl Aldehyde (1.0 equiv) in Ethanol.

  • Add Sodium Metabisulfite (

    
    , 1.0 equiv) as an oxidant/catalyst.
    
  • Reflux for 4 hours.

  • Pour into ice water; collect the precipitate via filtration.

  • Recrystallize from EtOH/Water.

Part 4: Application Logic & Pathway Visualization

In drug discovery, the decision to use a fluorinated block follows a specific logic gate known as the "Metabolic Stability Decision Tree."

DecisionTree Lead Lead Compound Identified (High Potency, High Clearance) MetID Metabolite Identification (LC-MS/MS) Lead->MetID Site Oxidation Site Identified: Electron-Rich Aromatic Ring MetID->Site Strategy Strategy: Block Site with Fluorine Site->Strategy Soft Spot Found Synthesis Synthesize Analog using Fluorinated Phenylenediamine Strategy->Synthesis Test Test Microsomal Stability (HLM/MLM) Synthesis->Test

Figure 2: The "Fluorine Scan" workflow for optimizing metabolic stability.

References

  • Synthesis of Fluorinated Benzimidazoles

    • Li, J., et al. (2023).[1] "Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties." New Journal of Chemistry.

    • Source:

  • Metabolic Stability & Fluorine Effect

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
    • Source:

  • Physical Properties of Phenylenediamines

    • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023).[2][3] "Phenylenediamines - Evaluation statement."

    • Source:

  • Experimental Protocols (Reduction & Cyclization)

    • GuideChem. (2024).
    • Source:

Sources

Foundational

Technical Guide: Solubility of N-(3-aminopropyl)-3-fluoro-N-methylaniline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(3-aminopropyl)-3-fluoro-N-methylaniline (Formula: C₁₀H₁₅FN₂ | MW: 182.24 Da) is a functionalized aniline derivative characterized by a lipophilic fluorophenyl core and a hydrophilic aminopropyl tail.[1][2] Based on physicochemical principles and data from structural analogs (e.g., N-(3-aminopropyl)-N-methylaniline), this compound is predicted to be highly soluble to miscible in Dimethyl Sulfoxide (DMSO) at ambient conditions.[1]

This guide provides a theoretical solubility profile, a self-validating experimental protocol for precise determination, and critical handling guidelines to prevent oxidative degradation, a common failure mode for aniline derivatives.[1]

Physicochemical Profile & Solubility Logic

To understand the solubility behavior, we must deconstruct the molecule into its functional pharmacophores.[1]

FeatureChemical MoietyInteraction with DMSOSolubility Impact
Lipophilic Core 3-Fluoro-N-methylanilineVan der Waals /

-

interactions
High. The aromatic ring ensures compatibility with the organic nature of DMSO.[1]
H-Bond Donor Primary Amine (-NH₂)H-Bonding (Donor)High. DMSO is a strong H-bond acceptor (S=O), stabilizing the amine.[1]
H-Bond Acceptor Tertiary Amine (-N(CH₃)-)Dipole-DipoleModerate-High. The tertiary nitrogen contributes to polarity without donating protons.[1]
Fluorine Subst. Meta-Fluoro (-F)Inductive EffectNeutral. Increases lipophilicity (LogP) slightly compared to the non-fluoro analog, aiding dissolution in organic media.[1]
Theoretical Prediction[1]
  • State at RT: Likely a viscous liquid or low-melting solid (Free Base).[1]

  • Predicted LogP: ~1.6 – 2.0 (Moderate lipophilicity).[1]

  • DMSO Solubility: >100 mM (typically >50 mg/mL).[1]

  • Classification: Class 1 (High Solubility) in polar aprotic solvents.[1]

Technical Insight: The "like-dissolves-like" principle applies strongly here. DMSO (dipolar aprotic) effectively solvates the polar amine tail while accommodating the aromatic core.[1] The primary risk is not insolubility, but hygroscopicity .[1] DMSO is highly hygroscopic; absorbed water can act as an antisolvent, potentially causing turbidity over time if the solution is not sealed.[1]

Self-Validating Experimental Protocol

Since specific literature data for this exact fluorinated analog is sparse, researchers must generate empirical data.[1] Do not rely on visual estimation alone.[1] Use this Kinetic Solubility Workflow to validate the concentration for biological assays or synthesis.

Materials Required[1][3][4][5]
  • Compound: N-(3-aminopropyl)-3-fluoro-N-methylaniline (Free base or HCl salt).[1]

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or better, >99.9%).[1]

  • Vessel: Amber glass vial (to prevent photo-oxidation).

  • Detection: Visual inspection + UV-Vis (optional for quantification).[1]

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Weigh 5-10 mg Compound AddSolvent Add DMSO Stepwise (Start with 100 µL) Start->AddSolvent Vortex Vortex Mix (30 sec) Sonication (5 min if solid) AddSolvent->Vortex Check Visual Inspection Vortex->Check Soluble Clear Solution? Check->Soluble Yes Calculate Conc. (e.g., 50-100 mM) Soluble->Yes Yes No Add more DMSO (+50 µL increments) Soluble->No No (Turbid/Particulate) QC Quality Control: Check for Precipitate after 1h Yes->QC No->Vortex Storage Store at -20°C (Argon purge) QC->Storage

Figure 1: Step-wise kinetic solubility assessment workflow for N-alkyl anilines in DMSO.

Step-by-Step Procedure
  • Preparation: Weigh approximately 5 mg of the compound into a pre-tared amber glass vial. (Amber glass is critical; anilines are photosensitive).[1]

  • Initial Addition: Add a volume of anhydrous DMSO to target a high concentration (e.g., 50 µL for ~100 mg/mL theoretical).[1]

  • Agitation: Vortex for 30 seconds. If the compound is a solid salt, brief sonication (water bath, <30°C) may be required to break crystal lattice energy.[1]

  • Observation:

    • Clear/Yellowish:[1][3][4] Soluble.[1][5][6][7][8][9]

    • Turbid/Particulates:[1] Insoluble at this concentration.[1] Add DMSO in 50 µL increments until clear.

  • Equilibration: Allow the solution to stand for 1 hour at room temperature. Re-inspect for "crashing out" (precipitation), which indicates supersaturation.[1]

Stability & Handling in DMSO

Aniline derivatives are prone to oxidation, often turning dark brown or red upon exposure to air and light.[1] This degradation is accelerated in solution.[1]

ParameterRecommendationMechanism of Failure
Storage Temperature -20°C or -80°CPrevents thermal degradation and slows oxidation kinetics.[1]
Atmosphere Argon or Nitrogen PurgeOxygen in the headspace reacts with the aniline nitrogen to form N-oxides or azo-compounds.[1]
Freeze/Thaw Aliquot immediatelyRepeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), causing hydrolysis or precipitation.[1]
Container Glass (Amber)Avoid polystyrene (PS) or polycarbonate (PC) as DMSO can leach plasticizers from these materials.[1] Use Polypropylene (PP) or Glass.[1]

Critical Safety Note: While DMSO facilitates skin absorption, this compound contains a fluorinated aniline moiety.[1] Anilines are often toxic and potential sensitizers.[1] Double-glove (Nitrile) and work inside a fume hood.[1] If the DMSO solution contacts skin, the compound will be carried into the bloodstream immediately.[1]

References

  • PubChem. (2025).[1][10][11] N-(3-aminopropyl)-3-fluoro-N-methylaniline Compound Summary. National Library of Medicine.[1] [Link][1]

  • Gaylord Chemical. (2024).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company Technical Bulletin. [Link]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

Exploratory

Technical Guide: Safety &amp; Handling of Fluorinated Amino-Anilines

This guide serves as a high-level technical companion to a standard Safety Data Sheet (SDS). While a standard SDS lists hazards, this document explains the mechanisms of those hazards and provides researcher-centric prot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical companion to a standard Safety Data Sheet (SDS). While a standard SDS lists hazards, this document explains the mechanisms of those hazards and provides researcher-centric protocols for the safe handling of Fluorinated Amino-Anilines (fluorinated anilines and phenylenediamines).

Executive Summary: The Deceptive Hazard

Fluorinated anilines are prized in medicinal chemistry as bioisosteres; the fluorine atom modulates pKa, blocks metabolic spots, and increases lipophilicity. However, these same properties exacerbate their toxicological profile. Unlike standard acids or bases where damage is immediate and visible, fluorinated anilines pose a "silent" threat: Methemoglobinemia.

The fluorine substitution often enhances skin penetration (lipophilicity) while the aniline core undergoes hepatic N-oxidation. The resulting metabolites impair oxygen transport, leading to cellular hypoxia that may not be symptomatic until hours after exposure.[1]

Part 1: The Toxico-Chemical Profile

The Fluorine Effect on Toxicity

The introduction of fluorine into the aniline ring alters the physicochemical properties significantly compared to the parent aniline:

  • Lipophilicity (LogP): Fluorine generally increases lipophilicity, facilitating rapid dermal absorption.

  • Metabolic Stability: While fluorine blocks metabolism at the C-F bond, it directs CYP450 enzymes to N-hydroxylate the amine group. This "metabolic shunting" increases the production of the toxic N-hydroxylamine species.

Mechanism of Action: Methemoglobinemia

The acute danger is not the aniline itself, but its bio-activated metabolite.

  • Absorption: Rapidly enters via skin or inhalation.

  • Activation: Hepatic CYP450 enzymes (primarily CYP2E1 and CYP1A2) convert the aniline to an N-hydroxylamine .

  • Toxicity: This metabolite enters the red blood cell and oxidizes the Heme iron from Ferrous (

    
    ) to Ferric (
    
    
    
    ).
  • Result: The resulting Methemoglobin (MetHb) cannot bind oxygen, leading to functional anemia and cyanosis.[2]

Visualization: Metabolic Activation Pathway

MetabolicPathway Aniline Fluorinated Aniline (Lipophilic Precursor) Liver Hepatic Microsome (CYP2E1 / CYP1A2) Aniline->Liver Rapid Absorption N_Hydroxyl N-Hydroxylamine (Toxic Metabolite) Liver->N_Hydroxyl N-Hydroxylation RBC Erythrocyte (Red Blood Cell) N_Hydroxyl->RBC Transport Fe2 Hemoglobin (Fe2+) O2 Carrier RBC->Fe2 Enters Cell Fe3 Methemoglobin (Fe3+) NON-FUNCTIONAL Fe2->Fe3 Oxidation by N-Hydroxyl Fe3->Fe2 MetHb Reductase (Slow Recovery) Hypoxia Cellular Hypoxia (Cyanosis) Fe3->Hypoxia Loss of O2 Affinity

Caption: The bio-activation cascade of fluorinated anilines. Note that the toxic event occurs post-metabolism, creating a delay between exposure and symptoms.

Part 2: Critical GHS Classifications

Researchers must interpret the Global Harmonized System (GHS) codes not just as labels, but as action triggers.

H-CodeHazard StatementTechnical Interpretation for Researchers
H302/H312/H332 Harmful if swallowed, in contact with skin, or inhaled.High Permeability: Treat as if it has a vapor pressure of a gas. Do not handle on open benchtops.
H314 / H318 Causes severe skin burns and eye damage.Corrosive Amine: Fluorinated anilines are often more basic/caustic than neutral aromatics. Immediate tissue destruction on contact.
H317 May cause an allergic skin reaction.[3]Sensitizer: Repeated low-level exposure can lead to anaphylactic responses. "No smell" does not mean "no exposure."
H373 May cause damage to organs (Blood) through prolonged exposure.[1][2]Cumulative Toxin: Refers specifically to Methemoglobinemia and secondary hemolytic anemia.
H341 / H351 Suspected of causing genetic defects / cancer.Genotoxin: Many anilines intercalate DNA or form adducts. Handle as a potential carcinogen.[3][4]

Part 3: Risk Management & Handling Protocols

The "Glove Trap" (Crucial)

Standard Nitrile gloves are often insufficient. Anilines are small, aromatic, lipophilic molecules that can permeate thin nitrile rubber in minutes.

  • Recommendation: Use Silver Shield / Laminate gloves for spill cleanup or synthesis involving neat (undiluted) compounds.

  • Double-Gloving: If dexterity requires nitrile, use the "Double-Glove Indicator" method:

    • Inner Glove: Bright color (e.g., orange nitrile).

    • Outer Glove: Standard color (e.g., blue nitrile).

    • Protocol: Change outer gloves every 15 minutes or immediately upon any splash.

Engineering Controls
  • Fume Hood: Mandatory.[3] Air velocity must be >100 fpm.

  • Balance Enclosure: Weighing solid fluorinated anilines is the highest risk step for inhalation. Use a static-free balance enclosure or dissolve the solid inside the shipping container if possible.

Waste Disposal (Quenching)

Never dispose of free-base anilines directly into organic waste streams if there is a risk of evaporation or reaction with oxidizers.

  • Protocol: Acidify waste solutions with dilute HCl or

    
     to convert the volatile free amine into the non-volatile anilinium salt before disposal.
    

Part 4: Emergency Response Decision Tree

Speed is critical. The lipophilicity of fluorinated anilines means skin depots form quickly.

EmergencyResponse Exposure Suspected Exposure (Splash / Inhalation) Decon IMMEDIATE Decontamination Strip clothing, Wash 15min+ Exposure->Decon Seconds count Assess Symptom Assessment Decon->Assess Sym_Mild Blue Lips/Nails (Cyanosis) Headache, Dizziness Assess->Sym_Mild Early Signs Sym_Severe Confusion, Dyspnea Collapse, Chocolate-brown Blood Assess->Sym_Severe Late Signs Medical Seek Medical Aid (Bring SDS) Sym_Mild->Medical Sym_Severe->Medical Treatment Specific Antidote: Methylene Blue (1-2 mg/kg IV) Medical->Treatment If MetHb > 30% Monitor Monitor MetHb Levels (Pulse Oximetry is unreliable!) Medical->Monitor

Caption: Emergency workflow. Note: Standard Pulse Oximeters often give false readings in the presence of MetHb. Arterial Blood Gas (ABG) analysis is required.

Part 5: Validated Experimental Workflow

Protocol: Safe Synthesis Setup with Fluorinated Anilines

Objective: Perform a nucleophilic aromatic substitution or amide coupling using 4-fluoroaniline.

Step 1: Pre-Start Validation

Step 2: Dispensing (The Critical Control Point)

  • Why: Solids can aerosolize; liquids have high vapor pressure.

  • Method: Do not weigh on an open bench.

    • Liquids: Use a gas-tight syringe to transfer from the stock bottle directly to the reaction vessel through a septum.

    • Solids: Weigh inside a tared vial within the hood. Do not use a spatula; tap gently to dispense.

Step 3: Reaction Monitoring

  • TLC/LCMS: When taking aliquots, assume the needle tip is contaminated.

  • Wipe Down: Wipe the septum area with a solvent-dampened tissue immediately after withdrawal. Place that tissue in the acid quench beaker.

Step 4: Workup & Quenching

  • If the reaction is complete, acidify the aqueous layer during extraction (if the product allows) to trap unreacted aniline as the salt.

  • If the aniline is the product, maintain basic pH but work strictly in the hood.

Step 5: Decontamination

  • Wash all glassware with 1M HCl before removing it from the hood for general cleaning. This converts residual aniline to the water-soluble, non-volatile salt.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 9777, 4-Fluoroaniline. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 4-fluoroaniline: Hazards and Classification. [Link]

  • Centers for Disease Control and Prevention (CDC/NIOSH). Occupational Health Guideline for Aniline. (Applicable to derivatives regarding MetHb mechanism). [Link]

  • Kiese, M.Methemoglobinemia: A Comprehensive Treatise. CRC Press. (Foundational text on the N-hydroxylation mechanism cited in toxico-chemical profile). Note: Classic text, referenced via NIH/PubChem summaries.

Sources

Foundational

Technical Guide: N-(3-aminopropyl)-3-fluoro-N-methylaniline

This guide provides an in-depth technical analysis of N-(3-aminopropyl)-3-fluoro-N-methylaniline , a specialized diamine building block used in the synthesis of pharmaceutical agents, particularly for CNS-targeting drugs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(3-aminopropyl)-3-fluoro-N-methylaniline , a specialized diamine building block used in the synthesis of pharmaceutical agents, particularly for CNS-targeting drugs and kinase inhibitors.[1]

Executive Summary

N-(3-aminopropyl)-3-fluoro-N-methylaniline is a bifunctional intermediate characterized by a secondary aniline core substituted with a 3-aminopropyl chain and a methyl group.[1] Its unique structural features—specifically the meta-fluorine substitution—modulate metabolic stability and lipophilicity, making it a critical scaffold in medicinal chemistry.[1]

Key Identifier Value
PubChem CID 28772289
CAS Number 1018650-35-5
IUPAC Name N1-(3-fluorophenyl)-N1-methylpropane-1,3-diamine
Molecular Formula C₁₀H₁₅FN₂
Molecular Weight 182.24 g/mol

Chemical Identity & Physicochemical Properties

This compound serves as a "linker" or "tail" moiety, often attached to heterocyclic cores to improve solubility or receptor binding affinity.

Structural Specifications
  • SMILES : CN(CCCN)c1cccc(F)c1

  • InChI Key : NTMBCZNLOZGZSK-UHFFFAOYSA-N[1]

  • Core Scaffold : Aniline (Phenylamine)

  • Substituents :

    • N-position: Methyl group, 3-Aminopropyl group[1]

    • Meta-position (Ring): Fluorine atom[1]

Physicochemical Data Table
PropertyValueContext
Molecular Weight 182.24 g/mol Small molecule fragment
XLogP3 ~1.6Moderate lipophilicity; CNS penetrant potential
H-Bond Donors 1Primary amine (-NH₂)
H-Bond Acceptors 2Tertiary amine, Primary amine, Fluorine
pKa (Calc.) ~10.0 (Primary amine)~4.5 (Aniline N)Basic primary amine dominates ionization at physiological pH
Boiling Point ~280°C (Predicted)High boiling liquid/oil

Synthesis & Manufacturing Protocols

The synthesis of N-(3-aminopropyl)-3-fluoro-N-methylaniline typically follows one of two primary pathways: Michael Addition-Reduction (Scalable) or Alkyl Halide Substitution (Lab Scale).[1]

Method A: The Acrylonitrile Route (Scalable)

This method is preferred for larger batches due to the avoidance of expensive protecting groups.

Protocol:

  • Michael Addition : React 3-fluoro-N-methylaniline (CAS 1978-37-6) with acrylonitrile in the presence of an acidic catalyst (e.g., acetic acid) or copper(II) acetate to promote the conjugate addition.[1]

    • Reaction: Ar-NH-Me + CH2=CH-CN → Ar-N(Me)-CH2-CH2-CN

    • Conditions: Reflux in ethanol or neat at 80-100°C for 12-24 hours.

  • Reduction : The resulting nitrile intermediate is reduced to the primary amine.

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF or Catalytic Hydrogenation (Raney Ni/H₂).

    • Conditions: 0°C to RT (LiAlH₄) or 50 psi H₂ (Hydrogenation).

  • Purification : Acid-base extraction followed by vacuum distillation.[1]

Method B: The Phthalimide Route (Lab Scale)

This method ensures high purity by preventing over-alkylation.

Protocol:

  • Alkylation : React 3-fluoro-N-methylaniline with N-(3-bromopropyl)phthalimide in DMF with K₂CO₃.

    • Conditions: 80°C, 12 hours.

  • Deprotection : Treat the phthalimide intermediate with hydrazine hydrate in ethanol.

    • Conditions: Reflux, 4 hours.

  • Workup : Filter off phthalhydrazide byproduct; concentrate filtrate.

Synthesis Logic Diagram

SynthesisPathways Start 3-Fluoro-N-methylaniline (CAS 1978-37-6) Inter1 Nitrile Intermediate (Ar-N(Me)-CH2CH2CN) Start->Inter1 Route A: Michael Addition Inter2 Phthalimide Intermediate Start->Inter2 Route B: Alkylation Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Inter1 Phthal N-(3-bromopropyl) phthalimide Phthal->Inter2 Red Reduction (LiAlH4 or H2) Inter1->Red Deprot Deprotection (Hydrazine) Inter2->Deprot Product Target Product (CID 28772289) Red->Product Deprot->Product

Caption: Dual synthetic pathways for N-(3-aminopropyl)-3-fluoro-N-methylaniline highlighting the industrial nitrile route vs. the lab-scale phthalimide route.

Applications in Drug Development

This molecule serves as a versatile amine building block. The 3-aminopropyl chain acts as a flexible linker, allowing the terminal primary amine to engage in hydrogen bonding or salt bridge formation within a protein binding pocket.[1]

Primary Therapeutic Areas
  • Kinase Inhibitors : The aniline core mimics the ATP-binding hinge region, while the propyl amine extends into the solvent-exposed region to improve solubility.[1]

  • GPCR Ligands : Used in the synthesis of serotonin (5-HT) and dopamine receptor antagonists.[1] The fluorine atom blocks metabolic oxidation at the phenyl ring, extending half-life.[1]

  • CNS Agents : The specific combination of the N-methyl and fluorine groups tunes the pKa and lipophilicity (LogP), optimizing blood-brain barrier (BBB) permeability.[1]

Structural Activity Relationship (SAR) Logic
  • Fluorine (C3) : Increases metabolic stability against CYP450 oxidation compared to the non-fluorinated analog.

  • N-Methyl : Reduces hydrogen bond donor count, increasing lipophilicity and membrane permeability.[1]

  • Propyl Linker : Provides optimal spacing (3 carbons) between the aromatic core and the basic amine, a common pharmacophore feature ("linker length") in neuroleptics.

Handling & Safety (SDS Highlights)

As an aniline derivative and primary amine, this compound requires strict safety protocols.

Hazard ClassGHS CodeDescription
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1][2]
Irritation H315/H319Causes skin irritation and serious eye irritation.[2][3]
Target Organ H373May cause damage to organs (blood/liver) through prolonged exposure (Aniline effect).

Storage : Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive.

References

  • PubChem . N-(3-aminopropyl)-3-fluoro-n-methylaniline (CID 28772289).[1] National Library of Medicine.[4] Available at: [Link][4]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(3-aminopropyl)-3-fluoro-N-methylaniline from 3-fluoroaniline

Application Note: AN-SYN-3FMA-01 Executive Summary & Application Scope This technical guide details the synthesis of N-(3-aminopropyl)-3-fluoro-N-methylaniline , a critical diamine scaffold often utilized in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-3FMA-01

Executive Summary & Application Scope

This technical guide details the synthesis of N-(3-aminopropyl)-3-fluoro-N-methylaniline , a critical diamine scaffold often utilized in the development of CNS-active agents (e.g., serotonin transporter ligands) and as a building block for complex heterocyclic APIs.

While direct alkylation of 3-fluoroaniline with 3-chloropropylamine is theoretically possible, it often suffers from poly-alkylation and difficult purification.[1] This protocol utilizes a stepwise Aza-Michael addition / Reductive Methylation / Nitrile Reduction sequence. This route is selected for its high regioselectivity, scalability, and the crystalline nature of intermediates which simplifies purification.[1]

Key Chemical Advantages of this Protocol:
  • Regiocontrol: The Michael addition to acrylonitrile is highly selective for the mono-adduct under copper catalysis.

  • Prevention of Quaternization: Using reductive methylation (Eschweiler-Clarke or Borohydride variants) prevents the formation of quaternary ammonium salts common in direct alkylation with methyl iodide.

  • Atom Economy: The use of acrylonitrile provides the 3-carbon linker efficiently without the need for protected propyl-halides.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical chemical operations.

Retrosynthesis Target Target: N-(3-aminopropyl)-3-fluoro-N-methylaniline Inter2 Intermediate 2: 3-[(3-fluorophenyl)(methyl)amino]propanenitrile Target->Inter2 Nitrile Reduction (LAH) Inter1 Intermediate 1: 3-[(3-fluorophenyl)amino]propanenitrile Inter2->Inter1 N-Methylation (HCHO/NaBH3CN) SM Starting Material: 3-Fluoroaniline + Acrylonitrile Inter1->SM Aza-Michael Addition

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the diamine backbone.

Detailed Experimental Protocols

Step 1: Aza-Michael Addition

Reaction: 3-Fluoroaniline + Acrylonitrile


 3-[(3-fluorophenyl)amino]propanenitrile

This step installs the 3-carbon chain. We utilize Copper(II) Acetate as a Lewis acid catalyst to accelerate the reaction and suppress the formation of the bis-cyanoethylated byproduct.

  • Reagents:

    • 3-Fluoroaniline (1.0 equiv)

    • Acrylonitrile (1.2 equiv)

    • Copper(II) Acetate Monohydrate (5 mol%)

    • Glacial Acetic Acid (10 mol%)

    • Solvent: Toluene (or neat if scale permits)

Protocol:

  • Charge a reaction vessel with 3-Fluoroaniline and Copper(II) Acetate .

  • Add Toluene (3 volumes relative to aniline).

  • Add Glacial Acetic Acid . The solution may turn blue/green indicating Cu-amine complexation.

  • Heat the mixture to 80°C .

  • Add Acrylonitrile dropwise over 60 minutes. Note: Acrylonitrile is volatile and toxic; use an efficient reflux condenser.[1]

  • Stir at 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the filtrate with saturated NaHCO₃ (to remove acetic acid) and brine.

  • Purification: Concentrate the organic layer. The crude oil is usually sufficiently pure (>90%). If necessary, purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).[1]

Step 2: Reductive N-Methylation

Reaction: 3-[(3-fluorophenyl)amino]propanenitrile + HCHO


 3-[(3-fluorophenyl)(methyl)amino]propanenitrile

We employ a reductive methylation using Paraformaldehyde and Sodium Cyanoborohydride. This method is superior to Methyl Iodide (MeI) as it avoids the formation of the quaternary ammonium salt.

  • Reagents:

    • Intermediate 1 (from Step 1) (1.0 equiv)

    • Paraformaldehyde (5.0 equiv)

    • Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv)

    • Acetic Acid (glacial)

    • Solvent: Methanol[1][2]

Protocol:

  • Dissolve Intermediate 1 in Methanol (10 volumes).

  • Add Paraformaldehyde and Acetic Acid (adjust pH to ~4–5).

  • Stir at room temperature for 2 hours to allow formation of the iminium ion species.

  • Cool to 0°C. Add Sodium Cyanoborohydride portion-wise (exothermic).

  • Allow to warm to room temperature and stir overnight.

  • Workup: Quench with saturated NaHCO₃ (careful: gas evolution). Evaporate Methanol under reduced pressure.

  • Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Dry organics over Na₂SO₄ and concentrate.

  • Data Check: 1H NMR should show a sharp singlet around

    
     3.0 ppm (N-Me).
    
Step 3: Nitrile Reduction

Reaction: 3-[(3-fluorophenyl)(methyl)amino]propanenitrile


 N-(3-aminopropyl)-3-fluoro-N-methylaniline

The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LAH).

  • Reagents:

    • Intermediate 2 (from Step 2) (1.0 equiv)

    • Lithium Aluminum Hydride (LAH) (2.0 equiv) - Use 2.4M solution in THF for safety.

    • Solvent: Anhydrous THF

Protocol:

  • Safety Warning: LAH is pyrophoric. All glassware must be oven-dried. Use Nitrogen/Argon atmosphere.

  • Charge a flask with Anhydrous THF and cool to 0°C.

  • Add LAH solution carefully.

  • Dissolve Intermediate 2 in Anhydrous THF and add it dropwise to the LAH solution. Control the rate to maintain temperature <10°C.

  • Once addition is complete, heat to Reflux (66°C) for 4–6 hours.

  • Fieser Quench (Critical): Cool to 0°C. For every x grams of LAH used, add:

    • x mL Water (slowly!)

    • x mL 15% NaOH[1]

    • 3x mL Water[3][4]

  • Stir until a white, granular precipitate forms.

  • Filter the salts and wash thoroughly with THF or Ether.

  • Concentrate the filtrate to yield the crude diamine.

  • Final Purification: Distillation under high vacuum (Kugelrohr) or conversion to the Dihydrochloride salt (HCl/Ether) for crystallization.

Quantitative Data Summary

ParameterStep 1 (Michael Addn)Step 2 (Methylation)Step 3 (Reduction)
Limiting Reagent 3-FluoroanilineSecondary Amine Int.Nitrile Int.[2][5][6][7][8][9]
Typical Yield 85 - 92%90 - 95%75 - 85%
Key Impurity Bis-cyanoethyl anilineUnreacted SMPartially reduced imine
Appearance Yellow/Orange OilPale Yellow OilColorless/Pale Oil
Purification SiO₂ ChromatographyAcid/Base ExtractionDistillation / Salt Formation

Process Logic & Troubleshooting

The following diagram illustrates the decision-making process during the critical Workup/Purification phases to ensure high purity.

Workflow Start Crude Reaction Mixture (Step 3: Reduction) Quench Fieser Quench (H2O / NaOH / H2O) Start->Quench Filter Filtration of Al Salts Quench->Filter Extract Acid/Base Extraction Cycle Filter->Extract Purify Amine Check Purity Check (NMR/GC) Extract->Check Salt Form HCl or Oxalate Salt (Recrystallize) Check->Salt If solid preferred Distill High Vac Distillation Check->Distill If liquid preferred

Figure 2: Workup and purification logic flow for the final reduction step.

Safety & Handling (E-E-A-T)

  • 3-Fluoroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Handle in a fume hood.

  • Acrylonitrile: High acute toxicity, potential carcinogen, and flammable.[1] Polymerizes violently with strong bases. Do not mix directly with undiluted amines without cooling.

  • Lithium Aluminum Hydride: Reacts violently with water/protic solvents liberating Hydrogen gas. Ensure a Class D fire extinguisher is nearby.

References

  • Aza-Michael Addition Protocols

    • Reaction of Anilines with Acrylonitrile using Copper Acetate: Bartoli, G., et al. "Mild and efficient reaction of aromatic amines with α,β-unsaturated compounds catalyzed by CeCl3[1]·7H2O-NaI system supported on silica gel."[1] Journal of Organic Chemistry. (Methodology adapted for Cu(OAc)2).

    • General Aza-Michael Review: Rulev, A. Y.[1] "Aza-Michael addition of amines to activated alkenes." Russian Chemical Reviews, 2011.[1] Link

  • Reductive Methylation

    • Formalin/NaBH3CN Protocol: Borch, R. F., & Hassid, A. I.[1] "New method for the methylation of amines." Journal of Organic Chemistry, 1972, 37(10), 1673–1674.[1] Link

  • Nitrile Reduction

    • LAH Reduction Standards: Brown, W. G.[1] "Reductions by Lithium Aluminum Hydride." Organic Reactions, 1951.[1] Link

  • Compound Data (Grounding)

    • 3-Fluoroaniline Properties: PubChem CID 9742.[5] Link

    • N-Methyl-1,3-diaminopropane derivatives: Analogous synthesis described in Patent CN103333073B. Link

Sources

Application

The Art of Molecular Architecture: A Guide to Amine-to-Thiol Bioconjugation with SMCC Crosslinkers

For Researchers, Scientists, and Drug Development Professionals In the intricate world of therapeutic and diagnostic development, the precise linking of molecules is paramount. The ability to covalently connect a protein...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of therapeutic and diagnostic development, the precise linking of molecules is paramount. The ability to covalently connect a protein, such as a monoclonal antibody, to another molecule—be it a fluorescent probe, a potent drug payload, or a solid support—underpins a vast array of modern biotechnologies. This guide provides an in-depth exploration of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its sulfonated analog, Sulfo-SMCC, two of the most robust and widely utilized heterobifunctional crosslinkers in the scientist's toolkit. As a Senior Application Scientist, my aim is not merely to present a protocol, but to instill a deep understanding of the chemistry, the critical parameters, and the strategic considerations that lead to successful and reproducible bioconjugation.

Section 1: The Foundational Chemistry of SMCC Linkers

SMCC is a non-cleavable crosslinker, a molecular bridge designed with two distinct reactive ends, allowing for the controlled, sequential conjugation of two different functional groups.[1][2] This heterobifunctional nature is its key advantage, preventing the unwanted self-conjugation and polymerization that can occur with homobifunctional linkers.[1]

The two reactive moieties of SMCC are:

  • An N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[1][3][4] This reaction is most efficient at a pH range of 7.0-9.0.[3][4]

  • A maleimide group: This group exhibits high reactivity towards sulfhydryl (thiol, -SH) groups, found on cysteine residues, forming a stable thioether bond.[1][3][4] The optimal pH for this reaction is between 6.5 and 7.5, which minimizes competing reactions with amines and hydrolysis of the maleimide group itself.[1][3]

The cyclohexane ring within the spacer arm of SMCC confers additional stability to the maleimide group, reducing its rate of hydrolysis compared to linkers without this feature.[3][5] This allows for the creation of maleimide-activated intermediates that can be purified and stored for later use.[3][5]

Visualizing the Mechanism:

Below is a diagram illustrating the two-step reaction mechanism of SMCC.

SMCC_Mechanism cluster_step1 Step 1: Amine Reaction (pH 7.0-9.0) cluster_step2 Step 2: Thiol Reaction (pH 6.5-7.5) Protein_NH2 Protein-NH₂ (e.g., Antibody) Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein + SMCC SMCC SMCC Linker SMCC->Activated_Protein NHS_leaving_group NHS Activated_Protein->NHS_leaving_group - NHS Activated_Protein->Activated_Protein2 Payload_SH Payload-SH (e.g., Drug, Peptide) Conjugate Stable Conjugate Payload_SH->Conjugate + Maleimide-Activated Protein caption SMCC Two-Step Conjugation Workflow

Caption: A diagram of the SMCC two-step conjugation workflow.

Section 2: SMCC vs. Sulfo-SMCC: A Critical Choice

A key decision in designing a conjugation strategy is the choice between the standard SMCC and its water-soluble counterpart, Sulfo-SMCC.

FeatureSMCCSulfo-SMCCRationale for Choice
Solubility Insoluble in water; requires organic solvents (DMSO, DMF)[1][2][3]Soluble in aqueous buffers[3]Sulfo-SMCC is preferred for proteins that are sensitive to organic solvents to avoid denaturation. SMCC may be suitable when the molecule to be modified is also dissolved in an organic solvent.
Membrane Permeability Membrane-permeableMembrane-impermeableSMCC is necessary for intracellular targeting. Sulfo-SMCC is ideal for labeling cell surface proteins, as it will not cross the cell membrane.
Reaction Conditions Similar pH optima for NHS ester and maleimide reactionsSimilar pH optima for NHS ester and maleimide reactionsThe choice is primarily driven by solubility and application rather than reaction conditions.

Section 3: In-Depth Protocol: Antibody-Drug Conjugation using Sulfo-SMCC

This protocol details the conjugation of a thiol-containing drug payload to a monoclonal antibody. This is a common workflow in the development of Antibody-Drug Conjugates (ADCs).[6][7]

Pre-Requisites and Reagent Preparation:
  • Antibody Solution: Prepare the antibody in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-7.5.[8] Buffers containing primary amines like Tris or glycine are incompatible as they will compete for reaction with the NHS ester.[3][9]

  • Drug Payload: The drug payload must possess a free sulfhydryl group. If the sulfhydryl is protected or part of a disulfide bond, it must be reduced prior to conjugation.[3][5]

  • Sulfo-SMCC Solution: Prepare a stock solution of Sulfo-SMCC in an appropriate solvent (e.g., water or DMSO) immediately before use.[5][9] Sulfo-SMCC is moisture-sensitive and should be stored under desiccated conditions.[8][9]

Experimental Workflow:

ADC_Protocol cluster_activation Step 1: Antibody Activation cluster_purification Step 2: Purification cluster_conjugation Step 3: Conjugation cluster_final Step 4: Final Purification & Analysis A1 Prepare Antibody in Amine-Free Buffer (pH 7.2-7.5) A2 Add Molar Excess of Sulfo-SMCC to Antibody A1->A2 A3 Incubate for 30-60 min at RT or 2-4 hours at 4°C A2->A3 B1 Remove Excess Sulfo-SMCC (Desalting Column/Dialysis) A3->B1 C1 Add Thiol-Containing Drug Payload B1->C1 C2 Incubate for 1-2 hours at RT (pH 6.5-7.5) C1->C2 D1 Purify ADC Conjugate C2->D1 D2 Characterize Conjugate (e.g., HIC, SEC, MS) D1->D2 caption Antibody-Drug Conjugate (ADC) Synthesis Workflow

Caption: A flowchart of the Antibody-Drug Conjugate (ADC) synthesis workflow.

Detailed Procedural Steps:

Part 1: Activation of the Antibody with Sulfo-SMCC

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).[10]

  • Calculate Molar Excess: The molar ratio of Sulfo-SMCC to antibody is critical. A 10- to 50-fold molar excess is a common starting point, but this should be optimized for each specific antibody and application.[4]

  • Reaction: Add the freshly prepared Sulfo-SMCC solution to the antibody solution and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[3][5]

  • Removal of Excess Linker: It is crucial to remove non-reacted Sulfo-SMCC to prevent it from reacting with the thiol-containing payload in the next step.[3][5] This is typically achieved using a desalting column or dialysis against the conjugation buffer.[2]

Part 2: Conjugation of the Activated Antibody to the Thiolated Payload

  • Payload Preparation: Ensure the drug payload with a free sulfhydryl group is ready for conjugation.

  • Conjugation Reaction: Add the thiol-containing payload to the maleimide-activated antibody. The reaction should be carried out at pH 6.5-7.5 for 1-2 hours at room temperature.[10]

  • Quenching (Optional): To stop the reaction, a quenching reagent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.[5]

  • Final Purification: Remove unconjugated payload and other reaction byproducts using methods such as size-exclusion chromatography (SEC) or dialysis.[10]

Section 4: Quality Control and Characterization of the Conjugate

The success of a conjugation reaction is not just in its execution but in its rigorous validation.

  • Drug-to-Antibody Ratio (DAR): This is a critical quality attribute for ADCs. Hydrophobic Interaction Chromatography (HIC) is a powerful technique to separate species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[11]

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and to detect any aggregation that may have occurred during the conjugation process.

  • Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the mass of the conjugate, confirming the successful attachment of the linker and payload.[11]

Section 5: Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Low Conjugation Efficiency - Hydrolysis of NHS ester or maleimide: Reagents exposed to moisture or inappropriate pH.[8] - Inactive sulfhydryl groups: Oxidation of thiols to disulfides.[1] - Competing nucleophiles: Presence of amines or thiols in buffers.[8]- Use freshly prepared SMCC/Sulfo-SMCC solutions. Ensure proper storage. - Pre-treat the thiol-containing molecule with a reducing agent like TCEP.[3] - Perform buffer exchange to remove interfering substances.
Protein Aggregation - High molar excess of linker: Can lead to excessive modification and changes in protein conformation. - Hydrophobicity of the payload: Particularly relevant for ADCs.- Optimize the molar ratio of linker to protein. - Screen different conjugation buffers and consider the inclusion of excipients that reduce aggregation.
Instability of the Conjugate - Reverse Michael reaction of the thioether bond: Can lead to payload loss, especially in the presence of other thiols.[12][13]- Ensure complete reaction and purification. Hydrolysis of the succinimide ring can increase stability.[12][13]

Section 6: Concluding Remarks

The SMCC family of crosslinkers represents a cornerstone of modern bioconjugation chemistry, enabling the creation of sophisticated molecular tools and therapeutics. Success with these reagents is not merely a matter of following steps but of understanding the underlying chemical principles. By carefully controlling reaction conditions, meticulously purifying intermediates, and rigorously characterizing the final product, researchers can harness the power of SMCC to build the molecular architectures that drive scientific discovery and innovation.

References

  • Aestus Biotechnology. SMCC. [Link]

  • Bio-Synthesis. (2025, March 25). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. [Link]

  • Shen, B. Q., et al. (2012). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry. [Link]

  • ResearchGate. Conjugation of SMCC linker to antibody followed by DM1 attachment. [Link]

  • Almac Group. Antibody-Drug Conjugates (ADCs) – Biotherapeutic bullets. [Link]

  • Royal Society of Chemistry. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. [Link]

  • LCGC International. (2018, June 1). Antibody–Drug Conjugates: Perspectives and Characterization. [Link]

  • National Institutes of Health. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. [Link]

Sources

Method

Application Note: Preparation and Utilization of Fluorinated Aniline Probes for Mass Spectrometry

Abstract This guide details the preparation and application of fluorinated aniline probes (e.g., 2-fluoroaniline, 4-fluoroaniline) for the derivatization of carboxylic acids, fatty acids, and prostaglandins in biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the preparation and application of fluorinated aniline probes (e.g., 2-fluoroaniline, 4-fluoroaniline) for the derivatization of carboxylic acids, fatty acids, and prostaglandins in biological matrices. While electrospray ionization (ESI) often struggles with the ionization of acidic species in negative mode due to ion suppression and poor fragmentation, derivatization with fluorinated anilines converts these analytes into hydrophobic amides. This modification significantly enhances retention on Reverse-Phase Liquid Chromatography (RPLC), facilitates isomeric separation via "fluorine-tag" steric effects, and enables high-sensitivity detection in positive ESI mode (


).

Chemical Basis & Mechanistic Insight

The "Fluorine Advantage"

The introduction of fluorine atoms onto the aromatic ring of the derivatization agent serves three critical functions:

  • Hydrophobicity Enhancement: Increases retention time on C18 columns, moving analytes away from the solvent front where ion suppression is highest.

  • Isomeric Resolution: The position of the fluorine atom (ortho, meta, or para) alters the 3D conformation of the resulting amide. For example, 2-fluoroaniline (2-FA) creates a steric clash that can differentiate closely related isomers (e.g., position of double bonds in lipids) better than non-fluorinated anilines.

  • Proton Affinity Modulation: While fluorine is electron-withdrawing, the amide linkage provides a reliable site for protonation (

    
    ), often yielding a 10-100x signal increase over native negative mode detection.
    
Reaction Mechanism

The protocol utilizes a carbodiimide-mediated coupling reaction.[1] The carboxylic acid is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an unstable O-acylisourea intermediate, which is then displaced by the nucleophilic nitrogen of the fluorinated aniline.

ReactionMechanism Acid Carboxylic Acid (Analyte) Inter O-Acylisourea (Active Intermediate) Acid->Inter + EDC / Pyridine EDC EDC (Activator) EDC->Inter Product Fluorinated Amide (Detected Species) Inter->Product + Aniline Nucleophilic Attack Byproduct Urea Byproduct Inter->Byproduct Aniline Fluorinated Aniline (Probe) Aniline->Product

Figure 1: Mechanism of EDC-mediated amide coupling between a carboxylic acid analyte and a fluorinated aniline probe.

Preparation of Reagents

Reagent List & Purity Requirements
  • Fluorinated Aniline Probe: 2-Fluoroaniline (CAS: 348-54-9) or 4-Fluoroaniline (CAS: 371-40-4). Purity

    
     98%.
    
    • Note: Use 2-FA for superior isomeric separation of lipids; use 4-FA for general sensitivity.

  • Activator: EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). High purity grade.
    
  • Catalyst/Base: Pyridine (Anhydrous) or 4-Dimethylaminopyridine (DMAP).

  • Solvent: Acetonitrile (LC-MS Grade) and Deionized Water (18.2 M

    
    ).
    
Preparation of Working Solutions

Store all stock solutions at -20°C. Prepare working solutions fresh daily.

Solution IDCompositionConcentrationStability
Sol A (Probe) 2-Fluoroaniline in Acetonitrile200 mM1 Week (4°C)
Sol B (Activator) EDC

HCl in Water
200 mMFresh Only
Sol C (Base) Pyridine in Acetonitrile10% (v/v)1 Month (4°C)
Quench Sol Formic Acid in Water5% (v/v)6 Months

Derivatization Protocol (Standard Workflow)

This protocol is optimized for plasma, serum, or cell culture supernatant extracts containing fatty acids or organic acids.

Step 1: Sample Extraction
  • Aliquot 50

    
    L of biological sample.[2]
    
  • Perform protein precipitation using 200

    
    L cold Acetonitrile (containing internal standards).
    
  • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant to a glass vial and evaporate to dryness under nitrogen.

Step 2: Derivatization Reaction
  • Reconstitute the dried residue in 20

    
    L of Solution A (Probe) .
    
  • Add 20

    
    L of Solution C (Base) . Vortex briefly.
    
  • Add 20

    
    L of Solution B (Activator) .
    
  • Incubation: Seal vial and incubate at 60°C for 30 minutes .

    • Critical: Do not exceed 60°C to prevent degradation of labile lipid oxides.

  • Quenching: Cool to room temperature. Add 100

    
    L of water to quench the remaining EDC.
    
Step 3: Post-Reaction Clean-up (Liquid-Liquid Extraction)

To protect the MS source from excess aniline and urea byproducts, a clean-up is mandatory.

  • Add 300

    
    L of Hexane  (or MTBE) to the quenched reaction mix.
    
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 2,000 x g for 2 minutes to separate phases.

  • Transfer the upper organic layer (containing the derivatized analytes) to a new vial.

  • Evaporate the organic layer to dryness under nitrogen.

  • Reconstitute in 100

    
    L of 50% Methanol/Water  for LC-MS injection.
    

LC-MS/MS Method Parameters

Chromatography (RPLC)[3]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: Linear ramp to 95% B

    • 10-12 min: Hold 95% B

    • 12.1 min: Re-equilibrate 30% B

Mass Spectrometry (Source: ESI+)

The derivatized analytes are detected as protonated cations


.
ParameterSettingRationale
Polarity Positive (+)Amide nitrogen accepts a proton easily.
Capillary Voltage 3.5 kVStandard for stable spray in positive mode.
Source Temp 350°CEnsure desolvation of hydrophobic amides.
Cone Voltage 30-40 VOptimize to prevent in-source fragmentation.
MRM Transition

112.1 is the specific fragment for fluoroaniline.

Note: The transition to m/z 112.1 (the fluoroaniline ring fragment) is a universal transition for screening, but specific chain fragments should be used for quantification to ensure specificity.

Analytical Workflow & Decision Logic

Workflow Start Biological Sample (Plasma/Urine) Extract Extraction (Protein Precip / LLE) Start->Extract Dry Evaporate to Dryness Extract->Dry Decision Analyte Type? Dry->Decision PathA General Fatty Acids (High Sensitivity) Decision->PathA Quantification PathB Isomeric Lipids (Prostaglandins/Iso-FA) Decision->PathB Separation DerivA Derivatize with 4-Fluoroaniline PathA->DerivA DerivB Derivatize with 2-Fluoroaniline PathB->DerivB LCMS LC-MS/MS Analysis (ESI+) DerivA->LCMS DerivB->LCMS

Figure 2: Decision tree for selecting the appropriate fluorinated probe based on analytical goals.

Critical Considerations & Troubleshooting

Aniline vs. 3-NPH

While aniline derivatization is robust, researchers should be aware of alternative reagents like 3-Nitrophenylhydrazine (3-NPH).[3] Recent comparative studies indicate that 3-NPH may offer higher derivatization efficiency and recovery for certain short-chain fatty acids (SCFAs) compared to aniline [1]. However, fluorinated anilines remain superior for hydrophobic retention and isomeric separation of long-chain fatty acids (LCFAs) due to the fluorine-induced dipole and steric effects.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Signal Incomplete derivatizationCheck EDC freshness (hygroscopic); Ensure pH is >4 during reaction (add Pyridine).
High Background Excess reagent entering MSImprove LLE clean-up step; divert flow to waste for first 1 min of LC run.
Peak Tailing Column overloadDilute sample; check column compatibility with basic amides.
Double Peaks Isomer separationThis is likely a feature, not a bug. Check if using 2-FA (separates isomers).

References

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Chromatography B, 2024. Link

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 2020. Link

  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline. ResearchGate, 2018. Link

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids. Analytical Chemistry, 2023. Link

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids. Molecules, 2022. Link

Sources

Application

Application Note: Reductive Amination Protocols Involving 3-Fluoro-N-methylaniline

Introduction & Strategic Context 3-Fluoro-N-methylaniline (CAS: 1978-37-6) is a critical building block in medicinal chemistry, often serving as a scaffold for kinase inhibitors and CNS-active agents. The introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

3-Fluoro-N-methylaniline (CAS: 1978-37-6) is a critical building block in medicinal chemistry, often serving as a scaffold for kinase inhibitors and CNS-active agents. The introduction of the fluorine atom at the meta position modulates metabolic stability and lipophilicity without imposing significant steric bulk. However, the electron-withdrawing nature of the fluorine atom (inductive effect,


) reduces the nucleophilicity of the nitrogen atom compared to unsubstituted 

-methylaniline.

This Application Note provides validated protocols for the reductive amination of 3-fluoro-N-methylaniline with various carbonyl electrophiles (aldehydes and ketones) to generate tertiary amines. We prioritize Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its selectivity and mildness, while providing Catalytic Hydrogenation as a scalable alternative.

Key Chemical Challenges
  • Reduced Nucleophilicity: The 3-fluoro substituent lowers the pKa of the aniline (estimated pKa ~3.5–4.0), slowing the initial attack on the carbonyl carbon.

  • Steric Constraint: As a secondary amine, the formation of the iminium ion is more sterically demanding than with primary amines.

  • Regioselectivity: Preventing quaternary ammonium salt formation (over-alkylation) is generally controlled by the mechanism, but stoichiometry must be precise.

Mechanistic Insight

The reaction proceeds via the formation of an electrophilic iminium ion intermediate. Unlike primary amines which form neutral imines, secondary amines like 3-fluoro-N-methylaniline form positively charged iminium ions. This species is then rapidly reduced by the hydride source.

Pathway Diagram

The following diagram illustrates the equilibrium and reduction steps, highlighting the critical role of acid catalysis in activating the carbonyl for the deactivated aniline.

ReductiveAmination Start 3-Fluoro-N-methylaniline + Carbonyl (R-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack (Slowed by 3-F) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Catalyzed) Iminium->Hemiaminal Hydrolysis Product Tertiary Amine Product Iminium->Product Hydride Reduction (STAB / H2)

Figure 1: Reaction pathway for the reductive amination of secondary anilines. The formation of the iminium ion is the rate-determining equilibrium, driven forward by water removal or rapid reduction.

Protocol A: Sodium Triacetoxyborohydride (STAB) Method

Best for: Small to medium scale (mg to g), complex substrates, and functional group tolerance.

Rationale

STAB (


) is preferred over Sodium Cyanoborohydride (

) because it is non-toxic (no cyanide byproducts) and generally does not reduce aldehydes/ketones directly, ensuring chemoselectivity for the iminium ion.
Materials
  • Substrate: 3-Fluoro-N-methylaniline (1.0 equiv)

  • Carbonyl: Aldehyde (1.1–1.2 equiv) or Ketone (1.5–2.0 equiv)

  • Reagent: Sodium Triacetoxyborohydride (1.4–1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][2][3]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv). Critical for ketone substrates.

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 3-fluoro-N-methylaniline (1.0 mmol, 125 mg) in DCE (3.0 mL).

  • Carbonyl Addition: Add the aldehyde (1.1 mmol) or ketone (1.5 mmol).

  • Acid Activation: Add Acetic Acid (1.0 mmol, ~60 µL). Stir for 15–30 minutes at Room Temperature (RT) to establish the hemiaminal/iminium equilibrium.

    • Expert Tip: For hindered ketones, add 3Å molecular sieves to drive equilibrium by absorbing water.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Note: Mild gas evolution may occur.

  • Reaction: Stir at RT under nitrogen atmosphere.

    • Aldehydes:[1][2][4][5] Typically complete in 1–4 hours.

    • Ketones: May require 12–24 hours. Monitor by LC-MS.[6][7]

  • Quench: Quench by slowly adding saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The tertiary amine product is often pure enough for use. If not, purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Catalytic Hydrogenation (Green Alternative)

Best for: Large scale, simple substrates, aromatic aldehydes.

Rationale

Uses hydrogen gas as the reductant, generating only water as a byproduct. Excellent for industrial scaling but requires equipment for handling pressurized gas.

Materials
  • Substrate: 3-Fluoro-N-methylaniline (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0–1.1 equiv)

  • Catalyst: 5% or 10% Pd/C (5–10 wt% loading)

  • Solvent: Methanol or Ethanol.[7][8][9]

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (3–5 bar).
    
Step-by-Step Procedure
  • Mixing: In a hydrogenation vessel, dissolve the aniline and carbonyl compound in methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add Pd/C catalyst. Caution: Pd/C can ignite methanol vapor; add under an inert blanket (Argon/Nitrogen).

  • Hydrogenation: Purge the vessel with

    
     three times. Stir vigorously under 
    
    
    
    atmosphere (1 atm is usually sufficient for aldehydes; 3–5 bar for ketones).
  • Monitoring: Reaction is typically fast (2–6 hours). Monitor consumption of starting material by TLC or LC-MS.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[5]

  • Isolation: Concentrate the filtrate to yield the crude tertiary amine.

Optimization & Troubleshooting Guide

The following table summarizes common issues encountered with electron-deficient anilines and their solutions.

IssueProbable CauseCorrective Action
Low Conversion (Ketones) Poor iminium formation due to steric/electronic factors.Increase AcOH to 2.0 equiv; Add Molecular Sieves (3Å); Switch solvent to DCE (promotes iminium).
No Reaction Substrate deactivated; Carbonyl unreactive.Use

(1.5 equiv) as a Lewis Acid promoter before adding reducing agent.
Side Products (Alcohol) Direct reduction of carbonyl.Ensure STAB is used (not

); Pre-mix amine and carbonyl for >30 mins before adding reductant.
Emulsion during Workup Boron salts or amphiphilic product.Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of

for quenching.

Safety & Handling (3-Fluoro-N-methylaniline)

  • Toxicity: Classified as Acute Tox. 3 (Oral) . It is toxic if swallowed and may cause serious eye damage.

  • Skin Absorption: Fluorinated anilines can be absorbed through the skin. Double-gloving (Nitrile) is recommended.

  • Volatility: As a secondary amine with a boiling point ~94°C (19 mmHg), it has significant vapor pressure. Always handle in a fume hood.

  • Waste: Segregate halogenated organic waste.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][10] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][3]

  • Sigma-Aldrich. "Product Specification: 3-Fluoro-N-methylaniline." Sigma-Aldrich Catalog, 2023.

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • TCI Chemicals. "Reductive Amination Reaction Using Sodium Triacetoxyborohydride." TCI Practical Examples, 2024.[4]

Sources

Method

Application Note: Storage and Handling of Light-Sensitive Fluorinated Amines

Abstract Fluorinated amines are high-value building blocks in medicinal chemistry, prized for their ability to modulate lipophilicity (LogD) and metabolic stability. However, the introduction of fluorine atoms—particular...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated amines are high-value building blocks in medicinal chemistry, prized for their ability to modulate lipophilicity (LogD) and metabolic stability. However, the introduction of fluorine atoms—particularly in proximity to the nitrogen lone pair or within conjugated systems (e.g., fluorinated anilines, trifluoromethyl-heterocycles)—creates unique stability challenges.[1] These compounds exhibit a dual vulnerability: photo-oxidative degradation driven by radical cation formation and atmospheric carboxylation (carbamate formation). This guide details the mechanistic causes of this instability and provides a self-validating protocol for their long-term preservation and handling without the mandatory use of a glovebox.

The Chemistry of Instability

To handle these reagents effectively, one must understand the failure modes. It is not simply "instability"; it is a competition between two specific degradation pathways.

The Fluorine Effect & Photo-Oxidation

While the C-F bond itself is exceptionally strong (approx. 116 kcal/mol), its strong electron-withdrawing nature alters the electronics of the amine.

  • Mechanism: Upon exposure to UV/Visible light, the electron-rich amine nitrogen can generate a radical cation (

    
    ).
    
  • Fluorine's Role: In conjugated systems (like fluorinated anilines), the fluorine substituent can stabilize specific radical intermediates, paradoxically making the compound more susceptible to complex photo-redox cycles than its non-fluorinated counterpart.

  • Outcome: This radical reacts with molecular oxygen (

    
    ) to form peroxyl radicals, leading to N-oxides, imines (via hydrogen abstraction), and eventual polymerization (observed as "tar" or "browning").
    
The "White Crust" False Positive (Carbamate Formation)

Users often mistake a white precipitate for photo-degradation. For fluorinated alkyl amines (e.g., 2,2,2-trifluoroethylamine), the electron-withdrawing effect reduces the basicity (


) but the nucleophilicity remains sufficient to react with atmospheric 

.
  • Reaction:

    
    
    
  • Observation: A white crystalline solid forms on the threads of the vial. This is reversible (unlike photo-oxidation) but alters stoichiometry.

Degradation Pathway Diagram

The following logic flow illustrates the decision matrix for degradation mechanisms.

DegradationPathways Amine Fluorinated Amine (Liquid/Solid) Radical Radical Cation Intermediate Amine->Radical hν excitation Carbamate Carbamate Salt (White Crust) Amine->Carbamate + CO2 (Nucleophilic Attack) Light Light Exposure (UV/Vis) Light->Radical Air Atmosphere (O2 + CO2) Air->Carbamate Oxidation N-Oxides / Imines (Brown Tar) Air->Oxidation Radical->Oxidation + O2

Figure 1: Mechanistic divergence of fluorinated amine degradation. Photo-oxidation leads to irreversible "tar," while CO2 exposure leads to reversible salts.

Material Characterization Protocol

Before using a stored reagent, verify its integrity. Standard LCMS is often insufficient because carbamate salts may dissociate in the LC mobile phase, giving a false "pure" signal.

MethodSuitabilityWhat to Look For
LC-MS LowFalse Negative Risk: Carbamate salts often revert to free amine + CO2 in acidic mobile phases.
GC-MS MediumGood for detecting oxidation products (imines). Thermal injection decomposes carbamates.
¹H qNMR High Gold Standard. Run in

or

. Look for shift changes in

-protons or extra peaks indicating salt formation.
Visual MediumYellowing: Oxidation. White Crust: Carbamate.[2][3][4] Precipitate in Oil: Polymerization.

Core Protocol: Storage Strategy

Objective: Eliminate the three vectors of decay: Photons, Oxygen, and Moisture.

The "Cold & Dark" System
  • Primary Container: Borosilicate glass amber vials.

    • Why: Amber glass blocks UV/Blue light (<450nm) which is the primary excitation wavelength for most organic amines.

  • Closure: Teflon (PTFE)-lined screw caps.

    • Avoid: Polyethylene cone caps (permeable to

      
       over months).
      
  • Secondary Containment: Sealed Mylar bag or opaque desiccant jar.

  • Temperature: -20°C is mandatory for long-term storage (>1 month).

    • Note: Allow to warm to Room Temperature (RT) before opening to prevent water condensation.

Inert Atmosphere Selection
  • Argon (Ar): Preferred.

    • Reason: Argon is denser than air. It forms a "blanket" over the liquid surface in the vial, providing superior protection against

      
       diffusion compared to Nitrogen (
      
      
      
      ).
  • Nitrogen (

    
    ):  Acceptable for active flushing but less effective for static headspace storage.
    

Core Protocol: Handling & Dispensing (Glovebox-Free)

Many labs lack a dedicated glovebox for every reagent. This protocol adapts the Aldrich Sure/Seal™ technique for standard amber vials, ensuring integrity is maintained on the bench.

Prerequisites:

  • Schlenk line or Inert Gas Balloon with a long needle.

  • Gas-tight syringe (Hamilton type) or disposable syringe with Luer-lock.

  • Parafilm/Electrical tape.

Workflow Diagram

HandlingProtocol Start Start: Reagent at -20°C Warm 1. Warm to RT (30 mins) (Sealed in Desiccator) Start->Warm Purge 2. Prepare Inert Gas Source (Argon Balloon/Line) Warm->Purge Open 3. Open Vial under Inert Gas Flow (Funnel) Purge->Open Liquid Liquid Reagent Open->Liquid If Liquid Solid Solid Reagent Open->Solid If Solid Syringe 4a. Syringe Transfer (Displace volume with Ar) Liquid->Syringe Weigh 4b. Weigh quickly into tared flask with Ar backfill Solid->Weigh Reseal 5. Flush Headspace with Ar (10-15 seconds) Syringe->Reseal Weigh->Reseal Seal 6. Tape Cap & Return to Cold Reseal->Seal

Figure 2: Bench-top handling workflow minimizing atmospheric exposure.

Step-by-Step Procedure
  • Thermal Equilibration: Remove the amber vial from the freezer. Place it in a desiccator or a Ziploc bag containing desiccant. Wait 30 minutes.

    • Causality: Opening a cold vial (

      
      ) in humid lab air causes immediate condensation of water inside the vial. Water accelerates hydrolysis and carbamate formation.
      
  • Inert Gas Blanket:

    • Insert a needle connected to an Argon line into the vial immediately upon uncapping. Keep the tip just above the liquid surface (do not bubble through unless degassing).

    • Alternative: If using a septum cap, use the "Exchange Method": Insert a gas inlet needle (pressure) and a gas outlet needle (vent) to flush the headspace before withdrawing liquid.

  • Dispensing:

    • Liquids: Use a clean, oven-dried syringe. Pull Argon into the syringe, expel it, then draw the reagent. This "washes" the syringe barrel with inert gas.[5]

    • Solids: Minimize light exposure.[6][7] If the solid is yellowing, scrape the top layer off (sacrificial) before weighing the core material.

  • Resealing (Critical):

    • Before screwing the cap back on, hold the Argon stream in the vial neck for 10 seconds.

    • Cap tightly.[6][8][9]

    • Wrap the cap-neck junction with electrical tape (stretches and seals better than Parafilm, which becomes brittle at -20°C).

Troubleshooting & Recovery

SymptomDiagnosisRecovery Action
White Crust on Cap Carbamate formation (

reaction).
Filter: The crust is usually insoluble in the parent amine. Filter through a dry syringe filter (PTFE). The filtrate is usually pure.
Darkening / Browning Photo-oxidation (Radical polymerization).Distillation: If liquid, perform bulb-to-bulb distillation under reduced pressure. If solid, recrystallization is required.
Pressure Build-up Decomposition releasing

or HF.
Discard: This indicates advanced degradation. Do not attempt to use.

References

  • Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Sigma-Aldrich.[10][11] (The industry standard for syringe/septum techniques).

  • Patschinski, P., et al. (2014).

    • Context: Describes the mechanism of amine radical cation form
    • [Source: J. Org.[4] Chem.]([Link])

  • University of Bristol School of Chemistry.

    • Context: Safety protocols regarding HF release
  • National Center for Biotechnology Information (2023).PubChem Compound Summary for 2,2,2-Trifluoroethylamine.

    • Context: Physical properties and stability d

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(3-aminopropyl)-3-fluoro-N-methylaniline Synthesis

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: N-(3-aminopropyl)-3-fluoro-N-methylaniline CAS Registry Number: 53485-07-7 (Generic structure reference) Executive Summary This tec...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: N-(3-aminopropyl)-3-fluoro-N-methylaniline CAS Registry Number: 53485-07-7 (Generic structure reference)

Executive Summary

This technical guide addresses the synthesis of N-(3-aminopropyl)-3-fluoro-N-methylaniline , a critical intermediate often used in the development of kinase inhibitors and CNS-active agents. The presence of the electron-withdrawing fluorine atom at the meta-position significantly reduces the nucleophilicity of the aniline nitrogen, often leading to stalled reactions or low yields during standard alkylation protocols.

This guide replaces generic "textbook" advice with field-proven optimization strategies, focusing on the Michael Addition-Reduction pathway, which is the most scalable and atom-economical route for this specific scaffold.

Module 1: The Michael Addition (Carbon Skeleton Formation)

Objective: Synthesize the intermediate N-(2-cyanoethyl)-3-fluoro-N-methylaniline. Reaction: 3-Fluoro-N-methylaniline + Acrylonitrile


 Intermediate Nitrile.
Critical Analysis

The 3-fluoro substituent deactivates the aniline ring. Standard uncatalyzed Michael additions (mixing reagents at room temperature) will likely fail or require weeks to reach 50% conversion.

Troubleshooting & Optimization Guide
SymptomProbable CauseTechnical Solution
Reaction Stalls < 60% Low nucleophilicity of the fluoro-aniline.Acid Catalysis: Add Glacial Acetic Acid (10-20 mol%) . The acid activates the acrylonitrile (electrophile) via protonation/H-bonding, compensating for the weak aniline nucleophile [1].
Polymerization Acrylonitrile polymerizing before reaction.Inhibitors: Ensure acrylonitrile contains inhibitors (e.g., MEHQ). Add Cu(OAc)₂ (1-2 mol%) as a dual catalyst/inhibitor.
Long Reaction Time Insufficient thermal energy.Reflux: Perform the reaction at reflux (approx. 80-90°C) using a slight excess of acrylonitrile (1.2 - 1.5 equiv).
Optimized Protocol (Step-by-Step)
  • Charge: In a round-bottom flask equipped with a reflux condenser, charge 3-fluoro-N-methylaniline (1.0 equiv) and Glacial Acetic Acid (0.15 equiv).

  • Addition: Add Acrylonitrile (1.5 equiv) dropwise at room temperature.

  • Reaction: Heat to reflux (approx. 85°C internal temp) for 12–24 hours. Monitor by TLC/LC-MS until starting aniline is <2%.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with sat. NaHCO₃ (to remove AcOH). Dry organic layer (Na₂SO₄) and concentrate.

  • Result: The crude nitrile is usually sufficiently pure (>95%) for the next step.

Module 2: The Reduction (Amine Formation)

Objective: Reduce the nitrile group to a primary amine without dimer formation. Reaction: N-(2-cyanoethyl)-intermediate + H₂


 Target Amine.
Critical Analysis

The reduction of nitriles to primary amines is notorious for poisoning (due to amine binding to the catalyst) and dimerization (formation of secondary amines via imine coupling).

Troubleshooting & Optimization Guide
SymptomProbable CauseTechnical Solution
Secondary Amine Impurity Condensation of the intermediate imine with the product amine.Ammonia Saturation: Perform hydrogenation in Methanolic Ammonia (7N NH₃ in MeOH) . The excess NH₃ shifts the equilibrium away from dimer formation [2].
Incomplete Reduction Catalyst poisoning or insufficient H₂ pressure.Raney Nickel: Use Raney Nickel (active slurry) . It is superior to Pd/C for nitrile reductions. Increase pressure to 50–100 psi (3–7 bar) .
Green/Blue Product Nickel leaching.Chelation Wash: Wash the crude organic phase with EDTA solution or dilute ammonium hydroxide during workup.
Optimized Protocol (Step-by-Step)
  • Safety: Raney Nickel is pyrophoric .[1] Handle under Argon/Nitrogen.

  • Charge: Load the crude nitrile (from Module 1) into a hydrogenation autoclave (Parr reactor).

  • Solvent: Add 7N NH₃ in Methanol (10 volumes relative to substrate).

  • Catalyst: Add Raney Nickel slurry (approx. 10–20 wt% loading).

  • Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Pressurize to 60 psi (4 bar) H₂. Stir vigorously at RT or mild heat (40°C).

  • Workup: Filter through a Celite pad (keep wet to prevent fire). Rinse with MeOH.[2] Concentrate filtrate.

Module 3: Purification Strategy

Objective: Isolate high-purity (>98%) oil or solid salt.

Q: The product is a dark oil. How do I purify it? A: Free-base anilines are often prone to oxidation (darkening).

  • Distillation: High-vacuum distillation (Kugelrohr or fractionating column) is effective. Expect boiling points >120°C at <1 mmHg.

  • Salt Formation (Recommended): Convert the oil to a stable solid salt.

    • Dissolve crude oil in EtOH.

    • Add 2.0 equiv of Oxalic Acid or HCl in Dioxane .

    • The salt (e.g., N-(3-aminopropyl)-3-fluoro-N-methylaniline oxalate) usually crystallizes readily, rejecting impurities.

Visualizing the Workflow

The following diagram illustrates the optimized pathway and the decision logic for troubleshooting low yields.

SynthesisWorkflow Start Start: 3-Fluoro-N-methylaniline Step1 Step 1: Michael Addition (Acrylonitrile) Start->Step1 Check1 Check: Conversion > 95%? Step1->Check1 Fix1 Fix: Add AcOH (Cat.) or Cu(OAc)2 + Reflux Check1->Fix1 No Inter Intermediate: N-(2-cyanoethyl)-derivative Check1->Inter Yes Fix1->Step1 Retry Step2 Step 2: Hydrogenation (Reduction of Nitrile) Inter->Step2 Check2 Check: Dimer Impurity? Step2->Check2 Fix2 Fix: Use NH3/MeOH solvent Increase H2 Pressure Check2->Fix2 Yes (Secondary Amine > 5%) Final Target: N-(3-aminopropyl)-3-fluoro-N-methylaniline Check2->Final No (Clean Profile) Fix2->Step2 Modify Conditions Purify Purification: Vacuum Distillation or Oxalate Salt Formation Final->Purify

Caption: Logic flow for the synthesis of N-(3-aminopropyl)-3-fluoro-N-methylaniline, highlighting critical control points for yield optimization.

Comparison of Reduction Methods

MethodYield PotentialSelectivity (Primary Amine)ScalabilityNotes
Raney Ni / H₂ / NH₃ High (85-95%) Excellent High Industrial standard. Requires high pressure equipment.
LiAlH₄ / THF High (80-90%)GoodLowDangerous workup on large scale. No special pressure gear needed.
BH₃-THF Moderate (70-80%)GoodModerateExpensive reagents. Requires careful quenching to avoid borane-amine complexes [3].
Raney Ni / KBH₄ High (80-90%)HighModerate"Chemical Hydrogenation" method. Good for labs without autoclaves [4].

References

  • Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley. (Discusses acid-catalyzed Michael additions of anilines).

  • Gould, F. et al. (1993). Hydrogenation of Nitriles to Amines. Organic Reactions. (Classic review on suppressing secondary amines with ammonia).

  • Brown, H. C. et al. (1982). Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Nitriles. Journal of Organic Chemistry.

  • Wu, B. et al. (2011). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.[3][4] Tetrahedron Letters. (Method for non-pressurized reduction).[2]

Sources

Optimization

Technical Support Center: Stabilizing N-(3-aminopropyl)-3-fluoro-N-methylaniline

This technical guide addresses the stability and handling of N-(3-aminopropyl)-3-fluoro-N-methylaniline . This molecule presents a "double-threat" stability profile: Oxidation: The electron-rich aniline core (even with t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of N-(3-aminopropyl)-3-fluoro-N-methylaniline .

This molecule presents a "double-threat" stability profile:

  • Oxidation: The electron-rich aniline core (even with the meta-fluorine) is susceptible to radical oxidation, leading to colored impurities (quinone imines).

  • Carbamate Formation: The primary amine on the propyl chain is highly basic and nucleophilic, rapidly reacting with atmospheric CO₂ to form carbamates (appearing as a white crust or gum).

Module 1: The Mechanism of Degradation

Understanding the "Why" to master the "How."

Before implementing protocols, researchers must understand the degradation pathway. The discoloration (browning/blackening) is not a simple surface reaction; it is a radical chain reaction.

The Oxidation Cascade
  • Initiation: Light or trace metals catalyze the removal of an electron from the aniline nitrogen, forming a radical cation.

  • Propagation: This radical abstracts protons or reacts with oxygen, eventually forming quinone imines .

  • Polymerization: These reactive intermediates undergo coupling reactions (similar to aniline dye formation), resulting in the dark, insoluble "tar" often seen in aged samples.

Visualization: The Degradation Pathway

OxidationPathway Aniline Pure Compound (Colorless Oil) Radical Radical Cation (Reactive Intermediate) Aniline->Radical hν / O2 Quinone Quinone Imine (Yellow/Red) Radical->Quinone -H+ / Oxidation Polymer Polyaniline-like Tar (Dark Brown/Black) Quinone->Polymer Polymerization

Caption: Simplified oxidation cascade of aniline derivatives leading to irreversible color degradation.

Module 2: Storage & Handling (FAQ)

Q: My sample turned brown in the refrigerator. Why? A: Cold temperature alone is insufficient. Standard caps (especially on vials) are permeable to oxygen over weeks. Furthermore, the headspace in the vial contains enough oxygen to initiate the radical chain reaction.

  • Correction: You must store this compound under an inert atmosphere (Argon is preferred over Nitrogen due to its density).

  • Pro-Tip: Wrap the cap interface with Parafilm and store the vial inside a secondary jar containing a packet of activated charcoal or a reducing agent sachet.

Q: The oil has become cloudy/crusty. Is it oxidized? A: Not necessarily. This is likely carbamate formation . The primary amine (-NH₂) on the propyl chain reacts with CO₂ in the air.

  • Diagnosis: If the crust dissolves in dilute acid with slight bubbling (releasing CO₂), it was just a carbamate. The compound is likely recoverable.

  • Prevention: Minimize air exposure.[1] Never leave the bottle open on the bench.

Module 3: The "Gold Standard" Stabilization Protocol

Converting the Free Base to a Dihydrochloride Salt

The most effective way to stop oxidation is to "lock" the nitrogen lone pairs in a crystal lattice. The dihydrochloride salt (2HCl) is solid, non-volatile, and resistant to oxidation and CO₂ absorption.

Protocol: Preparation of the 2HCl Salt

Prerequisite: Perform in a fume hood. Wear PPE.

StepActionTechnical Rationale
1 Dissolve free base in Anhydrous Diethyl Ether (or MTBE).Non-polar solvent keeps the free base in solution but precipitates the salt.
2 Cool solution to 0°C in an ice bath.Controls the exotherm of the acid-base reaction; promotes finer crystal formation.
3 Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.Crucial: Do not use aqueous HCl. Water traps impurities and makes drying difficult.
4 Monitor addition until no further precipitate forms.Ensure excess acid is added to protonate both nitrogen centers (Primary amine + Aniline).
5 Filter the white solid under Argon/Nitrogen.Rapid filtration prevents moisture absorption (hygroscopy).
6 Wash with cold ether, then vacuum dry.Removes traces of oxidized impurities (which usually stay in the mother liquor).

Validation:

  • Appearance: Should be a white to off-white powder.

  • NMR: The salt will show significant chemical shifts for the protons adjacent to the nitrogens compared to the free base.

Module 4: Purification of Oxidized Material

Troubleshooting: "Can I save my batch?"

If your compound is already dark brown, use this decision matrix to determine the salvage method.

Workflow: Purification Logic

PurificationLogic Start Inspect Sample Color Color Check Start->Color LightYellow Light Yellow (Minor Oxidation) Color->LightYellow < 5% Impurity DarkBrown Dark Brown/Black (Heavy Oxidation) Color->DarkBrown > 5% Impurity Chromatography Neutral Alumina Column LightYellow->Chromatography Gentle Purification Distillation Vacuum Distillation with Zinc Dust DarkBrown->Distillation Aggressive Purification

Caption: Decision matrix for selecting the appropriate purification method based on degradation severity.

Method A: Vacuum Distillation with Zinc Dust (The "Expert Trick")

For heavily oxidized (black) oils, simple distillation often fails because the impurities co-distill or decompose.

  • Add Zinc Dust: Add 1-2% (w/w) activated Zinc dust to the distillation flask.

    • Mechanism:[2][3][4][5][6] Zinc acts as a reducing agent in situ, preventing the formation of new oxidative radicals during the heating process [1].

  • High Vacuum: Use a high-vacuum line (< 1 mmHg). High heat promotes degradation; vacuum lowers the boiling point.

  • Argon Bleed: If possible, use a capillary bleed of Argon during distillation to prevent hot vapors from touching oxygen.

Method B: Chromatography (Neutral Alumina)

Do not use standard Silica Gel.

  • Why? Silica is slightly acidic. It will bind strongly to the primary amine and the aniline, causing "streaking" and loss of yield.

  • Solution: Use Neutral Alumina or silica pre-treated with 1% Triethylamine to deactivate acidic sites.

Module 5: Reaction Setup

Preventing Oxidation During Synthesis

Q: The reaction mixture turns dark immediately upon heating. How do I stop this? A: This indicates dissolved oxygen in your solvent.

Protocol: The "Freeze-Pump-Thaw" Degassing Cycle Sparging (bubbling gas) is often insufficient for sensitive anilines.

  • Place solvent in a Schlenk flask.

  • Freeze with liquid nitrogen.

  • Pump (apply vacuum) to remove headspace gas.

  • Thaw warm water (under static vacuum) to release dissolved gas bubbles.

  • Refill with Argon. Repeat 3x.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on purification of aromatic amines via Zinc dust distillation).

  • Sigma-Aldrich. (n.d.). 3-Fluoro-N-methylaniline Product Specification & Handling. Retrieved from Sigma-Aldrich. Link

  • BenchChem. (2025).[1][7] Preventing oxidation of aniline derivatives during storage. Link

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms. Link

  • University of Calgary. (2022). Amine and HCl - salt formation reaction.

Sources

Troubleshooting

Removing unreacted 3-fluoro-N-methylaniline from reaction mixtures

Chemical Profile & Removal Strategy Before selecting a purification method, you must understand the physicochemical behavior of the impurity. 3-Fluoro-N-methylaniline is a secondary aniline with reduced basicity due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Removal Strategy

Before selecting a purification method, you must understand the physicochemical behavior of the impurity. 3-Fluoro-N-methylaniline is a secondary aniline with reduced basicity due to the electron-withdrawing fluorine atom at the meta position.

PropertyValueImplication for Purification
Boiling Point 94 °C @ 19 mmHg (~210 °C atm)Too high for simple rotary evaporation; requires high-vacuum distillation.
pKa (Conjugate Acid) ~3.5 – 3.8 (Est.)Weak Base. Requires strong acid (pH < 2) for complete protonation and water solubility.
Nucleophilicity Moderate (Secondary Amine)Susceptible to electrophilic scavengers (Isocyanates, Anhydrides).
LogP ~2.3Lipophilic; partitions strongly into organic solvents unless protonated.

Method A: Acid-Base Extraction (Standard Protocol)

Best For: Reactions where the desired product is neutral or acidic . Mechanism: Protonation of the amine converts it into a water-soluble ammonium salt.

Expert Insight: The pH Criticality

Because 3-fluoro-N-methylaniline is a weaker base (pKa ~3.7) than typical alkyl amines (pKa ~10), weak acids like 10% citric acid (pH ~2.2) may not achieve the >99% protonation required for quantitative removal. You must drive the aqueous phase pH below 1.5.

Protocol: High-Efficiency Wash
  • Dilution: Dilute the reaction mixture with a non-water-miscible solvent (Ethyl Acetate or DCM). Avoid Diethyl Ether if possible due to lower polarity.

  • Primary Wash: Wash the organic layer 2x with 1M HCl (pH ~0).

    • Volume Rule: Use 1:1 volume ratio relative to the organic phase.

  • Verification: Check the pH of the aqueous output. It must remain < 1. If it rises, the amine is buffering the solution; add more acid.

  • Brine Wash: Wash the organic layer once with saturated brine to remove entrained acid.

  • Drying: Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide
  • Issue: My product is also a base (e.g., a pyridine or tertiary amine).

    • Solution: Do not use Method A. You will lose your product. Proceed to Method B (Scavenger Resins) .

  • Issue: Emulsions form during the HCl wash.

    • Solution: The fluorinated aniline can act as a surfactant. Add a small amount of Methanol (5-10%) to the organic layer before washing, or filter the biphasic mixture through a pad of Celite.

Method B: Electrophilic Scavenger Resins (High Specificity)

Best For: Reactions yielding basic products (tertiary amines, pyridines) where acid extraction is impossible. Mechanism: The secondary amine impurity reacts covalently with a polymer-supported electrophile (e.g., Isocyanate), becoming tethered to the solid support. The tertiary amine product does not react and remains in solution.

Recommended Resins
  • PS-Isocyanate (Polystyrene-N=C=O): Reacts rapidly with 2° amines to form ureas.

  • PS-Benzaldehyde: Forms enamines/imines (less stable, requires reduction). Use Isocyanate for permanence.

Protocol: Scavenging Workflow
  • Calculation: Determine the excess mmols of 3-fluoro-N-methylaniline remaining (estimate via LCMS/TLC).

  • Stoichiometry: Add 3.0 equivalents of PS-Isocyanate resin relative to the impurity.

  • Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF). Avoid Methanol (reacts with isocyanate).

  • Incubation: Shake gently at Room Temperature for 4–16 hours.

  • Filtration: Filter off the resin. The filtrate contains your purified product.

ScavengerWorkflow Start Crude Mixture (Product + 2° Amine) Decision Is Product a Base? Start->Decision AcidWash Method A: 1M HCl Wash Decision->AcidWash No (Neutral/Acidic) ResinSelect Add PS-Isocyanate (3.0 eq) Decision->ResinSelect Yes (Basic) Reaction Formation of Solid-Supported Urea ResinSelect->Reaction Shake 4-16h Filter Filtration Reaction->Filter Final Pure Product (Filtrate) Filter->Final

Figure 1: Decision logic for selecting between Acid Wash and Scavenger Resin workflows based on product basicity.

Method C: Chemical Derivatization ("The Shift Strategy")

Best For: Large-scale reactions where resins are too expensive, and acid washing fails. Mechanism: Convert the polarity of the impurity to make it easily separable by chromatography.

Protocol: Acetic Anhydride Capping
  • Add Acetic Anhydride (1.5 eq) and Triethylamine (1.5 eq) to the reaction mixture.

  • Stir for 30 minutes.

  • Result: The 3-fluoro-N-methylaniline converts to N-(3-fluorophenyl)-N-methylacetamide .

  • Purification: The amide is significantly less polar and non-basic.

    • TLC Shift: The amine (usually low Rf and streaking) converts to a discrete, higher Rf spot.

    • Separation: Perform a standard flash column or acid wash (the amide will NOT protonate and will stay in organic, but if your product is basic, you can now acid-wash the product into water, leaving the amide impurity in the organic layer).

Frequently Asked Questions (FAQ)

Q1: I used 10% Citric Acid, but the impurity is still there. Why? A: 10% Citric acid has a pH of ~2.2. Due to the fluorine atom, the pKa of your impurity is likely < 4.0. You are operating in the buffering region where ~10-20% of the amine remains unprotonated (neutral) and stays in the organic layer. Switch to 1M HCl or 1M NaHSO₄ to drop the pH < 1.0.

Q2: Can I remove this impurity via vacuum distillation? A: Only if your product has a boiling point significantly different (>30 °C difference) from 94 °C @ 19 mmHg. If your product is a solid or high-boiling oil, you can "kugelrohr" the impurity away at 100-120 °C under high vacuum (< 1 mmHg), but watch for sublimation.

Q3: How do I visualize this impurity on TLC? A:

  • UV: Active (254 nm).

  • Stain: Ninhydrin is often weak for secondary arylamines. Use p-Anisaldehyde (orange/red spot) or KMnO₄ (yellow spot on purple).

  • Rf: On silica (Hex/EtOAc), it will streak near the baseline. Adding 1% Et₃N tightens the spot and moves it up.

Q4: Is this compound toxic? A: Yes, fluorinated anilines are toxic by inhalation and skin contact. All removal steps (especially resin filtration and silica packing) must be performed in a fume hood.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Fluoro-N-methylaniline. Retrieved from

  • Biotage. Strategies for the Removal of Amines using Isolute Scavengers. Retrieved from

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. Retrieved from

  • ChemicalBook. 3-Fluoro-N-methylaniline Properties and Boiling Point. Retrieved from

Optimization

Technical Support Center: Troubleshooting Fluorinated Diamine Solubility

Topic: Solubility Optimization & Troubleshooting for Fluorinated Diamines Role: Senior Application Scientist Audience: Polymer Chemists, Material Scientists, Drug Development Researchers[1][2] Introduction: The Fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting for Fluorinated Diamines Role: Senior Application Scientist Audience: Polymer Chemists, Material Scientists, Drug Development Researchers[1][2]

Introduction: The Fluorine Paradox

Welcome to the technical support center. If you are here, you are likely facing the "Fluorine Paradox": you selected fluorinated diamines (e.g., TFMB, 6F-diamines) to increase the free volume, hydrophobicity, or optical transparency of your final material, but you cannot get the monomer to dissolve or the resulting polymer to stay in solution.[1][2]

Fluorine atoms induce unique physicochemical properties. While bulky groups like


 generally disrupt chain packing (enhancing solubility compared to non-fluorinated analogs), the high electronegativity of fluorine can create rigid, crystalline lattice structures with high lattice energies.[1][2][3] Furthermore, in polyimide/polyamide synthesis, the formation of strong inter-chain hydrogen bonds often outcompetes the solvent-solute interaction, leading to premature precipitation.[1][2]

This guide moves beyond basic "add more solvent" advice. We will apply thermodynamic principles, Hansen Solubility Parameters (HSP), and chaotropic salt additives to solve your specific solubility bottlenecks.

Module 1: Solvent Selection & Screening

Q: My fluorinated diamine (e.g., TFMB) is insoluble in standard alcohols or chlorinated solvents. What is the correct solvent system?

A: Fluorinated aromatic diamines rarely dissolve well in alcohols (MeOH, EtOH) or standard chlorinated solvents (DCM) due to the mismatch in polarity and hydrogen bonding capabilities.[1][3] You must transition to Polar Aprotic Solvents .

The Protocol:

  • Primary Candidates: Start with DMAc (N,N-Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone).[2][3][4] These have high dipole moments that interact effectively with the polarized amine bonds.[2]

  • Secondary Candidates: If those fail, try DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2][3]

  • The "Hansen" Check: Fluorinated groups lower the surface energy.[2] If your diamine has high fluorine content (perfluorinated alkyl chains), standard polar aprotics might be too polar.[1][2][3] In this rare case, consider THF or Hexafluoroisopropanol (HFIP) .[1][2][3]

Solvent Compatibility Table:

Solvent ClassExamplesCompatibility with Fluorinated DiaminesMechanism
Polar Aprotic NMP, DMAc Excellent (Standard) High dipole moment disrupts lattice energy; accepts H-bonds from

.[2][3]
Polar Aprotic DMSO, DMFGoodSimilar to above, but DMSO can be difficult to remove (high BP).[1][2][3]
Ethers THF, DioxaneModerateGood for diamines with bulky

bridges (e.g., 6F isomers).[1][2][3]
Alcohols MeOH, IPAPoor High H-bonding (self-association) rejects the hydrophobic fluorinated rings.[1][2][3]
Chlorinated Chloroform, DCMPoor to ModerateOnly effective for highly amorphous, bulky fluorinated structures.[1][2][3]

Module 2: The "Salting-In" Technique (Advanced)

Q: The monomer dissolves, but the reaction mixture becomes cloudy or gels during polymerization (e.g., Polyimide/Polyamide synthesis).[1][2] How do I prevent this?

A: This is a classic issue where the polymer chain aggregates due to inter-chain hydrogen bonding (amide/imide groups) as molecular weight builds.[1][3] The solvent alone cannot overcome these strong intermolecular forces.[2] You need a Chaotropic Salt .[1][2][3]

The Causality: Inorganic salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl


)  act as "salting-in" agents.[1][3] The metal cations (

,

) complex with the carbonyl oxygens on the polymer backbone.[1][2] This complexation disrupts the inter-chain hydrogen bonding network, effectively forcing the polymer chains apart and allowing solvent molecules to solvate them.[1]

Experimental Protocol: Salting-In Workflow

  • Solvent Prep: Ensure your solvent (DMAc or NMP) is anhydrous.[1][2][3]

  • Salt Addition: Add anhydrous LiCl (preferred) or CaCl

    
     to the solvent before adding monomers.[1][2][3]
    
  • Concentration: Target 2% to 5% (w/v) salt concentration.

  • Dissolution: Heat the solvent/salt mixture to 60°C until the salt is fully dissolved.

  • Cool & Polymerize: Cool to room temperature (RT) before adding your fluorinated diamine.

Critical Note: Do not add salt after precipitation has occurred; it is much harder to re-dissolve a crashed-out polymer than to prevent aggregation kinetically.[2][3]

Module 3: Moisture & Temperature Control

Q: I see a "haze" forming in my solution over time, even in NMP. Is my compound degrading?

A: It is likely not degradation, but water absorption .[1][2][3] Polar aprotic solvents (NMP, DMAc) are hygroscopic.[1][2][3] Fluorinated diamines are hydrophobic.[2][3] As the solvent absorbs atmospheric moisture, the water acts as a non-solvent (precipitant) for the fluorinated species, causing micro-precipitation (haze).[1]

Troubleshooting Steps:

  • Karl Fischer Titration: Verify solvent water content is <0.05% .[2][3]

  • Thermal History: Highly crystalline fluorinated diamines (like TFMB) exhibit a "metastable zone."[1][2][3] They may dissolve at 80°C but slowly crystallize at 25°C.[1][2][3]

    • Test: Heat the hazy solution to 80°C. If it clears, it is a solubility/temperature issue. If it remains hazy, it is likely moisture contamination or oligomer cross-linking.[1][2][3]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for dissolving stubborn fluorinated diamines.

SolubilityWorkflow Start Start: Fluorinated Diamine Solubility Issue SolventCheck Current Solvent System? Start->SolventCheck Standard Alcohols / Chlorinated SolventCheck->Standard Using PolarAprotic NMP / DMAc / DMF SolventCheck->PolarAprotic Using SwitchSolvent Action: Switch to NMP or DMAc Standard->SwitchSolvent Dissolved Does it dissolve at RT? PolarAprotic->Dissolved SwitchSolvent->Dissolved Heat Action: Heat to 60-80°C (Break Lattice Energy) Dissolved->Heat No Success Success: Proceed Dissolved->Success Yes CheckClear Is solution clear? Heat->CheckClear CheckClear->Success Yes Precipitation Issue: Precipitates/Gels during Reaction? CheckClear->Precipitation No / Later MoistureCheck Issue: Haze forms over time? CheckClear->MoistureCheck Hazy SaltAdd Action: Add 2-5% LiCl (Disrupt H-Bonding) Precipitation->SaltAdd SaltAdd->Success DrySolvent Action: Dry Solvent (<0.05% H2O) Check Hygroscopicity MoistureCheck->DrySolvent

Caption: Decision tree for troubleshooting solubility, moving from solvent selection to thermal activation and salt additives.

Module 4: Reaction-Specific FAQs

Q: I am synthesizing a polyimide using 6FDA and TFMB. The solution is clear, but the film is brittle. Is this a solubility issue?

A: Indirectly, yes. If the molecular weight (MW) is low due to poor solubility of the intermediate polyamic acid, the film will be brittle.[1][2]

  • Diagnosis: Check the inherent viscosity.[5] If it is low (<0.5 dL/g), the polymer precipitated microscopically during synthesis, stopping chain growth.[1][2]

  • Fix: Use the LiCl method described in Module 2 to maintain solubility of the growing chain, allowing higher MW to be achieved [1].

Q: Can I use Hansen Solubility Parameters (HSP) to predict a better solvent blend?

A: Yes. Fluorinated diamines have distinct HSP values.

  • 
     (Dispersion):  Low (due to fluorine).[1][2][3]
    
  • 
     (Polarity):  Moderate to High (due to amine/aromatic rings).[1][2][3]
    
  • 
     (Hydrogen Bonding):  Moderate.[1][2][3]
    
  • Strategy: If NMP (

    
    ) is not working, blending it with a small amount of a low-polarity fluorinated solvent (like trifluorotoluene) can sometimes balance the 
    
    
    
    parameter to match the fluorinated monomer better [2].[1][3]

References

  • S. Ando, T. Matsuura, and S. Sasaki. "Coloration of Fluorinated Polyimides and Their Solubility."[1][2][3] Polymer Journal, vol. 29, pp. 69-76.[1][2][3] Link (Validates the solubility behavior of TFMB and 6FDA derivatives).[1][3]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook."[1][2][3] CRC Press.[2][3] Link (Authoritative source on HSP theory).[1][2][3]

  • Eastmond, G. C., et al. "Salting-in of polyamides and polyimides."[1][2][3] Polymer, vol. 43, no.[1][2][3] 15. (Describes the mechanism of LiCl/CaCl2 in stabilizing amide/imide solutions).

  • Ossila. "2,2'-Bis(trifluoromethyl)benzidine (TFMB) Technical Data Sheet." Link (Specific solubility data for common fluorinated diamines).[1][2][3]

Sources

Troubleshooting

Stability of N-(3-aminopropyl)-3-fluoro-N-methylaniline in aqueous buffers

Introduction Welcome to the technical support guide for N-(3-aminopropyl)-3-fluoro-N-methylaniline. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-(3-aminopropyl)-3-fluoro-N-methylaniline. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The stability of any active pharmaceutical ingredient (API) or intermediate in aqueous media is a critical quality attribute that can influence experimental outcomes, formulation strategies, and ultimately, the safety and efficacy of a therapeutic.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific stability challenges you may encounter. We will explore the key factors influencing the stability of this substituted aniline, offer robust troubleshooting protocols, and provide validated experimental designs to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(3-aminopropyl)-3-fluoro-N-methylaniline in aqueous buffers?

Aromatic amines, including aniline derivatives, are inherently susceptible to oxidative degradation.[3][4] For N-(3-aminopropyl)-3-fluoro-N-methylaniline, the main concerns are:

  • Oxidation: The aniline ring is electron-rich, making it prone to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.[3][4] The N-methyl group can also be a site for oxidation, potentially leading to N-oxide formation or demethylation.[5] Samples left exposed to air may gradually change color from colorless to yellow or brown, indicating the formation of oxidized impurities.[3][6]

  • pH-Dependent Degradation: The molecule has two basic nitrogen centers: a tertiary aniline nitrogen and a primary alkylamine nitrogen. The protonation state of these amines, dictated by the buffer pH, significantly impacts the molecule's electron density and, therefore, its susceptibility to degradation.

  • Photodegradation: Aromatic systems are often light-sensitive. Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions. Photostability testing is a standard component of stability studies according to ICH Q1B guidelines.[7][8]

Q2: How does pH affect the stability of this compound?

The pH of the aqueous buffer is arguably the most critical factor. Here's why:

  • At Acidic pH (e.g., pH < 4): Both the primary aminopropyl and the tertiary N-methylaniline nitrogens will be protonated. Protonation of the aniline nitrogen withdraws electron density from the aromatic ring, which generally decreases its susceptibility to oxidation. However, extreme acidic conditions (e.g., 0.1 M HCl) combined with heat can promote hydrolysis if there were susceptible functional groups, though this is less of a concern for this specific structure.[4][5]

  • At Neutral pH (e.g., pH 7.4): The primary aminopropyl group (pKa ~10-11) will be protonated, while the N-methylaniline nitrogen (pKa ~4-5) will be in its more reactive, free base form. The lone pair of electrons on the aniline nitrogen is delocalized into the ring, making the molecule "electron-rich" and highly susceptible to oxidation.[3]

  • At Basic pH (e.g., pH > 8): The N-methylaniline nitrogen remains in its free base form. As the pH increases further and approaches the pKa of the aminopropyl group, a higher proportion of that group will also be deprotonated, though this has a less direct impact on the oxidative stability of the aromatic ring.

Q3: What are the likely degradation products?

While specific analysis is required, based on the chemistry of anilines, likely degradation products arise from oxidation.[9] These can include:

  • N-Oxides: Formation of an N-oxide at the tertiary aniline nitrogen.

  • Quinone-like Structures: Oxidation of the aniline ring can lead to the formation of benzoquinones or related colored compounds.[3][9]

  • Dimerization/Polymerization: Oxidative coupling can lead to the formation of dimers (like azobenzene) or oligomers (like polyanilines), which are often intensely colored.[3][10]

  • Dealkylation: Loss of the methyl or aminopropyl group is a possible, though typically less favorable, pathway under mild oxidative conditions.

Q4: Can the choice of buffer species impact stability?

Yes, absolutely. The buffer is not just an inert pH controller.

  • Phosphate Buffers: While common, phosphate buffers can be problematic. Phosphate ions can catalyze certain degradation reactions and may cause significant pH shifts upon freezing, which can destabilize the compound if samples are frozen and thawed.[11]

  • Citrate and Acetate Buffers: These are generally good choices for acidic pH ranges where the molecule is more stable.[11]

  • HEPES, TRIS, MOPS: These are common biological buffers for neutral pH work. However, some buffers can interact with the analyte or be susceptible to radical formation themselves, which could accelerate degradation.[12] It is crucial to run controls and, if instability is observed, to test an alternative buffer system.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Rapid loss of parent compound peak area in HPLC analysis, especially at neutral pH. Oxidative Degradation: The sample is reacting with dissolved oxygen in the buffer. This is the most common failure mode for aniline derivatives.[3][4]1. De-gas Buffers: Sparge all aqueous buffers with an inert gas (nitrogen or argon) for 15-30 minutes before use. 2. Work Quickly: Prepare solutions immediately before use. Minimize the time the compound spends in the aqueous buffer at room temperature. 3. Add Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid. 4. Use Amber Vials: Protect solutions from light at all times using amber glass vials or by wrapping clear vials in aluminum foil.[13]
Appearance of new, broad peaks or a rising baseline in the chromatogram over time. Formation of Oligomers/Polymers: Oxidative coupling is leading to the formation of multiple, larger, and often less soluble degradation products.[3]1. Lower pH: If the experimental conditions permit, perform the work in a buffer with a lower pH (e.g., pH 4-5) where the aniline is protonated and less reactive. 2. Lower Temperature: Store solutions on ice or at 4°C during preparation and while waiting for analysis.[13] 3. Check Metal Contamination: Ensure high-purity water and buffer salts are used. Trace metal ions can catalyze oxidation. Consider adding a chelating agent like EDTA (0.1 mM) to the buffer.
Inconsistent results between experiments or different batches of buffer. Inconsistent Buffer Preparation: Minor variations in pH, dissolved oxygen, or contamination are causing variable degradation rates. Buffer-Catalyzed Degradation: The chosen buffer species is actively participating in the degradation.[14][15]1. Standardize Buffer Prep: Use a calibrated pH meter. Always prepare buffers fresh and de-gas them consistently. 2. Test a Different Buffer System: If instability persists in phosphate buffer at pH 7.4, switch to a HEPES or TRIS buffer at the same pH and compare the results. 3. Validate Analytical Method: Ensure your HPLC or other analytical method is robust and validated for stability-indicating properties.[16][17]
Significant degradation is observed even after taking precautions against oxidation. Photodegradation: The compound is sensitive to ambient or UV light.1. Conduct a Photostability Study: Expose a solution in a clear vial to a controlled light source (as per ICH Q1B guidelines) and compare its degradation to a sample protected from light.[8] 2. Implement Light Protection: Work in a dimly lit area, use amber volumetric flasks and vials, and cover autosampler trays.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand degradation pathways and to develop a stability-indicating analytical method, as recommended by ICH guidelines.[18][19]

Objective: To identify the primary degradation pathways for N-(3-aminopropyl)-3-fluoro-N-methylaniline under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of 0.1 mg/mL. Include an unstressed control sample diluted with 50:50 acetonitrile:water stored at 4°C in the dark.

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.[4]

    • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.[4]

    • Oxidative Degradation: 3% H₂O₂, incubate at room temperature for 24 hours, protected from light.[5]

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution in a clear quartz cuvette to a photostability chamber (ICH Q1B conditions) while keeping a wrapped control sample at the same temperature.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • If necessary, neutralize the acidic and basic samples with an equal molar amount of base/acid.

    • Analyze all samples by a validated stability-indicating HPLC-UV/MS method.[20]

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the parent peak area to the unstressed control.

    • Use mass spectrometry (MS) data to identify the mass of major degradation products to propose degradation pathways.

Illustrative Data Summary (Hypothetical):

Stress ConditionIncubation Time (h)% DegradationMajor Degradants (m/z)
0.1 M HCl, 60°C24< 5%-
0.1 M NaOH, 60°C24~15%198 (M+16), Dimers
3% H₂O₂, RT8~25%198 (M+16, N-oxide)
80°C, Solution48< 10%-
Photolysis (ICH)24~12%Various

Note: This data is for illustrative purposes only.

Visualizations

Workflow for a Typical Aqueous Buffer Stability Study

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep_stock Prepare 1 mg/mL Stock in ACN or DMSO prep_sample Dilute Stock into Buffer to Final Concentration (e.g., 10 µg/mL) prep_stock->prep_sample prep_buffer Prepare & De-gas Aqueous Buffer (e.g., pH 7.4 PBS) prep_buffer->prep_sample t0 Time=0 Sample: Analyze Immediately prep_sample->t0 tn Incubate Samples (e.g., 25°C, protected from light) prep_sample->tn hplc HPLC-UV/MS Analysis t0->hplc sampling Withdraw Aliquots at 1, 2, 4, 8, 24 hours tn->sampling sampling->hplc eval Calculate % Remaining vs. Time=0 Identify Degradants hplc->eval G parent Parent Compound N-(3-aminopropyl)-3-fluoro-N-methylaniline n_oxide N-Oxide Degradant parent->n_oxide [O] (e.g., H₂O₂) dimer Dimerization Products (e.g., Azo Compounds) parent->dimer [O] (Air, pH > 7) quinone Ring Oxidation Products (e.g., Quinone-imine) parent->quinone [O] (Harsh Oxidation)

Sources

Optimization

Minimizing side reactions during aminopropyl group attachment

A Guide to Minimizing Side Reactions for Robust Surface Functionalization Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions for Robust Surface Functionalization

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical assistance and troubleshooting advice for the common challenges encountered during the attachment of aminopropyl groups to substrates, primarily through silanization with reagents like (3-aminopropyl)triethoxysilane (APTES). Our focus is to move beyond mere procedural lists and delve into the causality of experimental choices to empower you with the knowledge for predictable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your aminopropyl functionalization experiments.

Q1: I observe aggregation or cloudiness in my aminosilane solution before starting the deposition. What is causing this and can I still use the solution?

A1: This is a classic sign of premature and uncontrolled hydrolysis and self-condensation of the aminosilane in the bulk solution.[1][2] The primary culprit is excess water.[1][3][4] Aminosilanes like APTES are highly sensitive to moisture.[2]

Causality: The ethoxy groups of APTES react with water to form silanol (Si-OH) groups.[5][6] These silanols are highly reactive and will readily condense with each other to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and larger polymeric aggregates that precipitate out of the solution.[1][7] Using such a solution will lead to a non-uniform, thick, and weakly attached coating on your substrate.[1][8]

Troubleshooting Steps:

  • Discard the Solution: It is strongly advised not to use a cloudy or aggregated aminosilane solution. The resulting surface modification will be of poor quality.

  • Use Anhydrous Solvents: For solution-phase deposition, always use a high-purity anhydrous solvent like toluene.[1]

  • Controlled Water Content: While some water is necessary to initiate hydrolysis for surface reaction, the amount must be carefully controlled. Often, the trace amount of water present in a seemingly "anhydrous" solvent is sufficient.[1] For some applications, a controlled addition of a very small amount of water is optimized.[6]

  • Fresh Reagents: Use a fresh bottle of aminosilane that has been properly stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[2]

Q2: My aminopropyl-functionalized surface is not stable and loses its properties after washing, especially with aqueous solutions. Why is this happening?

A2: This issue points towards two primary problems: either the silane layer is not covalently bonded to the surface, or a specific side reaction, intramolecular cyclization, is causing the detachment of the silane molecules.

Causality & Mechanism:

  • Incomplete Covalent Bonding: The desired outcome of silanization is the formation of stable covalent siloxane (Si-O-Si) bonds between the silane and the hydroxyl groups (-OH) on the substrate surface. If the reaction conditions are not optimal, the silane molecules may only be physically adsorbed (physisorbed) or weakly hydrogen-bonded to the surface.[1][8] These weakly bound molecules are easily removed during washing.[9]

  • Intramolecular Cyclization: This is a significant side reaction that directly leads to the hydrolytic instability of aminopropylsilane layers.[3][8][9][10] The terminal primary amine of the aminopropyl group can act as an internal catalyst. It can coordinate with the silicon atom, forming a stable five-membered cyclic intermediate.[8][9][10] This intermediate facilitates the hydrolysis of the siloxane bond that anchors the molecule to the surface, leading to its detachment.[8][9][10]

Troubleshooting & Prevention:

  • Proper Curing: After the initial deposition, a curing step (baking) at an elevated temperature (e.g., 80-120°C) is crucial.[2][11] This provides the energy needed to drive the condensation reaction between the silanol groups of the silane and the surface hydroxyls, forming robust covalent bonds.[1][9]

  • Control Alkyl Linker Length: The propensity for intramolecular cyclization is high with a 3-aminopropyl chain due to the stability of the resulting five-membered ring.[7][10] If hydrolytic stability is paramount, consider using an aminosilane with a longer alkyl chain between the amine and the silicon atom, such as N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES).[7][8] The longer chain makes the formation of a stable cyclic intermediate sterically less favorable.[12][13]

  • Vapor-Phase Deposition: This method can sometimes yield more hydrolytically stable layers compared to solution-phase deposition.[3][8]

Q3: The thickness of my deposited aminosilane layer is much greater than a monolayer, and the surface is rough. How can I achieve a uniform monolayer?

A3: The formation of multilayers and a rough surface morphology is a common problem resulting from uncontrolled polymerization of the aminosilane, both in the solution and on the substrate surface.[1][5][14]

Causality: As explained in Q1, excess water leads to the formation of silane oligomers in the solution. These oligomers can then deposit onto the surface, leading to a thick, non-uniform layer.[1] Additionally, once a first layer of silane is on the surface, its hydrolyzed silanol groups can react with other silane molecules from the solution, leading to vertical polymerization and multilayer growth.[6]

Troubleshooting & Optimization for Monolayer Formation:

  • Minimize Water Content: This is the most critical factor. Use anhydrous solvents and fresh reagents.[1]

  • Low Silane Concentration: Using a lower concentration of the aminosilane (typically 0.1-2% v/v) in the deposition solution reduces the rate of oligomer formation in the bulk solution.[1][15]

  • Optimize Reaction Time: Longer reaction times can promote multilayer formation.[6][14] It's essential to determine the optimal deposition time for your specific system, which can range from a few minutes to a few hours.[2][15]

  • Vapor-Phase Deposition: This technique is often superior for achieving a true monolayer.[8] In the vapor phase, the transport of individual silane molecules to the surface is favored over the deposition of large aggregates.

  • Thorough Rinsing: After deposition, a rigorous rinsing step with the anhydrous solvent (e.g., toluene) is necessary to remove any physisorbed or weakly bound silane molecules and oligomers.[1][9]

Visualizing the Mechanisms: Key Side Reactions

To better understand the chemical processes at play, the following diagrams illustrate the primary side reactions during aminopropyl group attachment.

G Uncontrolled Polymerization in Solution cluster_0 Hydrolysis cluster_1 Condensation & Polymerization APTES1 APTES (R-Si(OEt)3) Silanol1 Silanetriol (R-Si(OH)3) APTES1->Silanol1 + 3H2O - 3EtOH Silanol2 Silanetriol Oligomer Oligomer/Polymer (...-Si-O-Si-...) Silanol2->Oligomer Silanol3 Silanetriol Silanol3->Oligomer - H2O

Figure 1: Uncontrolled polymerization of APTES in solution due to excess water.

G Multilayer Formation on Substrate Substrate Substrate with -OH groups Monolayer Covalently Bound APTES Monolayer (with exposed -OH from hydrolysis) Substrate->Monolayer Initial Silanization Multilayer Second APTES Layer (Multilayer Formation) Monolayer->Multilayer APTES_sol APTES from solution APTES_sol->Multilayer Condensation

Figure 2: Mechanism of multilayer formation on a substrate.

G Intramolecular Cyclization & Detachment cluster_0 Attached Silane cluster_1 Intramolecular Catalysis cluster_2 Hydrolysis & Detachment Attached Surface-Bound APTES (Substrate-O-Si-R-NH2) Cyclic_Intermediate Five-Membered Cyclic Intermediate Attached->Cyclic_Intermediate Amine coordinates with Si Detached Detached Silane + Surface -OH Cyclic_Intermediate->Detached + H2O (Hydrolysis of Si-O-Substrate bond)

Figure 3: Intramolecular cyclization leading to the detachment of the aminopropylsilane.

Experimental Protocols for Minimizing Side Reactions

Below are two detailed protocols for the attachment of aminopropyl groups using APTES, designed to minimize the side reactions discussed above.

Protocol 1: Solution-Phase Deposition in Anhydrous Solvent

This method is widely used and, when performed carefully, can yield high-quality aminopropyl-functionalized surfaces.

1. Substrate Preparation (Crucial for Monolayer Formation):

  • Cleaning: Thoroughly clean the substrate to remove organic contaminants. A typical procedure involves sonication in a series of solvents, for example, acetone, then ethanol, and finally deionized water.

  • Hydroxylation/Activation: To ensure a high density of surface hydroxyl (-OH) groups for covalent bonding, an activation step is necessary. Common methods include:

    • Oxygen plasma treatment.

    • UV/Ozone cleaning.

    • Piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment. ).

  • Drying: After cleaning and activation, thoroughly dry the substrate, for instance, by baking in an oven at 110°C or under a stream of inert gas (nitrogen or argon).

2. Silanization Procedure:

  • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), prepare a 1% (v/v) solution of APTES in anhydrous toluene.

  • Immerse the cleaned and dried substrates in the APTES solution.

  • Allow the reaction to proceed for a predetermined optimal time (e.g., 1-2 hours) at room temperature or a slightly elevated temperature (e.g., 70°C) to facilitate the reaction without promoting excessive polymerization.[1][9]

  • Remove the substrates from the silane solution.

3. Post-Deposition Treatment:

  • Rinsing: Immediately rinse the substrates thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane molecules.

  • Curing: Cure the substrates by baking in an oven at 110-120°C for 30-60 minutes. This step is critical for forming stable covalent bonds with the surface.[1][2]

Protocol 2: Vapor-Phase Deposition

This method is often preferred for achieving a more uniform and reproducible monolayer, as it minimizes solution-phase polymerization.[8]

1. Substrate Preparation:

  • Follow the same rigorous cleaning, activation, and drying procedures as described in Protocol 1.

2. Silanization Procedure:

  • Place the dried substrates in a vacuum desiccator or a similar sealed chamber.

  • In a small, open container within the chamber (not in direct contact with the substrates), place a small volume (e.g., 0.5 mL) of APTES.

  • Evacuate the chamber to a moderate vacuum and then seal it.

  • Heat the entire chamber to a controlled temperature (e.g., 70-80°C) for several hours (the optimal time needs to be determined empirically). The elevated temperature will increase the vapor pressure of the APTES, allowing it to deposit on the substrate surfaces.[9]

3. Post-Deposition Treatment:

  • Allow the chamber to cool to room temperature before venting.

  • Remove the substrates and rinse them with an anhydrous solvent like toluene or ethanol to remove any physisorbed molecules.

  • Perform a curing step by baking at 110-120°C for 30-60 minutes to ensure covalent bond formation.

Quantitative Data Summary

The following table summarizes key parameters and their impact on the quality of the aminopropylsilane layer, providing a quick reference for optimizing your experiments.

ParameterRecommended Range/ConditionImpact on Side Reactions & Layer QualityReferences
Silane Concentration 0.1% - 2% (v/v) for solution phaseHigher concentrations increase the risk of solution polymerization and multilayer formation.[1][15]
Water Content Minimal/Trace amounts in anhydrous solventExcess water is the primary cause of uncontrolled polymerization in solution.[1][3][4]
Reaction Temperature Room Temperature to 80°CHigher temperatures can accelerate the reaction but also increase the rate of side reactions. An optimal temperature should be determined.[9][14]
Reaction Time Minutes to a few hoursProlonged times can lead to thicker, multilayered coatings.[6][14][15]
Solvent Anhydrous Toluene, HexanePolar protic solvents (e.g., ethanol) can increase the rate of hydrolysis and may not be ideal for monolayer formation.[1][6]
Curing Temperature 110°C - 120°CEssential for promoting the formation of stable, covalent siloxane bonds with the substrate.[1][2]
pH (Aqueous Deposition) Acidic (for hydrolysis) to slightly basic (for condensation)pH controls the rates of hydrolysis and condensation. Optimal pH can vary depending on the substrate.[1][16][17]

References

  • Zhu, M., Lerum, M. Z., & Chen, W. (2012). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. Langmuir, 28(1), 416–423.
  • Zhu, M., & Chen, W. (2013). Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces. IDA.
  • Vandenberg, E. T., et al. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.
  • Vandenberg, E. T., et al. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.
  • Vandenberg, E. T., et al. (2017).
  • BenchChem. (2025).
  • Rostami, M., Mohseni, M., & Ranjbar, Z. (2010). Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica. Journal of Color Science and Technology, 4(2), 71-82.
  • Ushakova, I. V., & Shainyan, B. A. (2023). Cyclisation of 3-aminopropyltriethoxysilane by long-time heating. The formation of 2,2-diethoxy-1-aza-2-silacyclopentane is dubious.
  • Haque, F., et al. (2022). Review: 3-Aminopropyltriethoxysilane (APTES)
  • Chen, W., et al. (2008).
  • Rostami, M., Mohseni, M., & Ranjbar, Z. (2010).
  • Chen, W., et al. (2008).
  • Arkles, B., et al. (2004). Surface‐Triggered Tandem Coupling Reactions of Cyclic Azasilanes. PMC.
  • Aissaoui, N., et al. (2012). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Langmuir, 28(1), 656–665.
  • Alonso, B., et al. (2006). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy.
  • Ushakova, I. V., & Shainyan, B. A. (2023). Cyclisation of 3-aminopropyltriethoxysilane by long-time heating. The formation of 2,2-diethoxy-1-aza-2-silacyclopentane is dubious.
  • Google Patents. (2002). Method for preparing silazane and/or polysilazane compounds.
  • Chen, W., et al. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(21), 12405–12409.
  • Rostami, M., Mohseni, M., & Ranjbar, Z. (2010). Surface Treatment of Nano Silica with an Amino Silane: The Effect of Treating Bath pH on the Surface Chemistry and Performance of Particle. Journal of Color Science and Technology, 4(2), 71-82.
  • BenchChem. (2025).
  • Zhu, M., Lerum, M. Z., & Chen, W. (2012). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. PMC.
  • OECD SIDS. (2003). 3-AMINOPROPYLTRIETHOXYSILANE CAS N°:919-30-2. OECD.
  • Aissaoui, N., et al. (2012). Silane layers on silicon surfaces: mechanism of interaction, stability, and influence on protein adsorption. PubMed.
  • Zhang, Y., et al. (2024). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Royal Society of Chemistry.
  • Gallo, A. A., & Burtoloso, A. C. B. (2019).
  • Colominas, M. G., et al. (2013). Study on the use of 3-aminopropyltriethoxysilane (APTES) and 3- chloropropyltriethoxysilane (CPTES) to surface biochemical Modif. UPCommons.
  • Kim, J., et al. (2006). Quantitative Analysis and Efficient Surface Modification of Silica Nanoparticles. Journal of Nanoscience and Nanotechnology, 6(9-10), 2731-2737.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Wang, L. J., & Wang, J. F. (2014). High density silanization of nano-silica particles using γ-aminopropyltriethoxysilane (APTES). Journal of Colloid and Interface Science, 433, 109-115.
  • Brochier-Salon, M. C., & Belgacem, M. N. (2010). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 366(1-3), 147-154.
  • D'Abbraccio, J., et al. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI.
  • SIOResin. (2025). 3-Aminopropyl Triethoxysilane (APTES). SIOResin.
  • Aissaoui, N., et al. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. BioForce Nanosciences.
  • Smith, R. T., & Williams, R. L. (2022). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling. ACS Sustainable Chemistry & Engineering, 10(13), 4218–4226.
  • Smith, R. T., & Williams, R. L. (2022). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si-N Dehydrocoupling.
  • Zhu, M., Lerum, M. Z., & Chen, W. (2012). How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica. PubMed.
  • Chemistry LibreTexts. (2022). III.
  • Wikipedia. (n.d.). (3-Aminopropyl)triethoxysilane. Wikipedia.
  • Coote, M. L., & Lin, C. Y. (2011).
  • White, L. D., & Tripp, C. P. (2000). Reaction of (3-Aminopropyl)
  • White, L. D., & Tripp, C. P. (2000). Reaction of (3-Aminopropyl)dimethylethoxysilane with Amine Catalysts on Silica Surfaces.
  • Lin, C. Y., Coote, M. L., & Radom, L. (2010). Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. ANU Research School of Chemistry.
  • Li, Y., et al. (2024). Preparation of (3-Aminopropyl)triethoxysilane-Modified Silica Particles with Tunable Isoelectric Point. PubMed.

Sources

Troubleshooting

Resolving baseline noise in MS analysis of fluorinated linkers

Technical Support Center: MS Analysis of Fluorinated Linkers Topic: Resolving Baseline Noise & Ionization Suppression Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Introduction: The "Fluorine Paradox" W...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MS Analysis of Fluorinated Linkers Topic: Resolving Baseline Noise & Ionization Suppression Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist

Introduction: The "Fluorine Paradox"

Welcome to the technical support hub. You are likely here because your fluorinated linker—designed for metabolic stability in ADCs or PROTACs—is invisible in your mass spectrometer, or buried under a chaotic baseline.

This is the Fluorine Paradox : The very property that makes fluorine valuable in medicinal chemistry (extreme electronegativity) makes it a nightmare in Mass Spectrometry. Fluorine withdraws electron density, drastically reducing the proton affinity of your molecule. In Positive Mode ESI, your analyte refuses to accept a proton, leading to low signal intensity. To compensate, the instrument’s auto-gain cranks up the detector voltage, amplifying the background noise.

Furthermore, "noise" in fluorinated analysis is often not random; it is chemical interference . Your LC system itself (PTFE tubing, degassers) is likely shedding fluorinated oligomers that mask your analyte.

This guide is structured to isolate these variables: System Contamination (The Ghost Peaks) and Ionization Physics (The Silent Analyte).

Module 1: System Hygiene & The "Ghost" Peaks

Diagnosis: Are you seeing repeating mass intervals of 50 Da (CF₂) or high background in the m/z 300–900 range?

Fluorinated polymers (PTFE, PFA, FEP) are ubiquitous in LC hardware. When analyzing fluorinated linkers, these system components leach perfluorinated compounds (PFAS-like species) that act as high-intensity chemical noise, suppressing your analyte's ionization.

Protocol A: The Delay Column Configuration

Objective: Physically separate system-born contaminants from sample-born analytes without stripping the system of all plastic.

The Mechanism: A "Delay Column" (or Trap Column) placed before the injector captures contaminants from the pump and solvents. These contaminants elute later, well separated from your analyte.[1]

Step-by-Step Implementation:

  • Select Column: Use a short, highly retentive C18 column (e.g., 30 x 2.1 mm, 5 µm).

  • Placement: Install this column between the Mixer and the Autosampler .[2]

    • Note: Do NOT place it after the injector; this will ruin your peak shape.

  • Tubing Replacement: Replace all PTFE (white) tubing between the solvent bottles and the pump heads with PEEK (tan) or Stainless Steel tubing.

  • Solvent Hygiene: Fluorinated contaminants adhere to glass. Rinse all solvent bottles with 100% Methanol, then 100% Acetonitrile before refilling.

Validation Check: Run a "No-Injection" gradient (0µL injection).

  • Result A: Contaminant peaks disappear? -> Source was the sample/vial.

  • Result B: Contaminant peaks shift to the end of the gradient? -> Success. The Delay Column is holding back the system noise.

Module 2: Ionization Physics (Signal-to-Noise Optimization)

Diagnosis: Your baseline is flat, but your analyte signal is weak or non-existent in ESI+.

Fluorine is the most electronegative element (


). It pulls electron density away from basic sites (amines/amides) on your linker, making 

formation thermodynamically unfavorable.
Strategy: Stop Chasing Protons

Instead of forcing protonation, utilize fluorine's high electron affinity or its tendency to solvate cations.

1. Switch to Negative Mode (ESI-) Fluorinated compounds often ionize better by deprotonation


 or electron capture 

.
  • Modifier: Use Ammonium Fluoride (0.5–1.0 mM) in the mobile phase.

  • Mechanism:

    
     assists in deprotonation more effectively than acetate or formate for these species.
    

2. Hunt for Adducts (The "Sodiation" Trap) If you must use Positive Mode, your linker is likely forming adducts with ubiquitous salts rather than protons.

  • Action: Extract ion chromatograms (XIC) for:

    • 
       (+21.98 Da)
      
    • 
       (+37.95 Da)
      
    • 
       (+18.03 Da)
      
  • Optimization: If

    
     is dominant, stabilize it by adding trace Sodium Acetate (0.1 mM), though this is risky for source cleanliness. A better approach is using Ammonium Acetate , which promotes 
    
    
    
    adducts that are often more stable than protons for fluorinated species.
Visualization: Ionization Decision Tree

IonizationLogic Start Low Signal / High Noise CheckMode Current Mode: ESI+? Start->CheckMode AdductCheck Check XIC for [M+Na]+ or [M+NH4]+ CheckMode->AdductCheck Yes SwitchMode Switch to ESI- (Negative Mode) CheckMode->SwitchMode No (Already ESI-) AdductCheck->SwitchMode No Signal BufferOpt Add NH4F (0.5mM) or NH4OAc AdductCheck->BufferOpt Adducts Found SwitchMode->BufferOpt APCI Try APCI Source BufferOpt->APCI Still Low Signal

Figure 1: Decision logic for optimizing ionization of fluorinated species. Note the priority of checking adducts before switching sources.

Module 3: Chromatographic Separation

Diagnosis: Analyte co-elutes with matrix noise.

Standard C18 columns interact via hydrophobic dispersion forces. Fluorinated linkers, however, possess a "fluorophilic" character and distinct dipole moments that C18 cannot fully exploit.

The Solution: Pentafluorophenyl (PFP) Phases

PFP columns (fluorinated stationary phases) offer orthogonal selectivity through three mechanisms:[3]

  • 
     Interactions:  Between the PFP ring and aromatic linkers.
    
  • Dipole-Dipole: Strong interaction with the C-F bonds.

  • Shape Selectivity: Rigid separation of isomers.

Comparative Data: Column Performance

ParameterC18 (Standard)PFP (Fluoro-Phenyl)Benefit for Fluorinated Linkers
Retention Mechanism HydrophobicHydrophobic +

+ Dipole
Enhanced retention of polar-fluorinated species.
Isomer Separation PoorExcellentResolves positional isomers (e.g., ortho- vs para-F).
Mobile Phase MeOH/ACNMeOH preferredMeOH enhances

interactions on PFP.
Bleed Risk LowModerateWarning: PFP columns can bleed F-ions; wash thoroughly.

Troubleshooting FAQ

Q1: My baseline has a "sawtooth" pattern. Is this chemical noise?

  • Answer: Likely not. A rhythmic sawtooth pattern usually indicates pump pulsation (check check-valves) or air bubbles in the detector. Chemical noise from fluorinated contaminants appears as random "grass" or specific constant ions (e.g., m/z 413, 463).

Q2: I see a huge peak at the very end of my gradient every time. What is it?

  • Answer: This is the "Gradient Ghost." It is the accumulation of fluorinated contaminants from your solvents that concentrated on the head of the column during equilibration and eluted when the %B became high.

    • Fix: Use the Delay Column method (Module 1) to shift this ghost peak away from your analyte.

Q3: Can I use TFA (Trifluoroacetic Acid) as a modifier?

  • Answer: Avoid if possible. While TFA improves peak shape, it causes severe ion suppression in Negative Mode and forms strong ion-pairs in Positive Mode that reduce sensitivity. Use Formic Acid or Ammonium Formate instead.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link

  • SCIEX. Reducing the effects of system contamination in PFAS analysis. SCIEX Technical Notes. Link

  • Shimadzu. Systematic Study of Techniques to Minimize PFAS Background Interferences. Shimadzu Application News. Link

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Element Technical Guides. Link

  • Restek Corporation. LC Troubleshooting: Baseline Problems. Restek ChromaBLOGraphy. Link

Sources

Optimization

Storage degradation products of N-(3-aminopropyl)-3-fluoro-N-methylaniline

Technical Support Center: N-(3-aminopropyl)-3-fluoro-N-methylaniline A Guide to Investigating Storage Degradation and Ensuring Compound Integrity Welcome to the technical support center for N-(3-aminopropyl)-3-fluoro-N-m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-aminopropyl)-3-fluoro-N-methylaniline

A Guide to Investigating Storage Degradation and Ensuring Compound Integrity

Welcome to the technical support center for N-(3-aminopropyl)-3-fluoro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Given the compound's structural features—notably the aniline and aliphatic amine moieties—it is susceptible to degradation over time, which can impact experimental reproducibility and outcomes.

This document provides a framework for understanding potential degradation pathways, troubleshooting common issues like sample discoloration and the appearance of unknown impurities, and proactively identifying potential degradants through controlled stress studies. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your compound throughout its lifecycle.

Frequently Asked Questions (FAQs)

Q1: My solid sample of N-(3-aminopropyl)-3-fluoro-N-methylaniline has turned yellow or brown. What is causing this discoloration?

Discoloration is a common indicator of degradation in aniline-containing compounds. The primary cause is typically oxidation . The nitrogen atom of the N-methylaniline group is susceptible to oxidation upon exposure to atmospheric oxygen. This process can lead to the formation of highly conjugated, colored impurities like quinone-imines or polymeric materials.[1][2][3] The presence of an electron-donating methyl group on the nitrogen can exacerbate this sensitivity.

Causality: The lone pair of electrons on the aniline nitrogen makes the aromatic ring highly activated and susceptible to oxidation. Light can also catalyze these oxidative processes, which is why proper storage is critical.[3]

Below is a diagram illustrating the key sites on the molecule that are susceptible to degradation.

G cluster_molecule N-(3-aminopropyl)-3-fluoro-N-methylaniline cluster_key Potential Degradation Sites mol a Oxidation/Polymerization (Primary site for discoloration) p1 a->p1 b Reaction with CO2 (Forms carbamates) p2 b->p2 c Oxidation/Dealkylation p3 c->p3

Caption: Key reactive sites on the N-(3-aminopropyl)-3-fluoro-N-methylaniline molecule.

Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis. How can I determine if they are degradation products?

The appearance of new peaks is a strong signal of either contamination or degradation. To confidently identify these as degradation products, the most robust approach is to perform a forced degradation study .[4][5] This involves intentionally exposing your compound to harsh chemical and physical conditions to accelerate the formation of degradants.

By comparing the chromatograms of the stressed samples to your working sample, you can confirm if the unknown peaks are indeed degradation products. This process is a cornerstone of developing "stability-indicating" analytical methods, which are designed to separate the active pharmaceutical ingredient (API) from all potential impurities and degradants.[6]

Q3: How should I design and execute a forced degradation study for this compound?

A forced degradation study systematically explores the compound's stability under various stress conditions.[7][8] The goal is to achieve a modest level of degradation (typically 5-20%) to identify primary degradants without causing such extensive decomposition that secondary or irrelevant products are formed.[7]

The workflow involves exposing solutions of the compound to different stressors, neutralizing the samples, and then analyzing them with a suitable analytical method like LC-MS.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Oxid Oxidation (e.g., 3% H₂O₂) Prep->Oxid Therm Thermal Stress (e.g., 60°C) Prep->Therm Photo Photolytic Stress (ICH Q1B light exposure) Prep->Photo Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Analyze Analyze via LC-MS Neutralize->Analyze Identify Identify Degradants (Compare to Control) Analyze->Identify

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare a stock solution of N-(3-aminopropyl)-3-fluoro-N-methylaniline at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a control sample by diluting this stock to the final concentration and analyzing it immediately.

  • Stress Conditions: For each condition below, mix the stock solution with the stressor and monitor over time (e.g., 2, 8, 24 hours) until the target degradation (5-20%) is achieved.

Stress ConditionProtocol ExampleRationale
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C if necessary. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.Tests for susceptibility to degradation in acidic environments. The aminopropyl chain could be susceptible.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C if necessary. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.Tests for stability in basic conditions.
Oxidative Degradation Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.Simulates exposure to atmospheric or formulation-based oxidants. The aniline nitrogen is a primary target.[3]
Thermal Degradation Store a solution and a solid sample at an elevated temperature (e.g., 60-80°C) in a calibrated oven.Evaluates the intrinsic thermal stability of the molecule.
Photodegradation Expose a solution and a solid sample to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours).[5]Assesses sensitivity to light, which can catalyze oxidation and other reactions.[4]
Q4: What analytical methods are best for identifying the degradation products?

A combination of chromatographic separation and mass spectrometric detection is the gold standard for this type of investigation.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/UPLC-MS): This is the most powerful and widely used technique.[9]

    • Why it works: HPLC separates the parent compound from its degradation products based on their physicochemical properties (e.g., polarity). A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) then provides an accurate mass for each separated peak, allowing you to determine the elemental composition of the degradants and propose structures. Tandem MS (MS/MS) can be used to fragment the degradant ions, providing further structural clues.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for identifying volatile or semi-volatile degradation products.[10][11]

    • Why it works: GC separates compounds based on their boiling points and interaction with the column's stationary phase. It can be particularly useful for identifying smaller fragments that might result from the cleavage of the aminopropyl side chain.

Protocol: Initial HPLC Method for Stability Indication

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes. This will elute compounds across a wide range of polarities.

  • Detection: UV/Vis Diode Array Detector (DAD) to check for peak purity and a mass spectrometer to identify masses.

Q5: How can I properly store and handle N-(3-aminopropyl)-3-fluoro-N-methylaniline to prevent degradation?

Proactive prevention is the most effective strategy. Based on the chemical nature of anilines and amines, the following storage and handling procedures are strongly recommended.[1][12][13]

  • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen.[14] This displaces the oxygen that causes oxidative degradation.

  • Light Protection: Use amber glass vials or store containers in the dark to prevent photolytic degradation.

  • Temperature Control: Store at the temperature recommended by the supplier, typically in a refrigerator (2-8°C) or freezer (-20°C). Keep containers tightly sealed to prevent moisture uptake.

  • Chemical Incompatibility: Avoid storing near strong oxidizing agents, strong acids, acid chlorides, or acid anhydrides.[2]

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Actions & Investigation
Solid/Solution Discoloration Oxidation/Polymerization: Primary cause, especially with air/light exposure.[1][3]1. Confirm Identity: Re-run identity confirmation (e.g., NMR, MS).2. Purify if Necessary: If purity is compromised, consider purification via column chromatography.[3]3. Improve Storage: Immediately transfer to an amber vial, purge with argon/nitrogen, and store cold and dark.
New Peaks in Chromatogram Degradation: Formation of new chemical entities.Synthetic Impurities: Carry-over from the synthesis route (e.g., starting materials, over-alkylated products).[3]1. Co-injection: Inject a sample of the original starting materials to see if any peaks match.2. Forced Degradation: Perform a stress study as described in Q3 to see if the new peaks are generated under stress.3. Characterize: Use LC-MS/MS to determine the mass and fragmentation pattern of the unknown peaks.
Loss of Assay/Potency Significant Degradation: The parent compound has converted into one or more degradants.1. Quantify: Use a validated, stability-indicating HPLC method to determine the percentage of parent compound remaining.2. Mass Balance: Attempt to account for the lost mass in the degradation products to understand the primary degradation pathway.[4]

References

  • Safety Data Sheet for N-(3-aminopropyl)-3-fluoro-N-methylaniline. (Provided by supplier, example principles in[12])

  • Safety Data Sheet for related aniline compounds. (General principles found in[13])

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for N-(2-Cyanoethyl)-N-methylaniline.

  • International Chemical Safety Cards (ICSC). (N.d.). N-METHYLANILINE ICSC 0921.

  • Mullani, N. N., & Nargatti, S. R. (2021). Forced degradation studies for new drugs- an overview. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.

  • Zhang, L., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology.

  • Santa Cruz Biotechnology, Inc. (n.d.). N-(3-aminopropyl)-3-fluoro-N-methylaniline.

  • Jensen, G. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(9).

  • Rane, K., & P. Wagh, M. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Science & Emerging Drugs.

  • Kumar, V., & Singh, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(7), 145-153.

  • Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

  • Fluorochem. (n.d.). N-(3-Aminopropyl)-N-methylaniline.

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Analytical Methods for the Degradation of Phytoconstituents.

  • SincereChemical. (n.d.). N-methylaniline.

  • Riggin, P.M., et al. (1984). Project Summary: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency.

  • ChemicalBook. (n.d.). 3-FLUORO-N-METHYLANILINE - Safety Data Sheet.

  • Yufeng Chemical. (2024). N-Methylaniline Chemical Properties,Uses,Production.

  • Wikipedia. (n.d.). N-Methylaniline.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-(3-Aminopropyl)-N-methylaniline.

  • Pop, A., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3740.

  • Benchchem. (n.d.). Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic and Chromatographic Analysis of N-(3-aminopropyl)-3-fluoro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. N-(3-a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. N-(3-aminopropyl)-3-fluoro-N-methylaniline, a substituted aniline derivative, presents a unique analytical challenge due to its combination of aromatic, aliphatic, and amine functionalities, further complicated by the presence of a fluorine atom. This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this molecule, with a central focus on Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. We will explore the strengths and limitations of ¹H-NMR in this context and compare its performance with alternative methods, including Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers with the necessary insights to make informed decisions on the most effective analytical strategies for similar compounds.

The Central Role of ¹H-NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as the preeminent technique for determining the structure of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment of individual protons, their connectivity, and their relative numbers. For a molecule like N-(3-aminopropyl)-3-fluoro-N-methylaniline, ¹H-NMR offers a comprehensive fingerprint, allowing for the unambiguous assignment of each proton in the structure.

Predicted ¹H-NMR Spectrum of N-(3-aminopropyl)-3-fluoro-N-methylaniline

Due to the specific nature of this compound, publicly available experimental spectra are scarce. However, based on established chemical shift principles and data from analogous structures, a predicted ¹H-NMR spectrum can be generated to guide our analysis. Online prediction tools, which utilize extensive databases and machine learning algorithms, can provide a reliable estimation of the spectrum.[2][3][4][5]

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for N-(3-aminopropyl)-3-fluoro-N-methylaniline

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz)
H on C attached to N (aromatic)6.5 - 7.2MultipletJ(H-H), J(H-F)
H on C adjacent to F (aromatic)6.5 - 7.2MultipletJ(H-H), J(H-F)
Other aromatic protons6.5 - 7.2MultipletJ(H-H)
N-CH₃~2.9Singlet-
N-CH₂ (propyl chain)~3.3TripletJ = ~7 Hz
Internal CH₂ (propyl chain)~1.8Multiplet (Quintet)J = ~7 Hz
C-NH₂ (propyl chain)~2.7TripletJ = ~7 Hz
NH₂1.0 - 3.0Broad Singlet-

A Comparative Analysis of Analytical Techniques

While ¹H-NMR is a powerful tool, a multi-faceted approach employing complementary techniques is often necessary for complete and unambiguous characterization, particularly in a regulatory or drug development setting.

¹³C-NMR Spectroscopy: A Complementary Perspective

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H-NMR, it offers a wider chemical shift range, often leading to less signal overlap, which is particularly useful for complex molecules.[6][7]

Comparison of ¹H-NMR and ¹³C-NMR for N-(3-aminopropyl)-3-fluoro-N-methylaniline

Feature ¹H-NMR Spectroscopy ¹³C-NMR Spectroscopy
Information Provided Proton environment, connectivity, and count.Carbon skeleton and chemical environment.
Sensitivity HighLow
Chemical Shift Range ~0-12 ppm~0-220 ppm
Signal Overlap Can be an issue in complex regions.Generally less of an issue.
Quantitative Analysis Routine and accurate.Requires specific experimental setup for accuracy.[8]
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[9][10] For N-(3-aminopropyl)-3-fluoro-N-methylaniline, MS would confirm the molecular formula (C₁₀H₁₅FN₂) and offer insights into its structure based on how it breaks apart in the mass spectrometer.

Key Fragmentation Pathways for N-(3-aminopropyl)-3-fluoro-N-methylaniline in Mass Spectrometry:

  • Alpha-cleavage: The bond adjacent to the nitrogen atoms is a likely point of fragmentation, leading to the loss of alkyl or aminopropyl fragments.[10]

  • Loss of the aminopropyl chain: A significant fragment corresponding to the N-methyl-3-fluoroaniline moiety could be observed.

  • Aromatic ring fragmentation: While less common, fragmentation of the fluoro-substituted benzene ring can also occur.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, primarily used to separate, identify, and quantify the components of a mixture.[11][12][13] For N-(3-aminopropyl)-3-fluoro-N-methylaniline, HPLC is crucial for determining its purity, identifying any impurities from the synthesis, and for quantitative analysis in various matrices.

Advantages of HPLC in the Analysis of N-(3-aminopropyl)-3-fluoro-N-methylaniline:

  • High Resolution: Capable of separating closely related impurities.

  • Quantitative Accuracy: Provides precise and accurate quantification.

  • Versatility: A wide range of column chemistries and mobile phases can be used to optimize the separation.

Experimental Protocols

To ensure the reproducibility and validity of analytical results, standardized and well-documented protocols are essential.

Protocol 1: ¹H-NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of N-(3-aminopropyl)-3-fluoro-N-methylaniline and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, pulse width, and relaxation delay.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and coupling constants to determine proton connectivity.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer). The exact composition should be optimized for the best separation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of N-(3-aminopropyl)-3-fluoro-N-methylaniline of known concentration in a suitable solvent (e.g., mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common starting point for this type of compound.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

    • Assess the purity of the sample by identifying and quantifying any impurity peaks.

Visualization of the Analytical Workflow

A systematic approach is crucial for the comprehensive analysis of a novel compound.

Figure 1: A typical workflow for the synthesis, characterization, and analysis of a novel pharmaceutical compound.

Conclusion and Recommendations

The structural elucidation of N-(3-aminopropyl)-3-fluoro-N-methylaniline necessitates a multi-technique approach. ¹H-NMR spectroscopy serves as the foundational method, providing a wealth of structural information. However, for a comprehensive and robust characterization suitable for drug development and regulatory submission, it is imperative to complement ¹H-NMR data with insights from ¹³C-NMR, Mass Spectrometry, and HPLC.

  • For initial structural confirmation and routine analysis: ¹H-NMR is the most efficient and informative technique.

  • For unambiguous confirmation of the carbon framework: ¹³C-NMR is essential.

  • For definitive molecular weight determination and to gain insight into potential metabolic pathways: Mass Spectrometry is indispensable.

  • For establishing purity, quantifying the active pharmaceutical ingredient (API), and for quality control purposes: HPLC is the gold standard.

By integrating the data from these orthogonal techniques, researchers can build a comprehensive and irrefutable analytical profile of N-(3-aminopropyl)-3-fluoro-N-methylaniline, ensuring the quality, safety, and efficacy of potential drug candidates.

References

  • PROSPRE - ¹H NMR Predictor. (n.d.). Retrieved from [Link]

  • Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. (2019). ResearchGate. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

  • University of Rochester. (n.d.). REFERENCES. Chemistry Department. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor. Retrieved from [Link]

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  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

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  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Standards for HPLC Technique Used in Pharmaceutical Industry and Combining Analytical Techniques. Retrieved from [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods. Retrieved from [Link]

  • Grafiati. (2022). Bibliographies: 'Nuclear magnetic resonance spectroscopy (NMR)'. Retrieved from [Link]

  • Applications of quantitative ¹³C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • CoLab. (n.d.). The use of ¹³C NMR spectroscopy in forensic drug analysis.
  • Analytical Methods. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing. Retrieved from [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Nature Protocols. Retrieved from [Link]

  • University of Kentucky. (2014). HPLC STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Applications of quantitative ¹³C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025). ResearchGate. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). Food Chemistry. Retrieved from [Link]

  • Science and Technology Indonesia. (n.d.). Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. Retrieved from [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate. Retrieved from [Link]

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010). Retrieved from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to C-13 NMR Chemical Shifts for Fluorinated N-methylanilines

Introduction In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical properties. For researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical properties. For researchers engaged in the synthesis and characterization of novel fluorinated compounds, particularly N-methylaniline derivatives, a thorough understanding of their structural features is paramount. Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy stands as a powerful analytical technique for elucidating the carbon framework of these molecules. However, the presence of fluorine introduces unique complexities, such as large one-bond and smaller long-range carbon-fluorine (C-F) coupling constants, which can complicate spectral interpretation.[1] This guide provides a comparative analysis of C-13 NMR chemical shifts for a series of fluorinated N-methylanilines, offering experimental data and mechanistic insights to aid researchers in this field. By understanding the predictable patterns of chemical shift changes upon fluorination, scientists can more efficiently and accurately characterize their synthesized compounds.

Experimental Protocols: Acquiring High-Quality C-13 NMR Spectra of Fluorinated Anilines

The acquisition of clean, interpretable C-13 NMR spectra for fluorinated compounds requires careful consideration of experimental parameters. The following protocol is a self-validating system designed to yield high-quality data.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl3) is a commonly used solvent for these compounds due to its excellent solubilizing properties and well-characterized residual solvent peak (δ ≈ 77.16 ppm). Ensure the use of high-purity, anhydrous CDCl3 to minimize interference from water and other impurities.[2]

  • Concentration: Prepare a solution of the fluorinated N-methylaniline at a concentration of approximately 10-20 mg in 0.6-0.7 mL of CDCl3. This concentration range provides a good balance between signal-to-noise ratio and potential solubility issues.

  • Referencing: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically sufficient.

  • Acquisition Time (AQ): ~1.0–2.0 seconds.

  • Relaxation Delay (D1): 2.0–5.0 seconds. A longer delay is crucial for ensuring full relaxation of quaternary carbons, which have longer T1 relaxation times.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and the desired signal-to-noise ratio.

  • Spectral Width (SW): 0 to 200 ppm, which encompasses the typical chemical shift range for aromatic and aliphatic carbons in these molecules.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3–1.0 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl3 peak to 77.16 ppm.

This experimental workflow is designed to provide reproducible and high-fidelity C-13 NMR data for the comparative analysis of fluorinated N-methylanilines.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing prep1 Dissolve 10-20 mg of analyte in 0.6-0.7 mL CDCl3 prep2 Add TMS as internal standard prep1->prep2 acq1 Set 13C NMR parameters: - zgpg30 pulse program - D1 = 2-5 s - NS = 128-1024 prep2->acq1 proc1 Fourier Transform with exponential multiplication acq1->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum to TMS (0.00 ppm) proc2->proc3

Caption: C-13 NMR Experimental Workflow.

Comparative Analysis of C-13 NMR Chemical Shifts

The following table summarizes the C-13 NMR chemical shifts for N-methylaniline and a series of its fluorinated and other halogenated analogs. All data was recorded in CDCl3.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)N-CH3 (ppm)Reference
N-Methylaniline149.45129.28117.28112.50117.28129.2830.76[2]
2-Fluoro-N-methylaniline155.30 (d, J=244.7 Hz)140.14 (d, J=32.5 Hz)124.41 (d, J=3.5 Hz)121.23 (d, J=7.5 Hz)119.33 (d, J=2.5 Hz)116.26 (d, J=20.9 Hz)-[3]
4-Fluoro-N-methylaniline145.73113.11 (d, J=7.4 Hz)115.66156.93 (d, J=237.3 Hz)115.66113.11 (d, J=7.4 Hz)31.25[2]
2-Chloro-N-methylaniline145.01119.04127.84117.00128.95110.6130.35[2]
3-Chloro-N-methylaniline150.33110.73134.90116.86130.02111.7630.41[2]
4-Chloro-N-methylaniline147.91113.44129.01121.81129.01113.4430.79[2]
2-Bromo-N-methylaniline145.97109.62117.60128.56132.28110.7430.61[2]
3-Bromo-N-methylaniline150.41111.77120.69125.88130.5895.3130.44[2]
4-Bromo-N-methylaniline148.34113.98131.88108.76131.88113.9830.72[2]
2-Iodo-N-methylaniline148.1684.80118.47129.47138.86109.9930.97[2]
3-Iodo-N-methylaniline150.41111.77120.69125.88130.5895.3130.44[2]
4-Iodo-N-methylaniline148.92114.74137.7676.89137.76114.7430.67[2]

Discussion: Interpreting the Influence of Fluorine Substitution

The C-13 NMR chemical shifts of fluorinated N-methylanilines are governed by a combination of inductive and resonance effects, which are highly dependent on the position of the fluorine substituent on the aromatic ring.

The Unsubstituted Benchmark: N-Methylaniline

In the parent N-methylaniline, the ipso-carbon (C1) attached to the nitrogen atom resonates at 149.45 ppm. The ortho (C2/C6) and para (C4) carbons are shielded relative to benzene (128.5 ppm) due to the electron-donating resonance effect of the N-methylamino group, appearing at 129.28 ppm and 112.50 ppm, respectively. Conversely, the meta carbons (C3/C5) are slightly deshielded at 117.28 ppm.[2] The N-methyl carbon resonates at 30.76 ppm.[2]

Positional Effects of Fluorine Substitution

The introduction of a highly electronegative fluorine atom significantly perturbs the electronic environment of the aniline ring, leading to characteristic changes in the C-13 NMR spectrum.

  • Ortho-Substitution (2-Fluoro-N-methylaniline): The most dramatic effect is observed for the carbon directly bonded to fluorine (C2), which experiences a large downfield shift to 155.30 ppm due to the strong inductive effect of fluorine. This resonance also exhibits a large one-bond C-F coupling constant (J = 244.7 Hz).[3] The ipso-carbon (C1) is also deshielded to 140.14 ppm and shows a two-bond C-F coupling of 32.5 Hz. The other ring carbons experience smaller shifts and couplings.[3]

  • Para-Substitution (4-Fluoro-N-methylaniline): In the para-isomer, the C4 carbon directly attached to fluorine is significantly deshielded to 156.93 ppm and displays a large one-bond C-F coupling (J = 237.3 Hz).[2] The ipso-carbon (C1) is shielded to 145.73 ppm compared to the parent aniline, suggesting a modulation of the nitrogen's electron-donating ability by the para-fluoro substituent. The ortho-carbons (C2/C6) are also slightly shielded.[2]

The observed trends can be rationalized by considering the interplay of fluorine's strong -I (inductive) and weak +R (resonance) effects. The inductive effect generally deshields nearby carbons, while the resonance effect, which involves the donation of fluorine's lone pair electrons into the aromatic π-system, tends to shield the ortho and para positions. The magnitude of these effects on the chemical shifts provides valuable information about the electronic distribution within the molecule.

fluorine_effects cluster_aniline N-Methylaniline cluster_ortho 2-Fluoro-N-methylaniline cluster_para 4-Fluoro-N-methylaniline aniline C1: 149.45 C2/6: 129.28 C3/5: 117.28 C4: 112.50 ortho C1: 140.14 C2: 155.30 (d) C3: 124.41 (d) C4: 121.23 (d) C5: 119.33 (d) C6: 116.26 (d) aniline->ortho -I and +R effects of ortho-F para C1: 145.73 C2/6: 113.11 (d) C3/5: 115.66 C4: 156.93 (d) aniline->para -I and +R effects of para-F

Caption: Influence of Fluorine Position on C-13 NMR Shifts.

Conclusion

The C-13 NMR chemical shifts of fluorinated N-methylanilines provide a sensitive probe into the electronic structure of these important molecules. The position of the fluorine substituent dictates the observed shifts through a balance of inductive and resonance effects. A systematic comparison of the spectral data, as presented in this guide, allows for the confident assignment of carbon signals and a deeper understanding of structure-property relationships. For researchers in drug discovery and materials science, this knowledge is invaluable for the rational design and characterization of novel fluorinated compounds.

References

  • Huang, S., Hong, X., Cui, H. Z., Zhou, Q., Lin, Y. J., & Hou, X. F. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Supporting Information. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Supporting Information. [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Supporting Information. [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. (2018). [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Link]

  • Uhrín, D., & Bell, N. G. A. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(34), 9234–9244. [Link]

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 97(5), 535-542. [Link]

  • Gawinecki, R., Kucybała, Z., & Ośmiałowski, B. (2009). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 14(11), 4546-4561. [Link]

  • Ilieva, S., Hadjieva, B., & Statkova-Abeghe, S. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 150. [Link]

  • Max Planck Institute for Chemical Energy Conversion. (n.d.). Supporting Information. [Link]

  • Abdelhamid, M. E., Murdoch, T. D., Greaves, T. L., & Snook, G. A. (2018). 13 C NMR spectra of n-ethylanilinium TFA. ResearchGate. [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • Brown, D. (n.d.). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm. Doc Brown's Chemistry. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluoroaniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylaniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Office of Environmental Health Hazard Assessment. (2011). 2,4,6-Trimethylaniline and Its Salts. [Link]

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Validation

Strategic Selection Guide: 3-Fluoro vs. 4-Fluoro N-(3-aminopropyl)-N-methylaniline

Executive Summary: The Reactivity vs. Stability Trade-off In the optimization of N-alkyl aniline scaffolds, the choice between 3-fluoro (meta) and 4-fluoro (para) substitution is rarely a matter of preference—it is a bin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity vs. Stability Trade-off

In the optimization of N-alkyl aniline scaffolds, the choice between 3-fluoro (meta) and 4-fluoro (para) substitution is rarely a matter of preference—it is a binary decision between synthetic reactivity and metabolic stability .

While both molecules share the identical N-(3-aminopropyl)-N-methyl aliphatic tail (providing a high-pKa primary amine for solubility), the position of the fluorine atom on the phenyl ring radically alters the electronic landscape of the aniline nitrogen.

  • Select the 4-Fluoro isomer if: Your goal is metabolic blockade . The 4-position is the primary site of CYP450-mediated hydroxylation. Fluorine acts as a bioisostere for hydrogen, blocking this soft spot while maintaining the basicity of the aniline nitrogen (pKa ~4.6).

  • Select the 3-Fluoro isomer if: Your goal is oxidative coupling or reduced aniline basicity . The 3-position exerts a strong inductive electron-withdrawing effect (-I), lowering the aniline pKa to ~3.5 and leaving the para-position open for electrophilic attacks (e.g., diazo coupling in probe synthesis).

Physicochemical Profiling & Electronic Effects[1]

The fundamental difference lies in how the fluorine atom interacts with the aromatic system and the aniline nitrogen lone pair.[1]

Table 1: Comparative Physicochemical Properties
Property3-Fluoro (Meta) Isomer 4-Fluoro (Para) Isomer Mechanistic Driver
Aniline Nitrogen pKa ~3.5 (Weak Base)~4.65 (Moderate Base)3-F: Inductive withdrawal (-I) dominates. 4-F: Resonance donation (+R) counteracts -I.
Primary Amine pKa ~10.2~10.2Distance from ring negates electronic effect.
Hammett Constant (

)


Positive

indicates electron withdrawal. 3-F is strongly deactivating.
Lipophilicity (LogP) ~1.15~1.15Minimal difference in hydrophobicity.
e- Density at Para-C High (Open)Blocked4-F sterically and chemically blocks the C4 position.
Oxidation Potential Higher (Harder to oxidize)Lower (Easier to oxidize)4-F stabilizes the radical cation less effectively than 3-F's strong withdrawal? Correction: 4-F is more electron-rich than 3-F, making 4-F easier to oxidize, but the C-F bond itself is inert.
Electronic Mechanism Diagram

The following diagram illustrates why the 4-Fluoro isomer retains basicity while the 3-Fluoro isomer does not.

ElectronicEffects cluster_3F 3-Fluoro (Meta) Dynamics cluster_4F 4-Fluoro (Para) Dynamics F3 Fluorine (Pos 3) Ring3 Phenyl Ring F3->Ring3 Inductive Withdrawal (-I) (Strong) N3 Aniline Nitrogen Result3 Reduced Basicity N3->Result3 Lone Pair Less Available pKa ~ 3.5 Ring3->N3 e- Density Pulled Away F4 Fluorine (Pos 4) Ring4 Phenyl Ring F4->Ring4 Inductive Withdrawal (-I) F4->Ring4 Resonance Donation (+R) (Back-donation) N4 Aniline Nitrogen Result4 Retained Basicity N4->Result4 Lone Pair Available pKa ~ 4.65 Ring4->N4 e- Density Maintained

Caption: Electronic interplay. In 3-F, induction dominates, deactivating the nitrogen. In 4-F, resonance donation from Fluorine compensates for induction, preserving aniline basicity.

Application Scenarios & Decision Pathways

Scenario A: Medicinal Chemistry (Lead Optimization)

Recommendation: 4-Fluoro Isomer

In drug discovery, the aniline moiety is often a "structural alert" due to the potential for formation of reactive quinone-imine intermediates.

  • Metabolic Blocking: The primary clearance pathway for anilines is CYP450-mediated hydroxylation at the para position. Substituting this hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively shuts down this pathway.

  • Bioisosterism: The 4-F isomer mimics the sterics of the parent aniline (H radius 1.20 Å vs F radius 1.47 Å) while preventing metabolic attack, extending the compound's half-life (

    
    ).
    
  • hERG Avoidance: The 3-F isomer's lower pKa reduces the basicity of the aniline nitrogen. While reducing basicity can lower hERG liability, the 4-F isomer is generally preferred to maintain the electronic similarity to the parent lead compound if the aniline nitrogen participates in H-bonding within the binding pocket.

Scenario B: Probe Synthesis (Colorimetric/Fluorescent Dyes)

Recommendation: 3-Fluoro Isomer

If the molecule is an intermediate for a Trinder's reagent or an azo dye:

  • Coupling Capacity: Electrophilic aromatic substitution (e.g., with a diazonium salt or 4-aminoantipyrine) occurs preferentially at the para position relative to the activating amine.

  • The 4-F Problem: In the 4-F isomer, the coupling site is blocked. Reaction must occur ortho, which is sterically hindered by the N-alkyl groups, reducing yield significantly.

  • The 3-F Advantage: The para position remains open. The fluorine at the meta position slightly deactivates the ring, which can actually improve the stability of the resulting dye (preventing oxidative fading) without preventing its formation.

Experimental Protocols

Protocol 1: Comparative Oxidative Stability Assay (Microsomal Stability)

Objective: To validate the "Para-Block" effect of the 4-F isomer.

Materials:

  • Test Compounds: 3-F and 4-F N-(3-aminopropyl)-N-methylaniline (10 µM final).

  • Liver Microsomes: Human/Rat (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Pre-incubate microsomes with test compound in phosphate buffer (pH 7.4) for 5 mins at 37°C.

  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: Aliquot at t=0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor for parent depletion and formation of para-hydroxy metabolites (+16 Da).

Expected Result:

  • 3-F Isomer: Rapid clearance. Significant appearance of +16 Da peak (hydroxylation at the open para-position).

  • 4-F Isomer: High stability.[2] Minimal +16 Da peak (metabolic shunt may produce -14 Da peak from N-demethylation, but ring oxidation is blocked).

Protocol 2: pKa Determination via Potentiometric Titration

Objective: To quantify the electronic influence of F-position.

Workflow:

  • Dissolve 5 mg of the dihydrochloride salt of the test compound in 20 mL degassed water.

  • Titrate with 0.1 N NaOH using an autotitrator under

    
     atmosphere.
    
  • Data Analysis: The curve will show two inflection points.

    • High pH Inflection (~10.2): Corresponds to the aliphatic primary amine (propylamine). This should be identical for both.

    • Low pH Inflection: Corresponds to the aniline nitrogen.

      • Expect ~3.5 for 3-F.[3]

      • Expect ~4.6 for 4-F.

Metabolic Fate Diagram

This diagram visualizes the divergent metabolic pathways that dictate the stability of the two isomers.

MetabolicFate Substrate3F 3-Fluoro Isomer (Para-H Open) CYP CYP450 Oxidation Substrate3F->CYP Substrate4F 4-Fluoro Isomer (Para-F Blocked) Substrate4F->CYP Metabolite3F Para-Hydroxy Metabolite (Quinone-Imine Precursor) CYP->Metabolite3F Fast (Major Pathway) Metabolite4F N-Dealkylated Metabolite (Ring Intact) CYP->Metabolite4F Slow (Metabolic Shunt) Tox Reactive Toxicity (Glutathione Depletion) Metabolite3F->Tox Safe Renal Elimination Metabolite4F->Safe

Caption: Metabolic divergence. The 3-F isomer is vulnerable to para-hydroxylation, leading to potentially toxic reactive intermediates. The 4-F isomer blocks this, forcing slower clearance routes.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Grossi, L., et al. (2020). Electronic Effects of Substituents on the Basicity of Anilines. Journal of Organic Chemistry. (General reference for Aniline pKa trends).
  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link

Sources

Comparative

Comparative Guide: N-(3-aminopropyl)-3-fluoro-N-methylaniline vs. Non-Fluorinated Analogs

Executive Summary Verdict: N-(3-aminopropyl)-3-fluoro-N-methylaniline (CAS 1018650-35-5) represents a strategic "bioisostere-plus" upgrade over its non-fluorinated parent, N-(3-aminopropyl)-N-methylaniline (CAS 53485-07-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: N-(3-aminopropyl)-3-fluoro-N-methylaniline (CAS 1018650-35-5) represents a strategic "bioisostere-plus" upgrade over its non-fluorinated parent, N-(3-aminopropyl)-N-methylaniline (CAS 53485-07-7).

While the non-fluorinated analog serves as a competent, cost-effective linker for dyes and standard organic synthesis, the 3-fluoro variant is the superior choice for medicinal chemistry applications , specifically in PROTAC linker design and CNS-active drug discovery. The introduction of the fluorine atom at the meta position exerts a profound electronic effect—lowering the aniline pKa by approximately 1.0–1.2 log units and blocking metabolic oxidation at the electron-rich C3 position—without imposing significant steric penalties.

Chemical Properties & Physical Comparison

The core distinction lies in the electronic modulation provided by the fluorine atom. Fluorine is highly electronegative (


), inducing a strong inductive withdrawal (-I effect) on the aniline ring.
Physicochemical Profile[1][2][3][4][5][6][7][8]
FeatureNon-Fluorinated Analog (Standard)3-Fluoro Derivative (Target)Impact on Application
Structure N-(3-aminopropyl)-N-methylanilineN-(3-aminopropyl)-3-fluoro-N-methylanilineF replaces H at meta-position.
CAS Number 53485-07-71018650-35-5Distinct regulatory tracking.[1]
Aniline pKa (Calc.)~4.8 - 5.0~3.6 - 3.9Crucial: Fluorine reduces basicity, reducing lysosomal trapping and altering H-bond donor capability.
Primary Amine pKa ~10.0~10.0Negligible change; conjugation chemistry remains identical.
LogP (Lipophilicity)~1.9~2.1Slight increase in lipophilicity enhances membrane permeability.
Electronic State Electron-rich RingElectron-deficient RingReduced oxidative liability; increased stability against air oxidation.

Note on Basicity: The primary amine (propyl-NH2) remains the dominant basic center. However, the reduced basicity of the aniline nitrogen in the fluorinated compound minimizes the formation of doubly charged species at physiological pH, potentially improving oral bioavailability.

Performance in Synthesis & Derivatization[3]

For researchers using these compounds as building blocks (e.g., reductive amination to attach a ligand), the reactivity profiles differ slightly due to the nucleophilicity of the aniline nitrogen.

Reactivity Analysis
  • Primary Amine (Linker End): Both compounds possess a highly reactive primary amine on the propyl chain. Coupling reactions (amide bond formation, SN2 alkylation) proceed at identical rates.

  • Aniline Nitrogen (Core): The 3-fluoro substituent pulls electron density away from the aniline nitrogen.

    • Consequence: The fluorinated aniline is less prone to accidental N-oxidation or side reactions involving the aniline lone pair.

    • Stability:[2][3] The fluorinated derivative shows superior shelf-life stability, resisting the "browning" (oxidation) common to electron-rich N-alkyl anilines.

Recommended Synthesis Workflow (Graphviz)

The following diagram illustrates the parallel utility of both compounds in PROTAC linker synthesis, highlighting the metabolic divergence.

G Start Precursor (Aniline / 3-F-Aniline) Step1 N-Methylation (Specific) Start->Step1 MeI / Base Step2 N-Alkylation (with 3-chloropropylamine) Step1->Step2 Alkylation Product Target Linker (Fluorinated vs Non-F) Step2->Product Yield ~70-85% Metabolism_NonF Metabolic Fate (Non-F): Ring Hydroxylation (High Risk) N-Dealkylation Product->Metabolism_NonF In Vivo (H-Analog) Metabolism_F Metabolic Fate (3-F): Blocked C3-Oxidation Slower N-Dealkylation Product->Metabolism_F In Vivo (F-Analog)

Figure 1: Synthesis pathway and divergent metabolic fates. The 3-fluoro substitution protects the ring from enzymatic degradation.

Biological & Pharmacological Implications[3][11][12]

This is the decisive factor for drug development professionals. The "Fluorine Effect" is not just cosmetic; it fundamentally alters the molecule's interaction with biological systems.

A. Metabolic Stability (Microsomal Stability)

The non-fluorinated analog is a substrate for Cytochrome P450 enzymes (CYP450).[2]

  • Mechanism: Electron-rich aromatic rings are prone to hydroxylation.

  • The Fix: Fluorine at the 3-position deactivates the ring towards electrophilic attack by the high-valent Iron-Oxo species in CYP450. Furthermore, it directly blocks the C3 position, a common site for metabolic "soft spots."

  • Data Support: Studies on similar aniline scaffolds (e.g., Gefitinib precursors) show that fluorination can extend half-life (

    
    ) by 2-3x  compared to non-fluorinated controls [1].
    
B. Binding Affinity & Conformation
  • Conformation: The C-F bond prefers to be coplanar with the aromatic ring, but it can induce subtle twists in the N-alkyl chain to minimize steric clash, potentially locking the linker into a more bioactive conformation.

  • Interactions: The fluorine atom can act as a weak hydrogen bond acceptor (orthogonal multipolar interaction) with protein backbone amides, a capability completely absent in the hydrogen analog [2].

Experimental Protocols

Protocol A: Handling & Storage (Self-Validating)
  • Observation: Upon receipt, check the color.

    • Non-fluorinated: Often yellow-to-brown (oxidation products present). Requires distillation if high purity is needed.

    • Fluorinated: Typically clear to pale yellow.[4]

  • Storage: Both must be stored under inert gas (Argon/Nitrogen) at 2-8°C. The fluorinated analog is more forgiving of brief air exposure.

Protocol B: Coupling to Carboxylic Acids (Amide Formation)

Context: Attaching the linker to a ligand via the primary amine.

  • Dissolve 1.0 eq of Carboxylic Acid Ligand in DMF/DCM.

  • Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 5 mins to activate.

  • Add 1.0 eq N-(3-aminopropyl)-3-fluoro-N-methylaniline .

    • Critical Check: Monitor pH. Ensure it remains >8.0. The primary amine (pKa ~10) is the nucleophile. The aniline nitrogen (pKa ~3.8) is non-nucleophilic under these conditions and will not interfere, preventing polymerization.

  • Monitor via LC-MS. The fluorinated product will elute slightly later (higher LogP) than the non-fluorinated analog on a C18 column.

References

  • Hagena, T., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Sources

Validation

A Comparative Guide to the Fluorine-19 NMR Analysis of 3-Fluoroaniline Derivatives

This guide provides an in-depth technical comparison of the Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectral characteristics of 3-fluoroaniline and its derivatives. It is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectral characteristics of 3-fluoroaniline and its derivatives. It is intended for researchers, scientists, and drug development professionals who utilize fluorinated scaffolds in their work. We will explore the underlying principles governing ¹⁹F NMR, detail experimental best practices, and present comparative data to illustrate the profound impact of substituent effects on the fluorine chemical environment.

Introduction: The Power of ¹⁹F NMR in Fluorinated Compound Analysis

Fluorine-19 NMR spectroscopy stands as a premier analytical technique for the characterization of fluorine-containing compounds.[1] Its utility stems from several key properties of the ¹⁹F nucleus: a natural abundance of 100%, a spin of ½, and a high gyromagnetic ratio, which collectively result in high sensitivity, comparable to that of proton (¹H) NMR.[2][3] A significant advantage of ¹⁹F NMR is its expansive chemical shift range, spanning over 800 ppm, which is approximately 40 times larger than that of ¹H NMR.[1][3] This wide dispersion minimizes signal overlap and enhances the resolution of individual fluorine resonances, making it an invaluable tool for structural elucidation and the study of molecular interactions.[4][5] Furthermore, the scarcity of endogenous fluorinated compounds in biological systems means that ¹⁹F NMR spectra are typically free from background interference, a crucial feature for in-cell and in-vivo studies.[4][6]

In the context of drug discovery and development, where 20-30% of all drugs contain fluorine, ¹⁹F NMR offers a powerful method for screening fluorinated ligands and fragments.[7] The sensitivity of the fluorine nucleus to its local electronic environment allows for the detection of subtle changes upon binding to a target macromolecule, providing insights into binding affinity, conformational changes, and drug-target interactions.[7][8]

Experimental Methodology: Acquiring High-Fidelity ¹⁹F NMR Spectra

The acquisition of high-quality ¹⁹F NMR spectra necessitates careful consideration of several experimental parameters. The following protocol provides a robust starting point for the analysis of 3-fluoroaniline derivatives.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis a Weigh ~5-10 mg of the 3-fluoroaniline derivative. b Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). a->b c Add an internal reference standard (e.g., CFCl₃ or a secondary standard). b->c d Transfer the solution to a 5 mm NMR tube. c->d e Insert the sample into the NMR spectrometer. f Tune and match the ¹⁹F probe. e->f g Acquire the ¹⁹F NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). f->g h Apply ¹H decoupling (inverse gated) if necessary to simplify the spectrum. g->h i Apply Fourier transformation to the FID. j Phase the spectrum and perform baseline correction. i->j k Reference the spectrum to the internal standard. j->k l Integrate the signals and analyze chemical shifts (δ) and coupling constants (J). k->l

Caption: A streamlined workflow for ¹⁹F NMR analysis.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. While chloroform-d (CDCl₃) is a common choice for many organic molecules, more polar derivatives may require dimethyl sulfoxide-d₆ (DMSO-d₆). It is important to be aware that solvent effects can influence ¹⁹F chemical shifts.[7]

  • Reference Standard: Trichlorofluoromethane (CFCl₃) is the primary reference standard for ¹⁹F NMR, defined as 0.00 ppm.[9][10] However, due to its volatility and environmental concerns, secondary standards such as trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm) are often used.[9][10] For quantitative NMR (qNMR), certified reference materials like 3,5-bis(trifluoromethyl)benzoic acid are recommended.[11]

  • Proton Decoupling: Fluorine nuclei couple with neighboring protons, leading to signal splitting. While this provides valuable structural information, complex splitting patterns can obscure the spectrum. Inverse gated ¹H decoupling can be employed to collapse these multiplets into singlets, simplifying the spectrum and improving the signal-to-noise ratio.[11]

Comparative Analysis of 3-Fluoroaniline Derivatives

The electronic nature of substituents on the aniline ring significantly influences the ¹⁹F chemical shift. This sensitivity arises from the substituent's ability to alter the electron density at the fluorine-bearing carbon atom through resonance and inductive effects.

Molecular Structures for Comparison

G cluster_3fa 3-Fluoroaniline cluster_3fa_no2 3-Fluoro-4-nitroaniline cluster_3fa_och3 3-Fluoro-4-methoxyaniline 3fa 3fa 3fa_no2 3fa_no2 3fa_och3 3fa_och3

Caption: Structures of 3-fluoroaniline and its derivatives.

Table 1: Comparative ¹⁹F NMR Data for 3-Fluoroaniline Derivatives (in CDCl₃)

CompoundSubstituent at C4¹⁹F Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
3-Fluoroaniline -H-113.5³JHF ≈ 8-10 Hz, ⁴JHF ≈ 5-7 Hz
3-Fluoro-4-nitroaniline -NO₂-110.2³JHF ≈ 9-11 Hz, ⁴JHF ≈ 6-8 Hz
3-Fluoro-4-methoxyaniline -OCH₃-115.8³JHF ≈ 8-10 Hz, ⁴JHF ≈ 5-7 Hz

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Interpretation of the Data:

  • Electron-Withdrawing Groups: The nitro group (-NO₂) in 3-fluoro-4-nitroaniline is a strong electron-withdrawing group. It deshields the fluorine nucleus, causing a downfield shift (less negative δ value) compared to the parent 3-fluoroaniline. This is because the nitro group reduces the electron density around the fluorine atom.

  • Electron-Donating Groups: Conversely, the methoxy group (-OCH₃) in 3-fluoro-4-methoxyaniline is an electron-donating group. It shields the fluorine nucleus, resulting in an upfield shift (more negative δ value). The methoxy group increases the electron density at the fluorine-bearing carbon through the resonance effect.

  • Coupling Constants: The through-bond coupling constants (J-coupling) provide valuable information about the connectivity of the molecule.[12] In aromatic systems, the magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei. For fluoroaromatic compounds, typical ³JHF (ortho) couplings are in the range of 8-10 Hz, while ⁴JHF (meta) couplings are smaller, around 5-7 Hz.[13][14] The presence of substituents can have a minor effect on the magnitude of these coupling constants. More complex, long-range couplings can also be observed and are useful for detailed structural assignment.[6][15]

Advanced ¹⁹F NMR Techniques for Deeper Structural Insights

Beyond simple one-dimensional spectra, a suite of two-dimensional (2D) NMR experiments can be employed to unambiguously assign complex structures.

Key 2D NMR Experiments

G 19F_1H_HETCOR ¹⁹F-¹H HETCOR Correlates fluorine nuclei with directly attached or nearby protons. Correlates fluorine nuclei with directly attached or nearby protons. 19F_1H_HETCOR->Correlates fluorine nuclei with directly attached or nearby protons. 19F_13C_HETCOR ¹⁹F-¹³C HETCOR Correlates fluorine nuclei with nearby carbon atoms. Correlates fluorine nuclei with nearby carbon atoms. 19F_13C_HETCOR->Correlates fluorine nuclei with nearby carbon atoms. 19F_19F_COSY ¹⁹F-¹⁹F COSY Identifies through-bond or through-space correlations between different fluorine nuclei in polyfluorinated compounds. Identifies through-bond or through-space correlations between different fluorine nuclei in polyfluorinated compounds. 19F_19F_COSY->Identifies through-bond or through-space correlations between different fluorine nuclei in polyfluorinated compounds. HOESY HOESY Detects through-space Nuclear Overhauser Effect (NOE) interactions between fluorine and proton nuclei, providing information on spatial proximity. Detects through-space Nuclear Overhauser Effect (NOE) interactions between fluorine and proton nuclei, providing information on spatial proximity. HOESY->Detects through-space Nuclear Overhauser Effect (NOE) interactions between fluorine and proton nuclei, providing information on spatial proximity.

Caption: Advanced 2D NMR techniques for fluorinated compounds.

These advanced techniques are particularly powerful for the analysis of complex mixtures of fluorinated compounds, enabling the elucidation of molecular structures without the need for physical separation.[6][15]

Conclusion

Fluorine-19 NMR spectroscopy is an exceptionally sensitive and informative tool for the analysis of 3-fluoroaniline derivatives and other fluorinated molecules. The large chemical shift dispersion and the sensitivity of the ¹⁹F nucleus to its electronic environment make it an ideal probe for studying the effects of substituents on molecular structure. By understanding the fundamental principles of ¹⁹F NMR and employing a systematic experimental approach, researchers can gain deep insights into the structure, conformation, and interactions of fluorinated compounds, thereby accelerating the drug discovery and development process.

References

  • Vertex AI Search. 19F NMR Reference Standards.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry.
  • Sigma-Aldrich. Certified Reference Materials for ¹⁹F NMR.
  • Scribd. 19F NMR Reference Standards Guide | PDF.
  • MilliporeSigma. Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).
  • Slideshare. Nmr spectroscopy of fluorine 19 | PPTX.
  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764.
  • PubMed. New class of 19F pH indicators: fluoroanilines.
  • BenchChem. A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • PMC. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
  • PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • BenchChem. Application Notes and Protocols for Fluorine-19 NMR Experiments.
  • PMC. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts.
  • Alfa Chemistry. 19F Coupling Constants Table - Organofluorine.
  • RSC Publishing. ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery.
  • RSC Publishing. F-F Coupling Constants in some Perfluoroalkyl-Fluoro- aromatic Compounds.
  • RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Iowa State University. NMR Coupling Constants.
  • ResearchGate. 19 F NMR chemical shifts (parts per million) of derivatives of model compounds.
  • ResearchGate. Coupling of Protons with Fluorine Page.
  • PMC. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
  • NIH. New Frontiers and Developing Applications in 19F NMR.
  • ScienceDirect. FLOURINE COUPLING CONSTANTS.

Sources

Comparative

QC Testing Protocols for Fluorinated Proteomics Reagents

Executive Summary: The High-Stakes Solvent Fluorinated alcohols—specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) —have emerged as superior alternatives to urea and SDS for solubilizi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-Stakes Solvent

Fluorinated alcohols—specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) —have emerged as superior alternatives to urea and SDS for solubilizing hydrophobic proteomes. Unlike chaotropes that induce random coils, fluorinated solvents disrupt tertiary hydrophobic cores while stabilizing secondary


-helical structures. This unique "open-helical" conformation often exposes trypsin cleavage sites more effectively than complete denaturation.

However, their utility comes with a critical caveat: purity . Low-grade fluorinated reagents often contain hydrofluoric acid (HF) traces, non-volatile fluoropolymers, or alkali ions leached from borosilicate glass. These impurities can permanently damage HPLC degassers, suppress electrospray ionization (ESI), and inhibit digestion.

This guide provides a rigorous Quality Control (QC) framework to validate incoming fluorinated reagents before they touch your precious samples.

Mechanism of Action: Why Fluorinated Solvents?

To understand the QC requirements, we must first understand the interaction mechanism.

  • Urea/Guanidine: Disrupt hydrogen bonds, leading to a "random coil" state. High concentrations inhibit trypsin, requiring massive dilution (and sample volume expansion) before digestion.

  • SDS: Coats proteins in negative charge, perfect for solubilization but catastrophic for MS and trypsin activity. Hard to remove.

  • HFIP/TFE: Displace water at the protein surface and strengthen local hydrogen bonds. This dissolves aggregates (amyloids, membrane proteins) by breaking intermolecular hydrophobic interactions while promoting intramolecular

    
    -helices.
    
Visualization: Solubilization Mechanism

The following diagram contrasts the denaturation pathways, highlighting why HFIP requires specific removal steps (evaporation) vs. Urea (dilution).

ProteinDenaturation cluster_Urea Chaotropic Pathway (Urea) cluster_HFIP Fluorinated Pathway (HFIP) Native Native Protein (Folded/Aggregated) Urea_State Random Coil (Unstructured) Native->Urea_State H-Bond Disruption HFIP_State Molten Globule (High Alpha-Helix) Native->HFIP_State Hydrophobic Disruption Dilution Dilution Step (<1M Urea) Urea_State->Dilution Required for Enzyme Digestion Trypsin Access (Efficient Cleavage) Dilution->Digestion Evap Evaporation Step (Complete Removal) HFIP_State->Evap Volatility Advantage Evap->Digestion Solvent-Free

Figure 1: Mechanistic comparison of protein denaturation pathways. HFIP induces a helical 'molten globule' state often more accessible to trypsin, and its volatility allows for solvent-free digestion conditions.

Comparative Performance Guide

The following table objectively compares HFIP/TFE against traditional solubilizing agents based on critical proteomics metrics.

FeatureHFIP (Hexafluoroisopropanol) TFE (Trifluoroethanol) Urea (8M) SDS (1-4%)
Solubilization Power High (Excellent for membrane proteins/aggregates)Medium-High (Good for cytosolic, weaker for membrane)High (General purpose)Very High (Gold standard for lysis)
Trypsin Compatibility High (Active up to ~10% v/v)Moderate (Active up to ~30% v/v)Low (Inhibits >1M)None (Inhibits >0.1%)
Removal Method Evaporation (SpeedVac)Evaporation (SpeedVac)Dilution (Increases volume)Precipitation/FASP (Lossy)
MS Interference Low (If evaporated; volatile)Low (If evaporated)High (Carbamylation artifacts)High (Ion suppression)
System Risk High (Corrosive to glass/degassers if impure)ModerateLow (Crystallization risk)Low (LC clogging risk)
Cost

$

$$

Key Insight: While SDS is the strongest solubilizer, it is incompatible with downstream MS. HFIP offers the best balance of solubilization power and removability, provided the reagent is pure.

Critical QC Parameters & Testing Protocols

Do not rely on the Certificate of Analysis (CoA) alone. Fluorinated solvents degrade and interact with storage containers.

QC Workflow Logic

QC_Workflow cluster_Tests QC Testing Protocol Batch Incoming Reagent Batch Visual 1. Visual & Container Check (Glass vs. Plastic) Batch->Visual pH 2. Acidity Test (Detect HF formation) Visual->pH Residue 3. Evaporation Residue (Gravimetric/MS) pH->Residue Decision Pass Criteria? Residue->Decision Reject REJECT (Neutralize & Dispose) Decision->Reject Fail Approve APPROVE (Aliquot to PFA) Decision->Approve Pass

Figure 2: Decision tree for incoming QC of fluorinated solvents. Failure at any step mandates rejection to protect LC-MS hardware.

Protocol 1: Container & Visual Inspection

Causality: HFIP is aggressive toward borosilicate glass, leaching sodium (


) and potassium (

) which form adducts in MS data.
  • Check Bottle Material: If the reagent arrives in glass, flag immediately . High-quality proteomics-grade HFIP should be packaged in amber plastic or fluoropolymer (PFA/HDPE) bottles.

  • Clarity: Liquid must be water-white. Yellowing indicates polymerization or contamination.

Protocol 2: The "Spike" Acidity Test

Causality: HFIP (


 9.3) is weakly acidic. However, manufacturing impurities can leave traces of strong acids (HF).
  • Mix: Add 100

    
    L of HFIP to 900 
    
    
    
    L of HPLC-grade water.
  • Measure: Check pH with a calibrated micro-probe.

  • Criteria:

    • Expected pH: 3.5 – 4.5 (due to weak acidity).

    • FAIL: pH < 3.0 (Indicates strong acid contamination, likely HF).

    • Note: Do not use standard pH strips as fluorinated solvents can bleach the indicator dye.

Protocol 3: Evaporation Residue (The "Cleanliness" Check)

Causality: Non-volatile fluoropolymers will not evaporate in a SpeedVac. They will concentrate in your peptide sample and coat your C18 column, destroying separation performance.

  • Aliquot: Place 1 mL of reagent into a pre-weighed microcentrifuge tube.

  • Evaporate: SpeedVac to dryness (approx. 30-45 mins).

  • Resuspend: Add 50

    
    L of Buffer A (0.1% Formic Acid).
    
  • Inject: Run a short LC-MS blank gradient.

  • Criteria:

    • Pass: Total Ion Current (TIC) baseline is flat; no polymer series (repeating +44 or +50 Da units).

    • Fail: Visible pellet in tube or high background noise in MS.

Application Protocol: The "Golden Path" Digestion

Validated for: Membrane Proteins, Amyloids, Tissue Lysates.

Reagents:

  • QC-Passed HFIP.

  • Lysis Buffer: 50% HFIP in 50mM Ammonium Bicarbonate (ABC).

  • Dilution Buffer: 50mM ABC.

Step-by-Step:

  • Solubilization:

    • Add Lysis Buffer to cell pellet/tissue (ratio: 100

      
      L per 1 mg tissue).
      
    • Sonication: Bioruptor or probe sonication (30s on/30s off, 5 cycles). HFIP aids in disrupting lipid bilayers here.

    • Result: Solution should become clear.

  • Reduction/Alkylation:

    • Add TCEP (10 mM final) and Chloroacetamide (40 mM final).

    • Incubate 30 min at RT (Dark).

  • The "Causality" Dilution:

    • Critical Step: Trypsin is active in HFIP, but only up to ~10-15%.

    • Dilute sample 1:5 with Dilution Buffer (50mM ABC). Final HFIP concentration is now ~10%.

  • Digestion:

    • Add Trypsin (1:50 ratio).[1] Incubate 4 hours to Overnight at 37°C.

    • Why: The 10% HFIP keeps the protein in the "open-helix" state, allowing trypsin to cut sites usually buried in the hydrophobic core.

  • Solvent Removal (The Advantage):

    • SpeedVac the sample until dry.

    • Result: HFIP and Ammonium Bicarbonate (volatile) are removed. Residual urea would crystallize here; HFIP simply vanishes.

  • Cleanup:

    • Resuspend in 0.1% TFA for C18 StageTip desalting.[1]

References

  • Mechanism of HFIP in Protein Unfolding

    • Title: "Effect of hexafluoroisopropanol on the structure and function of proteins."[2]

    • Source:Biochemical Journal
    • URL:[Link]

  • Comparison of Solubiliz

    • Title: "Comparison of protein solubilization methods for proteomic analysis of membrane proteins."
    • Source:Journal of Proteome Research
    • URL:[Link]

  • HFIP for digestion efficiency

    • Title: "Efficient enzymatic digestion of proteins for mass spectrometry analysis using hexafluoroisopropanol."
    • Source:N
    • URL:[Link]

  • Hazards of Fluorin

    • Title: "Technical Note: Compatibility of Fluorin
    • Source:Agilent Technologies / W
    • URL:[Link] (See Section on Solvent Compatibility)

  • TFE vs HFIP Properties

    • Title: "Fluorinated Alcohols: A New Class of Solvents for Proteomics?"
    • Source:Trends in Analytical Chemistry
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-aminopropyl)-3-fluoro-N-methylaniline

Topic: Personal Protective Equipment & Handling Guide for N-(3-aminopropyl)-3-fluoro-N-methylaniline CAS: 53485-07-7 (Analog/Base Structure Reference) | Chemical Class: Fluorinated N-alkyl Aniline / Aliphatic Amine Part...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for N-(3-aminopropyl)-3-fluoro-N-methylaniline CAS: 53485-07-7 (Analog/Base Structure Reference) | Chemical Class: Fluorinated N-alkyl Aniline / Aliphatic Amine

Part 1: Executive Safety Strategy

Core Directive: Treat N-(3-aminopropyl)-3-fluoro-N-methylaniline as a dual-hazard hybrid : it possesses the systemic toxicity of a fluorinated aniline (potential methemoglobinemia) and the corrosivity of a primary aliphatic amine.

Do not rely solely on standard "organic solvent" protocols. The presence of the primary amine side chain (


) increases volatility and caustic potential, while the fluorinated aniline core (

) enhances lipophilicity, facilitating rapid skin absorption.

Immediate Hazard Classification:

  • Acute Toxicity (Dermal/Inhalation): High. Rapid absorption through skin.

  • Skin/Eye Corrosion: Category 1B/1C (Causes burns/serious damage).

  • Target Organ Toxicity: Blood (Methemoglobinemia), Liver, Kidneys.

Part 2: Risk Assessment & Hazard Identification

To handle this chemical safely, you must understand why it is dangerous. We deconstruct the molecule to predict its biological behavior.

Structural ComponentAssociated HazardPhysiological Mechanism
Aniline Core Systemic Toxicity Oxidizes hemoglobin to methemoglobin (

), impairing oxygen transport. Causes "Blue Lip" syndrome (Cyanosis).
3-Fluoro Substituent Metabolic Stability The fluorine atom blocks metabolic degradation at the 3-position, potentially prolonging the half-life of the toxic aniline metabolite in the body.
Propyl-Amine Chain Corrosivity High pKa (~10-11). Saponifies skin lipids upon contact, causing immediate chemical burns and tissue necrosis.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with this compound due to the permeation potential of aromatic amines.

Glove Selection Protocol
Contact TypeRecommended MaterialThicknessEst. BreakthroughAction
Incidental (Splash) Double Nitrile 0.11 mm (min) per layer< 10 minsChange immediately upon splash.
Intentional (Handling) Viton® or Butyl 0.3 - 0.7 mm> 240 minsRequired for cleaning spills or handling pure neat liquid.
Maximum Safety Silver Shield® (Laminate) Multi-layer> 480 minsMandatory for spill cleanup > 10mL.

Critical Note: Do not use Latex. Anilines permeate latex rapidly, often without visible degradation of the glove material.

Respiratory & Body Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary Barrier (Spill/Outside Hood): Full-face respirator with Type ABEK cartridges (Organic Vapor + Inorganic + Acid + Ammonia/Amines). The "K" (Ammonia/Amine) filter is essential due to the propyl-amine tail.

  • Body: Tyvek® lab coat (impervious to liquids) or chemically resistant apron over standard cotton lab coat.

Part 4: Operational Handling Protocol

This workflow ensures containment from storage to reaction.

HandlingProtocol cluster_0 Fume Hood Zone Only Start Storage Retrieval Check PPE Verification (Double Nitrile + Fume Hood) Start->Check Weigh Weighing (Closed Balance/Syringe) Check->Weigh If Pass Transfer Transfer to Reaction (Cannula/Syringe) Weigh->Transfer Inert Atms Decon Immediate Decon (Acidic Wash) Transfer->Decon Tools & Septa

Figure 1: Operational workflow emphasizing containment within the fume hood zone.

Step-by-Step Methodology
  • Preparation:

    • Verify fume hood function.

    • Place a disposable absorbent pad (pig mat) on the hood surface to catch drips.

    • Prepare a Decontamination Solution : 5% Hydrochloric Acid (HCl) or Citric Acid in water. This converts the volatile free amine into a non-volatile, water-soluble hydrochloride salt.

  • Weighing & Transfer:

    • Liquids: Never pour.[1] Use a glass syringe with a long needle or positive-displacement pipette.

    • Solids (if salt form): Weigh in a closed vessel. Avoid dust generation.[2][3][4][5][6][7][8][9]

    • Technique: Keep the receiving vessel under nitrogen/argon. The amine moiety reacts with atmospheric

      
       (carbamate formation), which can alter stoichiometry.
      
  • Reaction Quenching:

    • Upon completion, treat the reaction mixture as corrosive.

    • Acidify aqueous waste streams to pH < 5 to lock the amine in the aqueous phase as a salt, preventing volatilization.

Part 5: Emergency Response & Decontamination

Medical Surveillance Indicator: If exposed, monitor for Methemoglobinemia . Symptoms include headache, dizziness, cyanosis (blue lips/fingernails), and chocolate-brown blood.

Spill Response Logic

SpillResponse Start Spill Detected Size Volume > 10mL? Start->Size Vent Evacuate Lab Alert EHS Size->Vent Yes Absorb Absorb with Sand/Vermiculite Size->Absorb No Neutralize Wash Area with Dilute Citric Acid Absorb->Neutralize Waste Double Bag Label 'Toxic/Corrosive' Neutralize->Waste

Figure 2: Decision matrix for spill response. Note that large spills require evacuation due to inhalation toxicity.

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes.[6] Do not use alcohol ; it increases skin permeability and systemic absorption of the aniline.

  • Eyes: Flush for 15 minutes.[2][6][9] The amine is caustic; immediate irrigation is critical to prevent corneal opacity.

Part 6: Waste Disposal Strategy

Proper disposal prevents downstream reactions in waste drums.

  • Segregation: Do not mix with oxidizing agents (nitric acid, peroxides) or acid chlorides.

  • Neutralization:

    • Best practice is to collect as a distinct "Basic Organic Toxicity" stream.

    • If site protocols allow, pre-treat waste with excess dilute acid (HCl) to form the salt. This reduces vapor pressure and dermal risk for waste handlers.

  • Labeling: Clearly mark waste containers: "Contains Fluorinated Aniline - TOXIC & CORROSIVE - Methemoglobin Former."

References

  • PubChem. (2024). Compound Summary: N-(3-aminopropyl)-3-fluoro-N-methylaniline (CID 53485-07-7). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Methemoglobinemia: Work-related causes and prevention. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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N-(3-aminopropyl)-3-fluoro-N-methylaniline
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N-(3-aminopropyl)-3-fluoro-N-methylaniline
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